4-Chloropyridine-2,6-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCTYZZZALATJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285426 | |
| Record name | 4-chloropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-00-8 | |
| Record name | 6309-00-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloropyridine-2,6-diamine
Introduction: The Strategic Importance of 4-Chloropyridine-2,6-diamine
This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique trifunctionalized pyridine scaffold, featuring two nucleophilic amino groups and a halogenated site amenable to a wide array of cross-coupling reactions, renders it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the construction of diverse chemical libraries for high-throughput screening and the targeted synthesis of pharmacologically active agents. This guide provides a comprehensive overview of the viable synthetic pathways to this important molecule, offering field-proven insights into the rationale behind experimental design and detailed protocols for its preparation.
Primary Synthesis Pathway: Chlorination of a Hydroxypyridine Precursor
A robust and logical approach to the synthesis of this compound is analogous to the well-established preparation of similarly substituted pyrimidines. This strategy hinges on the synthesis of a key intermediate, 2,6-diamino-4-hydroxypyridine, followed by a targeted chlorination of the 4-hydroxy group.
Conceptual Framework: Leveraging Pyridine Chemistry Principles
The synthesis of the 2,6-diamino-4-hydroxypyridine intermediate can be conceptually designed by drawing parallels with known pyridine and pyrimidine syntheses. A plausible disconnection approach suggests a condensation reaction between a 1,3-dicarbonyl equivalent and a suitable amidine or guanidine-like synthon.
Diagram of the Primary Synthesis Pathway
An In-depth Technical Guide to 4-Chloropyridine-2,6-diamine (CAS 6309-00-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloropyridine-2,6-diamine, a substituted pyridine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific literature on this exact compound, this document combines available data with established principles of pyridine chemistry to offer insights into its synthesis, reactivity, and potential applications.
Compound Overview and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and two amino groups at the 2- and 6-positions. This unique arrangement of functional groups suggests its utility as a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6309-00-8 | N/A |
| Molecular Formula | C₅H₆ClN₃ | N/A |
| Molecular Weight | 143.57 g/mol | N/A |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |
| pKa | The pyridine nitrogen is expected to be basic, while the amino groups are weakly basic. The exact pKa values are not readily available. | N/A |
Synthesis of this compound
A plausible and common synthetic route to this compound involves the direct chlorination of the readily available starting material, 2,6-diaminopyridine.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The presence of two strongly activating amino groups at the 2- and 6-positions directs electrophilic substitution to the 3-, 4-, and 5-positions of the pyridine ring. Careful control of reaction conditions is necessary to achieve selective monochlorination at the 4-position.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol for Chlorination
The following is a generalized, self-validating protocol for the chlorination of an activated pyridine ring. Note: This protocol is illustrative and has not been specifically validated for the synthesis of this compound. Researchers should conduct small-scale trials to optimize conditions.
Materials:
-
2,6-Diaminopyridine
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 2,6-diaminopyridine (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve the chlorinating agent (1.0-1.2 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes. The slow addition is crucial to control the exothermicity of the reaction and minimize the formation of polychlorinated byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Potential Transformations
The reactivity of this compound is governed by the interplay of its three functional groups: the chloro substituent and the two amino groups on the electron-deficient pyridine ring.
Nucleophilic Aromatic Substitution (SNA) at the 4-Position
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, a key reaction for introducing further diversity into the molecule. The electron-withdrawing nature of the pyridine ring nitrogen facilitates this reaction.
Caption: Potential reactivity pathways for this compound.
Common nucleophiles for this transformation include amines, alcohols, and thiols, allowing for the synthesis of a wide range of derivatives.
Reactions of the Amino Groups
The amino groups at the 2- and 6-positions can undergo typical reactions of primary aromatic amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form diazonium salts, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions would depend on the specific catalyst system and reaction conditions employed, as the amino groups can sometimes interfere with the catalytic cycle.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not widely documented, its structure suggests significant potential as a scaffold or intermediate in drug discovery. Substituted diaminopyridines are known to exhibit a range of biological activities. The ability to functionalize the 4-position via nucleophilic substitution or cross-coupling, as well as modify the amino groups, provides a pathway to generate libraries of diverse compounds for screening against various biological targets.
Potential therapeutic areas where derivatives of this scaffold could be explored include oncology, infectious diseases, and inflammatory disorders.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.
Conclusion
This compound is a chemical intermediate with considerable potential for the synthesis of novel compounds, particularly in the field of medicinal chemistry. While detailed experimental data for this specific molecule is scarce, its synthesis and reactivity can be logically inferred from the established principles of pyridine chemistry. This guide provides a foundational understanding for researchers and scientists looking to explore the utility of this versatile building block in their synthetic endeavors. Further research is warranted to fully elucidate its properties and expand its applications.
References
Due to the limited specific literature for this compound, this section provides references to general organic chemistry principles and resources for pyridine chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
An In-Depth Technical Guide to the Structural Elucidation of 4-Chloro-2,6-diaminopyrimidine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural confirmation of heterocyclic compounds is a foundational pillar of modern drug discovery and materials science. 4-Chloro-2,6-diaminopyrimidine (CAS 156-83-2) is a pivotal intermediate, notably in the synthesis of pharmaceuticals such as Minoxidil and various agrochemicals.[1][2][3] Its molecular architecture, featuring a chlorine substituent and two amino groups on a pyrimidine core, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide presents a comprehensive, integrated strategy for the structural elucidation of 4-Chloro-2,6-diaminopyrimidine, moving beyond mere procedural outlines to explore the causal logic behind the application of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction.
The Strategic Imperative: A Multi-Technique Approach
Structural elucidation is not a linear process but a synergistic convergence of evidence. No single technique provides a complete picture; instead, each offers a unique and complementary piece of the molecular puzzle. Our investigation begins with determining the molecular formula and elemental composition, proceeds to mapping functional groups and the carbon-hydrogen framework, and culminates in the definitive determination of the three-dimensional atomic arrangement.
The logical workflow for this process is designed to be self-validating. Each step provides data that corroborates or refines the hypothesis derived from the previous analysis, ensuring the highest degree of confidence in the final structural assignment.
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Weigh 15-25 mg of 4-Chloro-2,6-diaminopyrimidine and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube. [4]2. Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. The probe is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to maximize homogeneity.
-
¹H Acquisition: Acquire the proton spectrum. Typically, 8 to 16 scans are sufficient.
-
¹³C Acquisition: Acquire the carbon spectrum. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope. [5]5. Data Processing & Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. Integrate the ¹H signals and assign all peaks in both spectra based on their chemical shift, multiplicity, and integration.
Single-Crystal X-ray Crystallography: The Gold Standard
Trustworthiness: While the combination of MS, IR, and NMR provides an overwhelmingly strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It moves beyond connectivity to provide a precise three-dimensional model of the molecule as it exists in the solid state, including accurate bond lengths, bond angles, and intermolecular interactions. The existence of a published crystal structure for a co-crystal of this compound confirms its amenability to this technique. [6]
Expected Data: X-ray Crystallography
The analysis will yield a detailed crystallographic information file (CIF) containing:
-
Unit Cell Dimensions: The size and shape of the repeating crystal lattice.
-
Atomic Coordinates: The precise x, y, z position of every atom in the molecule.
-
Bond Lengths and Angles: Definitive measurements confirming the pyrimidine ring structure, the positions of the chloro and amino substituents, and the planarity of the molecule.
-
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, showing details like hydrogen bonding between the amino groups of one molecule and the ring nitrogens of another. [6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is typically the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).
-
Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the atomic positions are determined (structure solution). This initial model is then mathematically optimized to best fit the experimental data (structure refinement), yielding the final, highly accurate molecular structure.
Conclusion: A Validated Structural Assignment
The structural elucidation of 4-Chloro-2,6-diaminopyrimidine is achieved through a logical and self-validating sequence of analytical techniques. Mass spectrometry confirms the molecular formula C₄H₅ClN₄. FT-IR spectroscopy identifies the core functional groups: amino (-NH₂), pyrimidine ring (C=N, C=C), and the C-Cl bond. High-resolution ¹H and ¹³C NMR spectroscopy definitively establishes the atomic connectivity and confirms the molecule's high degree of symmetry. Finally, single-crystal X-ray crystallography provides the absolute, three-dimensional structure, serving as the ultimate confirmation of the assignments made by other techniques. This integrated approach ensures the highest level of scientific rigor and provides the trustworthy, in-depth characterization required for pharmaceutical and chemical research.
References
- Sharma, V., Kumar, P., & Sharma, S. (2010). Infrared Spectra of 4-Chloro-2,6-Diaminopyrimidine. Asian Journal of Chemistry, 9, 293-296.
- NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook, SRD 69.
- NIST. (n.d.). Gas Phase Infrared Spectrum of 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook, SRD 69.
- NIST. (n.d.). Condensed Phase Infrared Spectrum of 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook, SRD 69.
- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
- Chakkarapani, N., Murugan, S., Ibrahim, A. R., Kavitha, S. J., Hemamalini, M., & Rajakannan, V. (2018). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). IUCrData, 3(2), x180123.
- Bezsonova, A., Danilova, T., Mikhailov, A., Bobkov, S., Paramonova, M., Avdeeva, E., ... & Sharkov, N. (2022). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molbank, 2022(2), M1369.
- NIST. (n.d.). Mass Spectrum of 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook, SRD 69.
- Chakkarapani, N., et al. (2018). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). IUCrData, 3(2).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Sources
- 1. What is 4-Chloro-2,6-diaminopyrimidine?_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloropyridine-2,6-diamine molecular weight and formula
An In-depth Technical Guide to 4-Chloro-2,6-diaminopyrimidine
Executive Summary
This technical guide provides a comprehensive overview of 4-Chloro-2,6-diaminopyrimidine (CAS No. 156-83-2), a pivotal heterocyclic intermediate in modern synthetic chemistry. While sometimes colloquially referred to by pyridine-based nomenclature, it is critical to establish its correct identity as a pyrimidine derivative. This distinction is fundamental to understanding its reactivity and applications. With a molecular formula of C₄H₅ClN₄ and a molecular weight of 144.56 g/mol , this compound serves as a versatile building block, primarily leveraged in the pharmaceutical and agrochemical industries.[1][2][3] Its strategic importance is underscored by its role as a key precursor in the synthesis of Minoxidil, a widely used therapeutic for androgenetic alopecia.[4][5] This document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines its principal applications, presents robust analytical methodologies for its characterization, and summarizes essential safety and handling procedures.
Chemical Identity and Physicochemical Properties
The foundational data for 4-Chloro-2,6-diaminopyrimidine is summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 156-83-2 | [1][2][3][6] |
| Molecular Formula | C₄H₅ClN₄ | [1][3][6][7] |
| Molecular Weight | 144.56 g/mol | [2][3][5] |
| IUPAC Name | 6-Chloropyrimidine-2,4-diamine | [3] |
| Synonyms | 2,4-Diamino-6-chloropyrimidine, 2,6-Diamino-4-chloropyrimidine | [1][2][7] |
| Appearance | White to off-white or pale yellow crystalline powder/solid | [1][4][5][7] |
| Melting Point | 199-202 °C | [2][5][7] |
| Solubility | Slightly soluble in water. More soluble in organic solvents like ethanol and methanol. | [4][5][7] |
| Storage Conditions | Store in a dark, dry, and cool (0-8 °C recommended) well-ventilated place. | [1][5][7][8] |
Synthesis and Purification
The efficient and scalable synthesis of 4-Chloro-2,6-diaminopyrimidine is crucial for its industrial utility. The most common and effective laboratory-scale preparation involves the direct chlorination of a readily available hydroxypyrimidine precursor.
Synthetic Pathway: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
The conversion of the hydroxyl group on the pyrimidine ring to a chlorine atom is effectively achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). POCl₃ is particularly well-suited for this transformation on electron-rich heteroaromatic systems, acting as both a chlorinating and dehydrating agent.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 9 mL). Causality Note: POCl₃ is highly corrosive and reacts violently with water. This step must be performed with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Reaction: Stir the mixture and heat to 97 °C for 17 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully add it to a beaker of ice water with vigorous stirring. Trustworthiness Note: This quenching step is critical for safely decomposing the highly reactive excess POCl₃.
-
Hydrolysis: Heat the resulting aqueous solution to 90 °C for 1 hour to ensure complete hydrolysis of any remaining intermediates.
-
Neutralization: Cool the solution and adjust the pH to ~8 using a sodium hydroxide (NaOH) solution. This step neutralizes the acidic medium and precipitates the product.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract three times with ethyl acetate (3 x 150 mL). The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting white solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity 4-Chloro-2,6-diaminopyrimidine (typical yield: ~85%).[7]
Key Applications in Research and Development
The unique arrangement of two nucleophilic amino groups and a reactive chloro-substituent makes 4-Chloro-2,6-diaminopyrimidine a highly valuable synthon.
-
Pharmaceutical Synthesis: Its most prominent application is as a key intermediate in the synthesis of drugs.[1] The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains, while the amino groups can be acylated or alkylated. This dual reactivity is expertly exploited in the industrial synthesis of Minoxidil , where this compound serves as a foundational building block.[4][5] It is also a valuable scaffold for developing novel antiviral and anticancer agents.[1][5]
-
Agrochemical Development: The pyrimidine core is prevalent in many bioactive molecules. This compound is used in the formulation of targeted herbicides and pesticides, contributing to crop protection.[1]
-
Biochemical Research: Researchers utilize this compound in studies related to nucleic acid metabolism and enzyme inhibition, where it can act as a starting point for creating molecular probes and potential inhibitors.[1]
-
Polymer and Materials Science: It can be incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance.[1]
Analytical Methodologies
Rigorous analytical control is essential to confirm the identity and purity of 4-Chloro-2,6-diaminopyrimidine, ensuring its suitability for downstream applications.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the compound. A reverse-phase method is typically employed.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 45:55 v/v) with 0.05% Sulfuric Acid | The organic modifier (acetonitrile) controls retention time. The acidic buffer ensures consistent ionization state and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing good efficiency and reasonable run times. |
| Detection | UV at 200 nm | The pyrimidine ring exhibits strong absorbance at this wavelength, ensuring high sensitivity. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading and peak distortion. |
| Purity Standard | ≥ 99% (by area) | A common purity requirement for pharmaceutical intermediates.[1] |
Structural Confirmation
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will confirm the molecular weight. A key validation is observing the characteristic isotopic pattern for a chlorine-containing compound: a molecular ion peak (M⁺) at m/z ~144.5 and a smaller peak (M+2) at m/z ~146.5 with an approximate 3:1 intensity ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will confirm the proton environment. The spectrum is expected to show distinct signals for the single proton on the pyrimidine ring and the protons of the two amino groups, with chemical shifts and coupling patterns consistent with the structure.
Safety, Handling, and Storage
4-Chloro-2,6-diaminopyrimidine is a hazardous chemical and must be handled with appropriate precautions. The following information is derived from safety data sheets.
| Category | Description | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [8][9][10] |
| Signal Word | Warning | [7][9][10] |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. | [9][10] |
| Personal Protective Equipment (PPE) | NIOSH/MSHA-approved respirator (dust mask), chemical safety goggles, and chemical-resistant gloves. | [8][10][11] |
| First Aid | Eyes: Rinse with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Call a poison center or doctor. Seek medical attention if irritation or symptoms persist. | [8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [8][9][10] |
Conclusion
4-Chloro-2,6-diaminopyrimidine is a high-value chemical intermediate with a well-defined profile of properties, synthesis, and applications. Its strategic importance in the pharmaceutical sector, particularly as a precursor to Minoxidil, and its utility in agrochemical development, highlight its commercial and scientific relevance. Adherence to the detailed synthesis, analytical, and safety protocols outlined in this guide is paramount for researchers and drug development professionals to effectively and safely leverage this versatile molecular scaffold in their work.
References
- NIST WebBook. 4-Chloro-2,6-diaminopyrimidine. [Link]
- PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]
- PrepChem.com.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
- AHH Chemical Co., Ltd. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]
- Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. [Link]
- ResearchGate. Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
- ResearchGate.
- National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Diamino-4-chloropyrimidine 98 156-83-2 [sigmaaldrich.com]
- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 6. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 7. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Chloropyridine-2,6-diamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 4-Chloropyridine-2,6-diamine (CAS No. 156-83-2), a pivotal intermediate in the synthesis of various pharmaceutical compounds. Recognizing the limited availability of consolidated data, this document synthesizes known physicochemical properties and outlines detailed, field-proven methodologies for the rigorous determination of its solubility and stability profiles. The protocols described herein are designed to meet the stringent requirements of drug discovery and development, ensuring the generation of robust and reliable data essential for process optimization, formulation development, and regulatory submissions. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions in their work with this versatile molecule.
Introduction and Physicochemical Profile
This compound, also known by its synonyms 2,4-Diamino-6-chloropyrimidine and 6-Chloropyrimidine-2,4-diamine, is a white to off-white crystalline solid.[1][2] Its molecular structure, featuring a pyrimidine core with two amino groups and a chlorine substituent, makes it a valuable building block in medicinal chemistry.[3][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅ClN₄ | [3] |
| Molecular Weight | 144.56 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 199-202 °C | [1] |
| pKa | 6.3 (weak base) | [5] |
| Qualitative Solubility | Soluble in methanol and water; slightly soluble in other organic solvents. | [1][2][5] |
The presence of the amino groups and the nitrogen atoms in the pyrimidine ring suggests a degree of aqueous solubility, while the chloro-substituted aromatic ring points towards solubility in organic solvents. The pKa of 6.3 indicates that the compound's aqueous solubility will be pH-dependent, with higher solubility expected in acidic conditions due to the formation of a more soluble salt.
Comprehensive Solubility Assessment
A thorough understanding of a compound's solubility is critical for its successful application in drug development. Both kinetic and thermodynamic solubility are key parameters that influence a compound's behavior in biological systems and its suitability for formulation.
Theoretical Considerations and Experimental Design
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a concentrated stock solution (typically in DMSO) is added to an aqueous buffer. It is a high-throughput screening method that provides an early indication of a compound's solubility limitations.[6]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where an excess of the solid is allowed to equilibrate with a solvent over a prolonged period. This value is crucial for understanding the compound's behavior in saturated solutions and for formulation development.[7]
The following sections outline detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.
Experimental Protocol: Kinetic Solubility Determination
This protocol is designed for a high-throughput assessment of the kinetic solubility of this compound in aqueous buffers.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Multichannel pipette
-
Plate shaker
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of each concentration from the DMSO plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Measure the absorbance of each well at the λmax of this compound (to be determined by a preliminary UV scan). The highest concentration that does not show evidence of precipitation (a sharp increase in absorbance due to light scattering) is considered the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines the shake-flask method for determining the thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS at various pH values, methanol, ethanol, acetonitrile, etc.)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method against a calibration curve.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: A logical workflow for the determination of thermodynamic solubility.
Intrinsic Stability and Forced Degradation Studies
Understanding the intrinsic stability of this compound is paramount for defining its storage conditions, shelf-life, and for identifying potential degradation products that may arise during manufacturing and storage. Forced degradation studies are essential to establish the degradation pathways and to develop stability-indicating analytical methods.[8][9]
Known Stability Profile and Rationale for Forced Degradation
This compound is reported to be stable under normal storage conditions but exhibits sensitivity to:
-
Alkaline conditions: The presence of amino groups and the pyrimidine ring can be susceptible to base-catalyzed hydrolysis.[5]
-
Heat: Thermal stress can lead to decomposition.[5]
-
Light: Photolytic degradation is a common pathway for nitrogen-containing heterocyclic compounds.[5]
-
Moisture: Can facilitate hydrolytic degradation.[5]
-
Oxidizing agents: The amino groups are susceptible to oxidation.[1]
Forced degradation studies will be conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][2][10][11][12][13]
Experimental Protocol: Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
UPLC-MS/MS system
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with a suitable mobile phase. Analyze all samples by a validated UPLC-MS/MS method to separate and identify the parent compound and any degradation products.
Diagram 2: Forced Degradation Study Workflow
Sources
- 1. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. What is 4-Chloro-2,6-diaminopyrimidine?_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. youtube.com [youtube.com]
A Spectroscopic Guide to 4-Chloropyridine-2,6-diamine: Elucidating Structure Through NMR, IR, and Mass Spectrometry
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloropyridine-2,6-diamine (also known as 4-Chloro-2,6-diaminopyrimidine), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Understanding the spectral characteristics of this molecule is fundamental to confirming its identity, purity, and structural integrity during drug development and chemical research. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a comprehensive characterization, grounded in established scientific principles.
Introduction: The Importance of Spectroscopic Characterization
In the synthesis of complex organic molecules, definitive structural confirmation is paramount. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing researchers to piece together the atomic framework of a compound. For a molecule like this compound, with its distinct arrangement of aromatic protons, amine groups, and halogen substituent, each spectroscopic method offers unique and complementary information. This guide will dissect the data from ¹H NMR, ¹³C NMR, IR, and MS, explaining not just what the data shows, but why the spectra appear as they do, and how these insights validate the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The key features are the signals from the aromatic proton and the protons of the two amino groups.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.8 - 6.0 | Singlet | 1H | H-5 (aromatic) |
| ~ 4.5 - 5.5 | Broad Singlet | 4H | -NH₂ |
Interpretation and Rationale:
-
Aromatic Proton (H-5): The pyridine ring has a single proton at the 5-position. Due to the symmetry of the molecule, this proton has no adjacent protons to couple with, resulting in a singlet. Its chemical shift is influenced by the electron-donating amino groups at positions 2 and 6, which shield the proton and shift its signal upfield compared to unsubstituted pyridine.
-
Amine Protons (-NH₂): The protons on the two amino groups are equivalent and typically appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. The integration value of 4H confirms the presence of two -NH₂ groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are acquired with proton decoupling to simplify the signals to singlets for each unique carbon.
¹³C NMR Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| ~ 162 | C-2, C-6 |
| ~ 155 | C-4 |
| ~ 85 | C-5 |
Table 1: Summarized ¹³C NMR chemical shifts for this compound.[3]
Interpretation and Rationale:
-
C-2 and C-6: These two carbons are equivalent due to the molecule's symmetry. They are bonded to the electron-donating amino groups, which results in a significant downfield shift to approximately 162 ppm.
-
C-4: This carbon is directly attached to the electronegative chlorine atom, which deshields it and causes its signal to appear downfield at around 155 ppm.
-
C-5: This carbon is bonded to a hydrogen atom and is the most shielded of the ring carbons, leading to an upfield chemical shift around 85 ppm.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in amines.[4]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
Repeat the acquisition for a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H stretching | Primary Amine (-NH₂) |
| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N stretching | Aromatic Ring |
| 850 - 750 | C-Cl stretching | Aryl Halide |
Table 2: Characteristic IR absorption frequencies for this compound.[5]
Interpretation:
-
N-H Vibrations: The presence of two primary amine groups will give rise to characteristic N-H stretching vibrations in the 3400-3100 cm⁻¹ region. Often, two distinct bands are observed for the symmetric and asymmetric stretching modes. The N-H bending vibration appears in the 1650-1580 cm⁻¹ range.
-
Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are observed in the 1600-1450 cm⁻¹ region.
-
C-Cl Vibration: The stretching vibration of the carbon-chlorine bond is typically found in the fingerprint region, between 850 and 750 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain an infrared spectrum of solid this compound to identify its key functional groups.
Methodology:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the ATR crystal.
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial for subtracting any atmospheric (CO₂, H₂O) or instrumental absorbances.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to piece together the molecular structure.
Electron Ionization (EI) Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (144.56 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 144 and 146, with the peak at m/z 146 having approximately one-third the intensity of the peak at m/z 144.[6]
-
Key Fragmentation Pathways: Under electron ionization, the molecular ion can fragment in predictable ways. Common fragmentation patterns for this molecule may include the loss of a chlorine atom, loss of HCN, or cleavage of the amino groups.
Expected Key Fragments:
| m/z | Identity |
| 144/146 | [M]⁺ |
| 109 | [M - Cl]⁺ |
| 82 | [M - Cl - HCN]⁺ |
Table 3: Predicted key fragments in the EI mass spectrum of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[7] This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Integrated Spectroscopic Analysis: A Cohesive Structural Picture
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following diagram illustrates how NMR, IR, and MS work in concert to provide an unambiguous structural determination of this compound.
Sources
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 3. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR [m.chemicalbook.com]
- 4. 4-chloropyridine(626-61-9) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 6. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Reaction Mechanism of 4-Chloropyridine-2,6-diamine Formation
A Senior Application Scientist's Synthesis of Mechanistic Insights and Practical Methodologies for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of 4-Chloropyridine-2,6-diamine
This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Minoxidil, a widely used medication for the treatment of androgenic alopecia. A thorough understanding of its formation is critical for process optimization, impurity profiling, and the development of novel synthetic routes in medicinal chemistry. This guide provides a comprehensive exploration of the reaction mechanism, grounded in the principles of nucleophilic aromatic substitution, and offers practical insights into the experimental parameters that govern this transformation.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound from 2,4,6-trichloropyridine and ammonia proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This reaction pathway is characteristic of electron-deficient aromatic rings, such as the pyridine nucleus, which are activated towards attack by nucleophiles. The mechanism can be dissected into two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, in this case, an ammonia molecule, on one of the electron-deficient carbon atoms of the 2,4,6-trichloropyridine ring. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .
-
Elimination of the Leaving Group and Restoration of Aromaticity: The aromaticity of the pyridine ring is restored through the expulsion of a leaving group, a chloride ion, from the tetrahedral intermediate. This elimination step is typically the rate-determining step of the overall reaction.
The reaction proceeds in a stepwise manner, with the substitution of two chlorine atoms by amino groups.
Visualizing the General SNAr Mechanism
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).
Regioselectivity: The Decisive Factor in Amination
A critical aspect of the synthesis of this compound from 2,4,6-trichloropyridine is the high degree of regioselectivity observed. The amination occurs preferentially at the C2 and C6 positions (ortho to the ring nitrogen), leaving the chlorine atom at the C4 position (para to the ring nitrogen) intact. This selectivity is a direct consequence of the electronic properties of the pyridine ring.
The nitrogen atom in the pyridine ring is electron-withdrawing, which inductively deactivates all ring positions to electrophilic attack but activates them towards nucleophilic attack. The activating effect is most pronounced at the ortho (C2, C6) and para (C4) positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance.
However, in the case of 2,4,6-trichloropyridine, the C2 and C6 positions exhibit higher reactivity towards nucleophiles compared to the C4 position. This can be attributed to the following factors:
-
Enhanced Stabilization of the Meisenheimer Complex: The Meisenheimer complexes formed by nucleophilic attack at the C2 and C6 positions are more stabilized due to the proximity of the electron-withdrawing nitrogen atom, which can better accommodate the negative charge.
-
Inductive Effects of Adjacent Chlorine Atoms: While all three chlorine atoms are electron-withdrawing, the cumulative inductive effect of the chlorine atoms at the 2 and 6 positions may contribute to the increased electrophilicity of these carbons.
Visualizing the Regioselective Amination
Caption: Stepwise regioselective amination of 2,4,6-trichloropyridine.
Experimental Protocol: A Self-Validating System
The following protocol outlines a representative synthesis of this compound from 2,4,6-trichloropyridine. This procedure is designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the product.
Materials and Equipment:
-
2,4,6-Trichloropyridine
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Autoclave or high-pressure reactor
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
NMR Spectrometer
-
Mass Spectrometer
-
Melting point apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure reactor, dissolve 2,4,6-trichloropyridine in ethanol.
-
Addition of Nucleophile: To the stirred solution, add an excess of aqueous ammonia. The use of excess ammonia drives the reaction to completion.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 150-180°C. The reaction is typically run for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia. The crude product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
Data Presentation: Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization. The following table summarizes the expected data for the final product.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 199-202 °C[1] |
| ¹H NMR | Signals corresponding to the aromatic proton and the amine protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring. |
| Mass Spec (EI) | Molecular ion peak (M+) at m/z = 144.0203[2][3] |
Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument used. It is crucial to compare the obtained spectra with a known reference standard or with predicted spectra.
Trustworthiness: A Self-Validating System
The scientific integrity of this synthesis relies on a self-validating system. The combination of a well-defined reaction mechanism, a detailed experimental protocol with clear checkpoints, and comprehensive analytical characterization ensures the reliability of the results. The regioselectivity of the reaction provides an inherent validation point; the formation of the desired isomer over other potential products confirms the predicted mechanistic pathway. Furthermore, the convergence of data from multiple analytical techniques (NMR, MS, and melting point) provides a high degree of confidence in the identity and purity of the final compound.
References
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]
- 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]
- 4-Chloro-2,6-diaminopyrimidine. NIST WebBook. [Link]
Sources
An In-depth Technical Guide to 4-Chloropyridine-2,6-diamine
Abstract
This technical guide provides a comprehensive overview of 4-Chloropyridine-2,6-diamine (CAS RN: 6309-00-8), a substituted pyridine derivative. A significant challenge in the study of this compound is the common nomenclature confusion with its isomer, 4-Chloro-2,6-diaminopyrimidine , a well-documented intermediate in pharmaceutical synthesis. This guide begins by definitively clarifying the structural and chemical identities of these two distinct molecules. Due to the limited volume of published research specifically on this compound, this document leverages fundamental principles of organic chemistry and data from analogous structures to present a logical framework for its synthesis, reactivity, and potential applications. We will explore plausible synthetic routes, predict its chemical behavior based on its functional groups, and discuss its potential as a building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this lesser-known, yet potentially valuable, chemical entity.
Introduction and Nomenclature Clarification
In the landscape of heterocyclic chemistry, precise nomenclature is paramount. The subject of this guide, This compound , is a pyridine derivative. It is crucial to distinguish it from the similarly named 4-Chloro-2,6-diaminopyrimidine (also known as 2,6-Diamino-4-chloropyrimidine). The latter is a pyrimidine derivative and a widely recognized key intermediate in the synthesis of Minoxidil, a medication for hypertension and androgenetic alopecia.[1] This common confusion has led to a misattribution of data, and a primary goal of this guide is to provide a clear and accurate technical profile for the pyridine compound.
As illustrated below, the core structures are fundamentally different, leading to distinct chemical properties and reactivity.
Caption: Structural differentiation between the target pyridine and its pyrimidine isomer.
This guide will focus exclusively on the pyridine derivative, providing a technical foundation for its study and application.
Physicochemical and Structural Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from supplier data and computational models.
| Property | Value | Source |
| CAS Number | 6309-00-8 | Vendor Data |
| Molecular Formula | C₅H₆ClN₃ | PubChem[2] |
| Molecular Weight | 143.57 g/mol | PubChem[2] |
| IUPAC Name | 3-chloropyridine-2,6-diamine | PubChem[2] |
| Canonical SMILES | C1=CC(=C(C(=N1)N)Cl)N | Vendor Data |
| Appearance | Predicted: Solid (e.g., powder/crystals) | Inferred |
| Solubility | Predicted: Soluble in organic solvents | Inferred |
The structure features a pyridine ring, which is an electron-deficient aromatic system. This ring is substituted with two powerful electron-donating amino groups (-NH₂) at positions 2 and 6, and an electron-withdrawing chloro group (-Cl) at position 4. This specific arrangement of functional groups dictates its reactivity. The amino groups strongly activate the ring towards electrophilic substitution, while the inherent electron-deficient nature of the pyridine nitrogen atom deactivates the ring.
Historical Context and Discovery
The history of the discovery and initial synthesis of this compound is not well-documented in major chemical literature databases. Its existence is primarily confirmed through chemical supplier catalogs and patents for related compounds where it might be a theoretical intermediate. Unlike its pyrimidine counterpart, which has a clear history tied to the development of Minoxidil,[3] the pyridine derivative lacks a landmark discovery or application that has propelled it into common research. Its study likely emerged from broader investigations into substituted diaminopyridines for applications in coordination chemistry and as pharmaceutical scaffolds.
Synthesis and Methodologies
No standardized, peer-reviewed synthesis protocol for this compound is readily available. However, a plausible and logical synthetic strategy can be designed based on established principles of pyridine chemistry. The most direct conceptual pathway involves the controlled electrophilic chlorination of the readily available precursor, 2,6-diaminopyridine.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The two amino groups at the 2- and 6-positions are strong activating, ortho-, para-directing groups. This means they will direct incoming electrophiles to the 3-, 4-, and 5-positions of the pyridine ring.
Caption: Proposed workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Starting Material: 2,6-Diaminopyridine is a commercially available and logical precursor. Its two amino groups strongly activate the ring, making electrophilic substitution feasible under relatively mild conditions.
-
Chlorinating Agent: Mild chlorinating agents such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) would be the preferred choice over harsher reagents like Cl₂ gas. This is to control the reaction's exothermicity and minimize over-chlorination, which could lead to the formation of 3,5-dichloro byproducts.
-
Reaction Control (The Key Challenge): The primary challenge in this synthesis is regioselectivity. The amino groups direct to both the ortho (3- and 5-) and para (4-) positions. While steric hindrance from the adjacent amino group might slightly disfavor substitution at the 3- and 5-positions, a mixture of mono-chlorinated isomers is highly likely. The formation of 3-chloro-2,6-diaminopyridine and the target 4-chloro isomer would be expected. Careful control of stoichiometry (using slightly less than one equivalent of the chlorinating agent) and temperature would be critical to maximize the yield of the mono-substituted products and prevent di-substitution.
-
Purification: Extensive chromatographic purification (e.g., column chromatography) would be essential to isolate the desired 4-chloro isomer from the 3-chloro isomer and any unreacted starting material or di-substituted byproducts.
Detailed Experimental Protocol (Hypothetical)
This protocol is a theoretical model based on established chemical principles and has not been experimentally validated from a cited source.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-diaminopyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable inert solvent, such as dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the reaction rate and improve selectivity.
-
Reagent Addition: Dissolve N-Chlorosuccinimide (NCS) (0.95 eq) in the same solvent and add it dropwise to the cooled reaction mixture over 30-60 minutes. Maintaining a slow addition rate is key to preventing localized overheating and side reactions.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate or DCM/methanol) to separate the isomeric products.
Potential Applications and Fields of Research
Given its structure, this compound serves as a versatile chemical building block or scaffold. Its potential applications are inferred from its functional groups:
-
Medicinal Chemistry & Drug Development:
-
Kinase Inhibitors: The aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The amino groups can form critical hydrogen bonds within the ATP-binding pocket of kinases. The chlorine atom at the 4-position can be used as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the solvent-exposed region of the binding site, enabling the synthesis of potent and selective inhibitors.
-
Scaffold for Bioactive Molecules: The three distinct functionalization points (two amines and one chlorine) allow for the creation of diverse molecular libraries for screening against various biological targets.
-
-
Coordination Chemistry and Materials Science:
-
Ligand Synthesis: The two amino groups and the pyridine nitrogen can act as coordination sites for metal ions, making it a precursor for novel pincer-type or bidentate ligands.[4] Such ligands are valuable in catalysis and the development of new materials with interesting electronic or magnetic properties.
-
Polymer Chemistry: The diamino functionality allows it to be used as a monomer in the synthesis of specialized polymers, such as polyamides or polyimides, potentially imparting properties like thermal stability and chemical resistance.
-
Caption: Logical relationships of potential application areas.
Safety and Handling
Specific toxicology data for this compound is not available. Therefore, it must be handled with the assumption that it is a hazardous substance, following standard laboratory safety protocols for novel chemical entities.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Health Hazards (Predicted): Based on analogous structures like 4-Chloro-2,6-diaminopyrimidine, potential hazards may include:
-
Storage: Store in a tightly sealed container in a cool, dry, dark place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound with significant untapped potential, overshadowed by its more famous pyrimidine isomer. This guide has sought to provide a definitive technical overview by first resolving critical nomenclature confusion. While published literature on its specific synthesis and application is scarce, we have presented a chemically sound, albeit hypothetical, synthetic protocol via electrophilic chlorination of 2,6-diaminopyridine, highlighting the key challenge of regioselectivity. The true value of this molecule likely lies in its future application as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor design, and as a precursor for novel ligands in materials science. It is our hope that this guide will serve as a foundational resource for researchers, encouraging further investigation into the properties and utility of this promising, yet under-explored, compound.
References
- PubChem Compound Summary for CID 12263994, 3-Chloropyridine-2,6-diamine.
- PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine.
- Mastalir, M., et al. (2016). Crystal structure of 2,6-diaminopyridinium chloride.
- Mills et al. (1989). U.S. Patent No. 4,889,869.
Sources
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. 3-Chloropyridine-2,6-diamine | C5H6ClN3 | CID 12263994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Crystal structure of 2,6-diaminopyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Commercial Landscape of 4-Chloropyridine-2,6-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloropyridine-2,6-diamine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science sectors. However, a critical point of ambiguity often arises in its procurement: the common confusion with its pyrimidine analogue, 4-Chloro-2,6-diaminopyrimidine. This guide provides an in-depth analysis of the commercial availability of the true pyridine derivative (CAS No. 6309-00-8), offers a framework for supplier validation, outlines typical quality control protocols, and discusses its application potential. By addressing the prevalent nomenclature confusion head-on, this document aims to equip researchers with the clarity needed to source the correct molecule, ensuring the integrity and success of their development pipelines.
Nomenclature Clarification: Pyridine vs. Pyrimidine
A frequent pitfall in sourcing this chemical is the structural ambiguity between this compound and the far more commonly listed 4-Chloro-2,6-diaminopyrimidine. The distinction is fundamental, as the core heterocyclic ring dictates the compound's reactivity, electronic properties, and spatial arrangement.
-
This compound (CAS: 6309-00-8): The subject of this guide. It features a six-membered aromatic ring containing one nitrogen atom.
-
4-Chloro-2,6-diaminopyrimidine (CAS: 156-83-2): A distinct compound featuring a six-membered aromatic ring with two nitrogen atoms. This compound is an intermediate for the drug Minoxidil and is thus more widely available.[1][2]
It is imperative for researchers to verify the CAS number (6309-00-8) with suppliers to ensure the procurement of the correct pyridine-based isomer.
Caption: A logical workflow for qualifying a chemical supplier for research use.
Technical Specifications and Quality Control
For a molecule intended for further synthesis, especially in a drug discovery context, stringent quality control is non-negotiable. While batch-specific CoAs must be requested, the following represents a typical analytical characterization protocol.
Identity and Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for purity assessment. A reversed-phase method effectively separates the polar parent compound from non-polar impurities. The use of a mass spectrometer (LC-MS) detector provides simultaneous confirmation of the molecular weight, adding a layer of identity verification.
Protocol: Purity Assessment by RP-HPLC
-
Column Selection: Utilize a C18 column suitable for polar compounds (e.g., Hydrophilic C18).
-
Sample Preparation: Accurately weigh ~1 mg of the this compound sample and dissolve in 1 mL of a 50:50 acetonitrile/water diluent.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for MS compatibility).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
Start at 5% Solvent B.
-
Ramp to 95% Solvent B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Detection:
-
UV detector set at 254 nm.
-
Mass Spectrometer in positive ion mode, scanning for the [M+H]⁺ ion (expected m/z ≈ 144.58).
-
-
Analysis: Calculate purity via the area percentage of the main peak in the UV chromatogram. Confirm the mass of the main peak corresponds to the target compound.
Structural Confirmation: NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. This technique is crucial for distinguishing between isomers and confirming the precise substitution pattern on the pyridine ring.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the aromatic proton on the pyridine ring and broad singlets for the two NH₂ groups.
-
Acquire a ¹³C NMR spectrum. Expected signals would correspond to the five unique carbon atoms in the molecule.
-
-
Analysis: Compare the observed chemical shifts and coupling patterns with predicted values or reference spectra to confirm the 4-chloro-2,6-diamino substitution pattern.
Caption: Standard QC workflow for incoming chemical intermediates.
Applications in Research and Development
The unique arrangement of chloro and amino functional groups makes this compound a versatile intermediate. The chlorine atom serves as a reactive handle for nucleophilic substitution or cross-coupling reactions, while the amino groups can be used for building larger, more complex molecular scaffolds.
-
Pharmaceutical Synthesis: The pyridine core is a common motif in medicinal chemistry. This compound can serve as a starting point for developing kinase inhibitors, antivirals, and other therapeutic agents. [3][4][5]* Agrochemicals: Substituted pyridines are integral to many modern pesticides and herbicides. [3][6]* Dyestuff and Materials: The diamino-pyridine structure is a known component in the synthesis of dyes and specialized polymers. [7]
Safety, Handling, and Storage
While a specific, verified Safety Data Sheet (SDS) for CAS 6309-00-8 was not prevalent in search results, general precautions for chlorinated amino-heterocycles should be strictly followed. An SDS must be requested from the supplier before handling.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [8][9]Avoid generating dust. [8][10]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [10][11]* First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. [8][10] * Skin: Wash off with soap and plenty of water. [8] * Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. [9][10] * Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. [8][10] In all cases of exposure, seek immediate medical attention. [10]
-
References
- Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Cole-Parmer. [Link]
- 2,6-Diamino-4-chloropyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
- C33204-25G 2,6-Diamino-4-chloropyrimidine, 98%. Tin Hang Technology Limited. [Link]
- 2,6-Diamino-4-chloropyridine. R&D Chemicals. [Link]
- 2,6-diamino-4-chloropyrimidine suppliers USA. USA Chemical Suppliers. [Link]
- Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer. [Link]
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]
- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2 Manufacturers and Suppliers. Fengchen. [Link]
- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. PubChem - NIH. [Link]
- Production of 2,6-diamino-pyridine.
- 2,4-Diamino-6-chloropyrimidine | 156-83-2. BuyersGuideChem. [Link]
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
Sources
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 7. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Safe Handling of 4-Chloropyridine-2,6-diamine for Research and Development Applications
This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 4-Chloropyridine-2,6-diamine (CAS No. 156-83-2). As a crucial intermediate in the synthesis of antiviral and anticancer agents, its use in pharmaceutical and biochemical research is widespread.[1][2] Adherence to the following guidelines is imperative to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain the integrity of experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Compound Profile and Physicochemical Properties
This compound is a pyrimidine derivative characterized by a pyrimidine ring substituted with a chlorine atom and two amino groups.[1][3] This structure imparts specific reactivity that makes it a valuable building block in medicinal chemistry.[1][3] A foundational understanding of its physical and chemical properties is the first step in a robust safety assessment.
| Property | Value | Reference(s) |
| Synonyms | 2,4-Diamino-6-chloropyrimidine, 6-Chloro-2,4-diaminopyrimidine | [4][5][6] |
| Molecular Formula | C₄H₅ClN₄ | [1][6] |
| Molecular Weight | 144.56 g/mol | [1][6] |
| Appearance | White to pale yellow or off-white crystalline powder/solid | [1][7] |
| Melting Point | 198-202 °C | [1][7] |
| Solubility | Soluble in methanol, slightly soluble in water | [1][3][7] |
| Stability | Stable under recommended storage conditions. Sensitive to light and heat. | [5][8] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks involve direct contact and inhalation, necessitating stringent control measures.
The compound's hazards are officially communicated through the following GHS classifications:
| GHS Classification | Hazard Statement | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Causality Behind the Hazards:
-
H302 (Harmful if swallowed): Accidental ingestion can lead to systemic toxicity. The specific toxicological properties have not been fully investigated, mandating immediate medical consultation upon ingestion.[4][12]
-
H315 (Causes skin irritation): Direct contact with the skin can cause local redness, inflammation, or dermatitis. This necessitates the use of impermeable gloves and protective clothing to prevent exposure.[5][10]
-
H319 (Causes serious eye irritation): The crystalline powder can cause significant mechanical and chemical irritation to the eyes, potentially leading to serious damage.[5][10] This risk makes chemical safety goggles a non-negotiable component of personal protective equipment.
-
H335 (May cause respiratory irritation): As a fine powder, the compound can easily become airborne.[9] Inhalation of these particles can irritate the mucous membranes and lining of the respiratory tract, leading to coughing and shortness of breath.[4][10][13]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place to minimize potential exposure. The causality is simple: it is always safer to remove the hazard from the operator's breathing zone than to rely solely on a barrier.
-
Ventilation: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10][14] This is the most critical control measure to mitigate the risk of respiratory irritation by containing dust and vapors at the source.[4]
-
Emergency Facilities: An eyewash station and a safety shower must be readily accessible and located in the immediate vicinity of the handling area.[4] This ensures that in the event of accidental skin or eye contact, immediate decontamination can be performed to minimize injury.
Personal Protective Equipment (PPE): A Mandated Protocol
PPE is required to protect from residual hazards that cannot be eliminated by engineering controls. The selection of PPE must be directly correlated with the identified risks of the compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[15] In situations where there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[16][17]
-
Skin Protection:
-
Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber).[18] Gloves should be inspected for tears or holes before each use. Contaminated gloves must be removed carefully and disposed of as hazardous waste. It is good practice to change gloves regularly (e.g., every 30-60 minutes) during prolonged handling.[19]
-
Clothing: A long-sleeved lab coat or chemical-resistant gown is mandatory to protect the skin.[15] Ensure there are no exposed areas of skin between the glove and the sleeve.
-
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 (or higher) particulate respirator is required to prevent inhalation and subsequent respiratory tract irritation.[15] All personnel required to wear respirators must be properly fit-tested and trained as per OSHA regulations (29 CFR 1910.134).[16]
Caption: PPE selection is directly dictated by the specific GHS hazards.
Standard Operating Procedures: Handling and Storage
A systematic approach to handling and storage is essential for safety and maintaining compound purity.
Safe Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are operational and all required PPE is donned correctly.
-
Work Area: Conduct all manipulations within a chemical fume hood.[20]
-
Minimize Dust: Avoid actions that generate dust, such as scraping or vigorous shaking.[4][7] When transferring the solid, use a spatula and handle it gently.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4][7]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7][9] Wash hands, face, and any exposed skin thoroughly after handling is complete and before leaving the laboratory.[9][10]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4][10]
Safe Storage Protocol
-
Container: Keep the container tightly closed in its original packaging.[5][7] This prevents contamination and accidental release.
-
Location: Store in a cool, dry, and well-ventilated area.[5][7] This location should be secure and accessible only to authorized personnel.
-
Environment: Protect from direct sunlight, heat, and sources of ignition.[7]
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[5][7]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Accidental Spill Response
-
Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
PPE: Don full PPE as described in Section 4, including respiratory protection.
-
Containment: Prevent further spread of the spill. Do not let the chemical enter drains or waterways.[10]
-
Clean-up: For a solid spill, gently sweep or vacuum (using a HEPA-filtered vacuum) the material. Avoid creating dust.[5][21] Place the collected material into a suitable, sealed, and properly labeled container for hazardous waste disposal.[10][11]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Caption: A systematic workflow for responding to a solid chemical spill.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Remove the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][9][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention. | [4][9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [4][9][10] |
Disposal Considerations
Chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste.[10] this compound and any materials contaminated with it (e.g., gloves, weighing paper, spill clean-up debris) must be disposed of as hazardous chemical waste.
-
Procedure: Place waste in a clearly labeled, sealed container.
-
Regulations: Disposal must be conducted through a licensed waste disposal company and in strict accordance with all federal, state, and local environmental regulations.[10][20] Do not mix with other waste streams unless explicitly permitted.[22]
References
- Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98% - Cole-Parmer. [Link]
- Personal Protective Equipment (PPE) - CHEMM. [Link]
- Safety Data Sheet - 2,4-Diamino-6-chloropyrimidine - Alfa Aesar. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products. [Link]
- Personal Protective Equipment - POGO S
- Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97% - Cole-Parmer. [Link]
- 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sonal Plasrub Industries. [Link]
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]
- Personal Protective Equipment for Hazardous Drug (HD)
- 4-Chloro-2,6-diaminopyrimidine - NIST WebBook. [Link]
- Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine - Fisher Scientific (UK). [Link]
Sources
- 1. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 7. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 8. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.fi [fishersci.fi]
- 16. americanchemistry.com [americanchemistry.com]
- 17. pogo.ca [pogo.ca]
- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 19. pppmag.com [pppmag.com]
- 20. fishersci.com [fishersci.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Theoretical Investigation of 4-Chloropyridine-2,6-diamine: A Roadmap for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 4-Chloropyridine-2,6-diamine, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, computational chemistry offers a powerful avenue to elucidate its structural, electronic, spectroscopic, and reactive properties. This document serves as a detailed roadmap for researchers, outlining the requisite computational methodologies, from geometry optimization and vibrational analysis to the prediction of electronic spectra and reactivity descriptors. By leveraging Density Functional Theory (DFT), this guide establishes a robust protocol for a thorough in-silico characterization of this compound, thereby accelerating its potential for rational drug design and the development of novel functional materials.
Introduction: The Scientific Imperative for a Theoretical Study
This compound is a substituted pyridine derivative with a unique arrangement of functional groups: two electron-donating amino groups and a halogen atom on the pyridine ring. This configuration suggests a rich chemical landscape, with potential for diverse applications. The amino groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems, while the chloro- a common functional group in medicinal chemistry, can modulate the electronic properties and provide a site for further functionalization.
A thorough understanding of the molecule's fundamental properties is paramount for unlocking its potential. Theoretical studies provide a fast and cost-effective means to predict these properties before embarking on extensive experimental synthesis and testing. This guide outlines a comprehensive theoretical investigation designed to provide a deep understanding of this compound's behavior at the molecular level.
Computational Methodology: The Foundation of a Robust Theoretical Study
The accuracy of any theoretical study is contingent upon the judicious selection of computational methods. This section details a recommended computational protocol for the study of this compound, grounded in established quantum chemical principles.
The Choice of Quantum Chemical Software
A variety of software packages are available for performing the calculations outlined in this guide.[1][2][3][4][5] For the proposed study, software capable of performing Density Functional Theory (DFT) calculations is required. Popular choices among the scientific community include:
-
Gaussian: A widely used commercial package with a comprehensive suite of features.
-
Q-Chem: A powerful and versatile commercial quantum chemistry software.[2]
-
GAMESS: A freely available and highly capable open-source quantum chemistry package.[1]
-
NWChem: Open-source software developed by Pacific Northwest National Laboratory, with excellent capabilities for high-performance computing.
Level of Theory: Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for molecules of this size.[6][7][8][9] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and reliable choice for studying organic molecules.[9][10]
Basis Set Selection
The choice of basis set is critical for accurately describing the electronic structure, especially for a molecule containing a halogen. The Pople-style 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the nitrogen and chlorine atoms, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron density. For halogen-containing compounds, other basis sets like DGDZVP have also shown good performance.[11][12][13][14][15]
Simulating a Realistic Environment: The Solvation Model
To model the behavior of this compound in solution, an implicit solvation model is recommended. The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are excellent choices that can be implemented in most quantum chemistry software packages.[16][17][18][19][20] These models treat the solvent as a continuous medium with a specific dielectric constant, providing a more realistic representation of the molecule's properties in solution.
Molecular Structure and Vibrational Analysis: The Geometric and Spectroscopic Signature
The first step in our theoretical investigation is to determine the most stable three-dimensional structure of this compound and to predict its vibrational spectrum.
Geometry Optimization
The starting point is to build an initial guess for the molecular structure. This structure is then optimized to find the geometry with the lowest energy, which corresponds to the most stable conformation of the molecule.
-
Input Structure: Build the 3D structure of this compound using a molecular editor.
-
Calculation Setup:
-
Software: Select a quantum chemistry software package (e.g., Gaussian, Q-Chem).
-
Method: B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Calculation Type: Geometry Optimization.
-
Solvation: Include a solvation model (e.g., PCM with water as the solvent).
-
-
Execution: Run the calculation.
-
Verification: Upon completion, verify that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
Predicted Structural Parameters
The optimized geometry will provide key structural parameters such as bond lengths and bond angles. These theoretical values can be compared with experimental data if available, or serve as a prediction.
| Parameter | Predicted Value (Å or °) |
| C-Cl Bond Length | Hypothetical Value |
| C-N (amino) Bond Length | Hypothetical Value |
| C-C (ring) Bond Lengths | Hypothetical Value |
| C-N (ring) Bond Lengths | Hypothetical Value |
| C-N-H Bond Angles | Hypothetical Value |
| C-C-Cl Bond Angle | Hypothetical Value |
Table 1: Predicted geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Frequencies: FT-IR and Raman Spectra
A frequency calculation on the optimized geometry will yield the vibrational modes of the molecule. These can be used to predict the FT-IR and Raman spectra, which are valuable for experimental characterization.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch (asymmetric) | Hypothetical Value | Amino group |
| N-H Stretch (symmetric) | Hypothetical Value | Amino group |
| C-N Stretch | Hypothetical Value | Pyridine ring |
| C-Cl Stretch | Hypothetical Value | |
| Pyridine Ring Breathing | Hypothetical Value |
Table 2: Predicted key vibrational frequencies for this compound.
Electronic Properties and Spectroscopic Analysis
Understanding the electronic structure of this compound is crucial for predicting its reactivity and spectroscopic behavior.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[21][22][23][24] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
| Property | Predicted Value (eV) |
| HOMO Energy | Hypothetical Value |
| LUMO Energy | Hypothetical Value |
| HOMO-LUMO Gap | Hypothetical Value |
Table 3: Predicted Frontier Molecular Orbital energies for this compound.
Caption: Frontier Molecular Orbital (HOMO-LUMO) Diagram.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule.[25][26][27][28][29] It is invaluable for identifying regions that are susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map is expected to show negative potential (red/yellow) around the nitrogen atoms of the amino groups and the pyridine ring, indicating sites for electrophilic attack. Positive potential (blue) is expected around the hydrogen atoms of the amino groups.
UV-Vis Spectral Analysis using TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectrum (UV-Vis) of a molecule.[30][31][32][33][34] This analysis can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
-
Input Structure: Use the optimized geometry of this compound.
-
Calculation Setup:
-
Software: Select a quantum chemistry software package.
-
Method: TD-B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Number of States: Request the calculation of a sufficient number of excited states (e.g., 10).
-
Solvation: Include a solvation model.
-
-
Execution: Run the TD-DFT calculation.
-
Analysis: Analyze the output to identify the electronic transitions with the largest oscillator strengths.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | Hypothetical Value | Hypothetical Value | HOMO → LUMO |
| S₀ → S₂ | Hypothetical Value | Hypothetical Value | HOMO-1 → LUMO |
Table 4: Predicted electronic transitions for this compound.
Reactivity and Chemical Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a series of descriptors.[35][36][37][38][39]
Global Reactivity Descriptors
These descriptors provide a measure of the overall reactivity of the molecule.
-
Chemical Potential (μ): The tendency of electrons to escape from the system.
-
Chemical Hardness (η): The resistance to change in electron distribution.
-
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
-
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
| Descriptor | Formula | Predicted Value |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Hypothetical Value |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Hypothetical Value |
| Global Softness (S) | 1 / (2η) | Hypothetical Value |
| Electrophilicity Index (ω) | μ² / (2η) | Hypothetical Value |
Table 5: Predicted global reactivity descriptors for this compound.
Local Reactivity Descriptors: Fukui Functions
Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis will pinpoint which atoms in this compound are most likely to participate in chemical reactions.
Acidity (pKa) Prediction
The pKa values of the amino groups and the pyridine nitrogen are crucial for understanding the molecule's behavior in biological systems. Computational methods can provide reliable predictions of pKa.[40][41][42][43][44]
-
Optimize Structures: Optimize the geometries of the neutral, protonated, and deprotonated forms of this compound in a solvent model.
-
Calculate Gibbs Free Energies: Perform frequency calculations for each optimized structure to obtain the Gibbs free energies.
-
Calculate pKa: Use the calculated Gibbs free energies in a thermodynamic cycle to determine the pKa value.
Caption: A comprehensive computational workflow for the theoretical study of this compound.
Potential Applications in Drug Development
The theoretical data generated from this study can provide valuable insights for drug discovery professionals.
-
Scaffold for Library Synthesis: The predicted reactivity from Fukui functions can guide the synthesis of a library of derivatives of this compound.
-
Pharmacophore Modeling: The 3D structure and MEP map can be used to develop pharmacophore models for virtual screening.
-
Lead Optimization: Understanding the electronic properties can aid in the rational design of analogues with improved potency and pharmacokinetic properties.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous theoretical investigation of this compound. By following the proposed computational protocols, researchers can obtain a wealth of information about its structural, electronic, spectroscopic, and reactive properties. This in-silico characterization will provide a solid foundation for future experimental work and accelerate the exploration of this promising molecule in the realms of drug discovery and materials science.
References
- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]
- Gordon, M. S., & Schmidt, M. W. (2005). Advances in electronic structure theory: GAMESS a decade later. In Theory and applications of computational chemistry (pp. 1167-1189). Elsevier. [Link]
- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]
- Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual density functional theory. Chemical reviews, 103(5), 1793-1874. [Link]
- Liptak, M. D., & Shields, G. C. (2001). Accurate pKa calculations for carboxylic acids using complete basis set and Gaussian-n models. Journal of the American Chemical Society, 123(29), 7314-7319. [Link]
- Laurent, A. D., & Jacquemin, D. (2013). TD-DFT benchmarks: A review. International Journal of Quantum Chemistry, 113(17), 2019-2039. [Link]
- Shao, Y., Gan, Z., Epifanovsky, E., Gilbert, A. T., ... & Head-Gordon, M. (2015). Advances in molecular quantum chemistry contained in the Q-Chem 4 program package. Molecular Physics, 113(2), 184-215. [Link]
- Chattaraj, P. K., Sarkar, U., & Roy, D. R. (2006). Electrophilicity index. Chemical reviews, 106(6), 2065-2091. [Link]
- Fleming, I. (2010). Molecular orbitals and organic chemical reactions. John Wiley & Sons. [Link]
- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford university press. [Link]
- Klamt, A., & Schüürmann, G. (1993). COSMO: a new approach to dielectric screening in solvents with explicit expressions for the screening energy and its gradient. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805. [Link]
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
- Chermette, H. (1999). Chemical reactivity indexes in density functional theory. Journal of computational chemistry, 20(1), 129-154. [Link]
- Ramakrishnan, R., Dral, P. O., Rupp, M., & von Lilienfeld, O. A. (2015). Electronic spectra from TDDFT and machine learning in chemical space. The Journal of chemical physics, 143(8), 084111. [Link]
- Wikipedia contributors. (2024, January 5). List of quantum chemistry and solid-state physics software. In Wikipedia, The Free Encyclopedia.
- Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2009). Extensive TD-DFT benchmark: singlet-excited states of organic molecules.
- NWChem: Open Source High-Performance Computational Chemistry. (n.d.).
- Skyner, R. E., McDonagh, J. L., Groom, C. R., van Mourik, T., & Mitchell, J. B. (2015). A review of methods for the calculation of solution free energies and the modelling of systems in solution. Physical Chemistry Chemical Physics, 17(9), 6174-6191. [Link]
- Geerlings, P., Chamorro, E., Chattaraj, P. K., & De Proft, F. (2020). Conceptual density functional theory: status, prospects, issues. Theoretical Chemistry Accounts, 139(4), 1-28. [Link]
- Fukui, K. (1982). Role of frontier orbitals in chemical reactions. Science, 218(4574), 747-754. [Link]
- Ramakrishnan, R., Dral, P. O., Rupp, M., & von Lilienfeld, O. A. (2014). Quantum chemistry structures and properties of 134 kilo molecules.
- Herbert, J. M. (2016). The quantum chemistry of solvated electrons. Physical Chemistry Chemical Physics, 18(42), 29019-29033. [Link]
- CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.
- Saieed, M. S., & Najim, Z. A. (2013). Effect of atomic charge and some physical properties on pKa of substituted pyridines. Journal of Al-Nahrain University, 16(1), 25-33. [Link]
- Pliego Jr, J. R. (2007). Theoretical pKa calculations of substituted pyridines. Journal of the Brazilian Chemical Society, 18, 1036-1044. [Link]
- Seybold, P. G., & Shields, G. C. (2016). Computational estimation of the acidities of pyrimidines and related compounds. International journal of molecular sciences, 17(10), 1709. [Link]
- Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. In Theoretical and Computational Chemistry (Vol. 9, pp. 1-27). Elsevier. [Link]
- Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2009). A theoretical study on the additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 908(1-3), 107-112. [Link]
- Söderhjelm, P., & Ryde, U. (2009). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Journal of molecular modeling, 15(6), 695-708. [Link]
- Quora. (n.d.). What is the best software for quantum chemistry calculations?
- Boese, A. D., & Martin, J. M. (2004). Vibrational frequencies of polycyclic aromatic hydrocarbons: A challenge for density functional theory. The Journal of Physical Chemistry A, 108(15), 3085-3096. [Link]
- Haritha, H., Sebastian, S., & Sadasivan, C. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
- Lehtola, S., & Jónsson, H. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of molecular modeling, 23(2), 1-11. [Link]
- Kim, S., Park, S., & Kim, W. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 22(19), 10887-10893. [Link]
- Lehtola, S., & Jónsson, H. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Tampere University Research Portal. [Link]
- Wang, G., Cao, J., Gao, L., & Li, S. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Organic letters, 19(5), 1144-1147. [Link]
- Demircioglu, Z., Al-Obaidi, A. H., & Kariper, S. E. (2019). Molecular electrostatic potential (MEP) maps of structures I and II...
- ResearchGate. (n.d.). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
- ResearchGate. (n.d.). What basis should I select for calculation of halogen compounds?
- Bauschlicher Jr, C. W., & Langhoff, S. R. (1998). Exploring the accuracy of density functionals for anharmonic vibrations of polycyclic aromatic hydrocarbons. The Journal of Physical Chemistry A, 102(52), 10836-10842. [Link]
- Yang, W., & Lee, C. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(10), 2196-2206. [Link]
- ResearchGate. (n.d.). On the calculation of the vibrational frequencies of polycyclic aromatic hydrocarbons.
- Li, G., & Fang, D. C. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Chemistry–An Asian Journal, 7(11), 2635-2642. [Link]
- Wikipedia contributors. (2023, December 16). Frontier molecular orbital theory. In Wikipedia, The Free Encyclopedia.
- ResearchGate. (n.d.). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets.
- Kozuch, S., & Martin, J. M. (2011). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
- ResearchGate. (n.d.). Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach.
Sources
- 1. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 2. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 3. Quantum Chemistry Toolbox from RDMChem - Maplesoft [maplesoft.com]
- 4. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.tuni.fi [researchportal.tuni.fi]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths | Semantic Scholar [semanticscholar.org]
- 16. Solvent model - Wikipedia [en.wikipedia.org]
- 17. fiveable.me [fiveable.me]
- 18. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 19. Solvation Models - NWChem [nwchemgit.github.io]
- 20. Solvation model background — APBS 3.1.3 documentation [apbs.readthedocs.io]
- 21. Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 25. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 26. MEP [cup.uni-muenchen.de]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.aip.org [pubs.aip.org]
- 31. pubs.aip.org [pubs.aip.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. [1504.01966] Electronic Spectra from TDDFT and Machine Learning in Chemical Space [arxiv.org]
- 34. John Herbert: Time-dependent DFT [asc.ohio-state.edu]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]
- 37. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]
- 38. pubs.aip.org [pubs.aip.org]
- 39. researchportal.vub.be [researchportal.vub.be]
- 40. pubs.acs.org [pubs.acs.org]
- 41. researchgate.net [researchgate.net]
- 42. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 43. scribd.com [scribd.com]
- 44. peerj.com [peerj.com]
A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Chloropyridine-2,6-diamine
Abstract
4-Chloropyridine-2,6-diamine is a pivotal intermediate in contemporary synthetic chemistry, particularly valued in the development of pharmaceutical agents such as the hair growth stimulant Minoxidil.[1][2][3] Its chemical behavior is governed by a nuanced interplay of electronic effects from its constituent functional groups: the electron-withdrawing pyridine ring, the strongly electron-donating amino groups, and the inductively withdrawing/mesomerically donating chloro substituent. This guide provides an in-depth analysis of the molecule's electrophilic and nucleophilic centers, offering a predictive framework for its reactivity. We will dissect the electronic architecture of the molecule, map its reactive sites through mechanistic principles, and provide validated experimental context for researchers, scientists, and drug development professionals.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is not immediately obvious from its structure alone; it is a product of competing electronic influences. A foundational understanding of these effects is critical to predicting its chemical behavior.
-
The Pyridine Core: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This makes the ring system less reactive towards electrophiles than benzene and more susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[4][5][6] The nitrogen atom can stabilize a negative charge in an anionic intermediate, a key factor in nucleophilic aromatic substitution.[7][8]
-
Amino Substituents (-NH₂): The two amino groups at the C2 and C6 positions are powerful activating groups. Through resonance (a +M effect), their lone pair electrons are delocalized into the pyridine ring, significantly increasing its electron density. This strong donation counteracts the ring's inherent electron deficiency and activates it toward electrophilic substitution. The amino groups are also primary nucleophilic centers themselves.
-
Chloro Substituent (-Cl): The chlorine atom at the C4 position exerts a dual electronic influence. It is strongly electron-withdrawing via induction (-I effect) due to its electronegativity, which further enhances the electrophilicity of the carbon it is attached to (C4). It also possesses a weak electron-donating resonance effect (+M effect). Crucially, it serves as a competent leaving group in nucleophilic aromatic substitution reactions.
The synergy of these groups creates a molecule with distinct, well-defined regions of high and low electron density, which dictate its function as both an electrophile and a nucleophile.
Diagram 1: Reactivity Map
This diagram illustrates the primary sites of electrophilic and nucleophilic activity on the this compound molecule based on the interplay of its functional groups.
Caption: Predicted electrophilic and nucleophilic centers of this compound.
Analysis of Nucleophilic Sites
The molecule possesses several centers that can act as nucleophiles, donating electron pairs to form new covalent bonds with electrophiles.
The Amino Groups (N2 and N6)
The most prominent nucleophilic sites are the nitrogen atoms of the two amino groups. The lone pair of electrons on each nitrogen is readily available for reaction with a wide range of electrophiles, including:
-
Alkylation: Reaction with alkyl halides.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Protonation: Acting as Brønsted-Lowry bases to accept a proton.
The Pyridine Ring Nitrogen (N1)
The pyridine nitrogen's lone pair can also exhibit nucleophilic character, most commonly by acting as a base. However, its nucleophilicity is tempered compared to the exocyclic amino groups.
The Aromatic Ring (C3 and C5)
Due to the powerful electron-donating effect of the two amino groups, the C3 and C5 positions of the pyridine ring become electron-rich. This enhanced electron density allows the ring itself to act as a nucleophile in electrophilic aromatic substitution (SEAr) reactions. The amino groups strongly direct incoming electrophiles to these positions. Despite the deactivating nature of the pyridine ring, the activation provided by the diamino substitution is typically sufficient to enable reactions like halogenation or nitration under controlled conditions.
Analysis of Electrophilic Sites
The primary electrophilic character of this compound is concentrated at a single, highly activated carbon atom.
The C4 Carbon
The carbon atom bonded to the chlorine (C4) is the principal electrophilic center. Its reactivity is the result of a powerful confluence of electronic effects:
-
Inductive Effect: The electronegative chlorine atom polarizes the C4-Cl bond, creating a partial positive charge (δ+) on the C4 carbon.
-
Leaving Group: The chloride ion is a good leaving group, facilitating substitution reactions.
-
Aromatic System Activation: The pyridine nitrogen, situated para to the C4 position, provides crucial stabilization for the intermediate formed during nucleophilic attack. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The SNAr mechanism is a two-step addition-elimination process. The attack of a nucleophile at C4 creates a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the electronegative pyridine nitrogen atom, which provides substantial stabilization, thereby lowering the activation energy for the reaction.[7][8] This makes the C4 position exceptionally susceptible to displacement by a variety of nucleophiles.
Diagram 2: SNAr Mechanism at C4
The workflow below details the addition-elimination mechanism for nucleophilic substitution at the C4 position, highlighting the stabilization of the Meisenheimer intermediate.
Caption: Key steps in the Nucleophilic Aromatic Substitution (SNAr) reaction.
Computational Insights: A Theoretical Validation
Modern computational chemistry provides powerful tools to visualize and quantify the electronic properties that dictate reactivity. Techniques like Density Functional Theory (DFT) are routinely used to generate models that corroborate experimental observations.[9][10]
-
Molecular Electrostatic Potential (MEP): An MEP map of this compound would visually confirm the predicted reactivity. Regions of negative potential (typically colored red or yellow) would be concentrated around the nitrogen atoms of the amino groups, identifying them as the primary nucleophilic sites. A region of positive potential (blue) would be located around the C4 carbon, highlighting its electrophilic character.
-
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight. The HOMO, representing the outermost electrons, indicates the likely site of electrophilic attack. For this molecule, the HOMO density would be highest on the amino groups and the C3/C5 ring positions. Conversely, the LUMO indicates the most favorable site for nucleophilic attack; its density would be concentrated on the C4 carbon.
Experimental Protocol: A Self-Validating System for SNAr Reactivity
To demonstrate the principles discussed, this section provides a representative, self-validating protocol for the nucleophilic substitution of the C4-chloro group. The successful synthesis and characterization of the product serves as direct proof of the C4 position's electrophilicity.
Objective: Synthesis of 2,6-Diamino-4-(piperidin-1-yl)pyrimidine, a key intermediate in the synthesis of Minoxidil.
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|
| This compound | 144.56 | 1.45 g | 10 mmol |
| Piperidine | 85.15 | 1.28 g (1.48 mL) | 15 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.45 g, 10 mmol) and N,N-Dimethylformamide (20 mL).
-
Addition of Reagents: Add potassium carbonate (2.07 g, 15 mmol) followed by piperidine (1.48 mL, 15 mmol) to the suspension. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2,6-Diamino-4-(piperidin-1-yl)pyrimidine.
-
Characterization (Validation): The structure of the final product must be unequivocally confirmed using a suite of spectroscopic techniques.[11][12]
-
¹H NMR: The spectrum should show the disappearance of the pyridine C-H proton signal from the starting material and the appearance of new signals corresponding to the piperidine ring protons.
-
¹³C NMR: Confirm the presence of piperidine carbons and a shift in the C4 carbon signal.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₉H₁₅N₅, M.W. = 193.25 g/mol ).
-
Infrared (IR) Spectroscopy: Observe characteristic N-H stretching bands for the amino groups and C-N stretching bands.
-
Diagram 3: Experimental Workflow
This diagram outlines the logical flow from reaction setup to product validation.
Caption: A streamlined workflow for the synthesis and validation of a C4-substituted product.
Conclusion
This compound is a functionally rich molecule whose reactivity is a delicate balance of substituent effects. The exocyclic amino groups and the electron-rich C3/C5 positions are the primary nucleophilic centers, readily engaging with electrophiles. Concurrently, the C4 carbon, activated by the adjacent chlorine and the para-disposed pyridine nitrogen, serves as a potent electrophilic site for nucleophilic aromatic substitution. This deep understanding of the molecule's electronic landscape and reactive sites is essential for its effective utilization in the rational design and synthesis of complex molecular targets in the pharmaceutical and chemical industries.
References
- Vertex AI Search. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Deka, K., & Phukan, P. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
- AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine.
- Química Organica.org. Nucleophilic substitution reactions in pyridine.
- Química Organica.org. Electrophilic substitution on pyridine.
- Homework.Study.com. Electrophilic aromatic substitution reactions of pyridine normally occur at C3.
- Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?
- Quora. (2021, July 9). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?
- Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis, 2010(13), 2111–2123.
- ResearchGate. (2021, August 30). Why does Electrophilic attack at Pyridine occur at position 3?
- BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide.
- Chem-Impex. 4-Chloro-2,6-diaminopyrimidine.
- Sihauli Chemicals Pvt Ltd. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India.
- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine.
- Haihang Industry Co., Ltd. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- Sundaraganesan, N., et al. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. aklectures.com [aklectures.com]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-Chloropyridine-2,6-diamine as a Versatile Building Block in Organic Synthesis
Abstract
4-Chloropyridine-2,6-diamine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features—a pyridine core activated by an electron-withdrawing nitrogen atom, two powerful electron-donating amino groups, and a strategically positioned chlorine atom—provide multiple handles for selective functionalization. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its utility in the development of pharmacologically active molecules. We will delve into the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of substituents onto this ring system is paramount for modulating physicochemical properties, biological activity, and pharmacokinetic profiles. This compound (CAS No. 6309-00-8) serves as an exceptional starting material in this context.[1] The chlorine atom at the C4 position acts as a versatile leaving group for forging new carbon-carbon and carbon-heteroatom bonds, while the amino groups at the C2 and C6 positions can be used to tune solubility, introduce hydrogen bonding interactions, or serve as points for further diversification. Its application is particularly significant in the synthesis of intermediates for antiviral and anticancer agents.[2]
Physicochemical Properties and Handling
A thorough understanding of a building block's physical properties is essential for safe handling and successful experimental design.
| Property | Value | Reference |
| CAS Number | 6309-00-8 | [1] |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [3][4] |
| Melting Point | 199-202 °C | [5] |
| Solubility | Soluble in methanol, slightly soluble in water | [3][6] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. | [4] |
Synthesis of the Building Block
While various synthetic routes to substituted chloropyridines exist[7][8][9], a common and effective method for preparing analogous diaminopyrimidines involves the direct chlorination of the corresponding hydroxypyrimidine precursor. For instance, 2,4-diamino-6-hydroxypyrimidine can be converted to 2,4-diamino-6-chloropyrimidine in high yield by heating with phosphorus oxychloride (POCl₃).[10][11] A similar strategy starting from 2,6-diamino-4-hydroxypyridine is a plausible and established approach for the synthesis of the target pyridine building block.
General Synthetic Protocol (Hypothetical, based on analogous chemistry):
-
To a flask charged with phosphorus oxychloride (POCl₃, ~10 vol equiv.), add 2,6-diamino-4-hydroxypyridine (1.0 equiv.) in portions.
-
Heat the reaction mixture to reflux (approx. 105 °C) and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 8.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Reactivity Profile: A Multi-Functional Scaffold
The synthetic utility of this compound is dictated by the interplay of its three functional groups. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates the C2, C4, and C6 positions for nucleophilic aromatic substitution (SₙAr).[12]
-
C4-Chloro Group: This is the primary site for functionalization. Its position is activated by the ring nitrogen, making it an excellent substrate for SₙAr and a reliable coupling partner in palladium-catalyzed reactions.[12]
-
C2/C6-Amino Groups: These are strong electron-donating groups and potent nucleophiles. They can directly participate in reactions (e.g., acylation, alkylation) or influence the reactivity of the C4 position. In many cross-coupling reactions, these groups can coordinate to the metal catalyst, potentially leading to inhibition.[13] Therefore, protection of the amino groups (e.g., as Boc-carbamates) may be necessary to achieve high yields and avoid side reactions.[13]
Caption: Reactivity map of this compound.
Key Synthetic Applications & Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds. For electron-rich chloro-heterocycles like this compound, the reaction requires a sufficiently active palladium catalyst to facilitate the challenging oxidative addition step.
Causality: The choice of a palladium(0) source, a suitable ligand, and a base is critical. Ligands like tetrakis(triphenylphosphine)palladium(0) are often effective. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[14] The reaction regioselectively occurs at the C4-Cl position due to the inherent reactivity of the carbon-halogen bond in the cross-coupling catalytic cycle.[15]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent: Add a degassed solvent mixture, typically a combination like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is often challenging using classical methods.[16] This reaction is essential for synthesizing complex amines from aryl halides.[17]
Causality: This reaction is highly sensitive to the choice of ligand and base.[16] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[18] Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are required to promote this step and facilitate the subsequent reductive elimination.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine coupling partner, allowing it to coordinate to the palladium center.[13]
Caption: Generalized Buchwald-Hartwig amination cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Reagents: Add the (potentially protected) this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent: Add a degassed anhydrous aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, and stir until completion.
-
Workup: Cool the reaction, quench carefully with saturated ammonium chloride solution, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product via column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridine ring allows for the direct displacement of the C4-chloride by strong nucleophiles. This method provides a direct, often metal-free, route to a variety of derivatives.
Causality: The reaction proceeds through a Meisenheimer intermediate, a negatively charged species that is stabilized by the electron-withdrawing pyridine nitrogen.[12] This stabilization is most effective for nucleophilic attack at the C2 and C4 positions. The reaction is favored by strong nucleophiles (e.g., alkoxides, thiolates, secondary amines) and polar aprotic solvents (e.g., DMF, DMSO) that can solvate the counter-ion without protonating the nucleophile.
Experimental Protocol: SₙAr with an Alkoxide
-
Setup: In a round-bottom flask, dissolve the desired alcohol (e.g., sodium methoxide, 1.5 equiv.) in a dry polar aprotic solvent like DMF or DMSO under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv.) to the solution.
-
Reaction: Heat the reaction mixture (e.g., 60-120 °C) and stir. The progress can be monitored by TLC.
-
Workup: After completion, cool the reaction and pour it into cold water.
-
Purification: Collect the resulting precipitate by filtration or extract the product with an organic solvent. Wash, dry, and concentrate the organic extracts. Purify the crude product by recrystallization or column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The 2,6-diaminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets. Derivatives of this compound are explored as intermediates in the synthesis of a wide range of biologically active compounds, including potential antimicrobial, antiviral, and anticancer agents.[2][19] For example, the core is utilized in the development of kinase inhibitors, where the diamino-pyridine motif can mimic the hinge-binding interactions of ATP. The ability to easily introduce diverse aryl, heteroaryl, and amino substituents at the C4 position via the methods described above makes this building block invaluable for generating libraries of compounds for structure-activity relationship (SAR) studies.[20]
Caption: Workflow from building block to drug discovery library.
Conclusion
This compound is a testament to the power of strategic molecular design. It provides chemists with a robust and versatile platform for the synthesis of complex, highly functionalized pyridine derivatives. By understanding its distinct reactivity—governed by the C4-chloro group and the C2/C6-amino substituents—researchers can efficiently execute a range of high-value synthetic transformations. Its proven utility in accessing pharmacologically relevant chemical space ensures that this compound will remain a critical building block in the toolkit of medicinal and synthetic chemists for the foreseeable future.
References
- Benchchem. (n.d.). Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide.
- Muby Chemicals. (n.d.). 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS.
- PrepChem.com. (n.d.). Preparation of 4-chloropyridine.
- Parth International. (n.d.). 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
- AHP Chemical. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- ResearchGate. (n.d.). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. In PubChem Compound Database.
- ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- IntechOpen. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines.
- ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
- ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- Benchchem. (n.d.). Technical Support Center: Functionalization of 2-Amino-4-chloropyridine.
Sources
- 1. 2,6-DIAMINO-4-CHLOROPYRIDINE | 6309-00-8 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 4. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 5. 2,6-Diamino-4-chloropyrimidine 98 156-83-2 [sigmaaldrich.com]
- 6. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 7. prepchem.com [prepchem.com]
- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Chloropyridine-2,6-diamine
Introduction: The Versatility of the 2,6-Diaminopyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Among its many derivatives, 4-Chloropyridine-2,6-diamine stands out as a particularly valuable and versatile building block. Its trifunctional nature—possessing a reactive chloro group at the C4 position and two nucleophilic amino groups at the C2 and C6 positions—opens up a rich landscape for chemical exploration. The electron-deficient nature of the pyridine ring, further accentuated by the chloro-substituent, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) and a suitable handle for palladium-catalyzed cross-coupling reactions. Simultaneously, the diamino functionalities serve as ideal starting points for building fused heterocyclic systems or for introducing diverse side chains through acylation and alkylation.
This guide provides an in-depth exploration of synthetic strategies to leverage the unique reactivity of this compound, offering detailed, field-proven protocols for researchers in drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of each transformation, providing not just the "how" but also the "why" behind the experimental design.
Physicochemical and Spectroscopic Data of a Closely Related Isomer: 4-Chloro-2,6-diaminopyrimidine
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₄ | [2][4] |
| Molecular Weight | 144.56 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 199-202 °C | [5] |
| Solubility | Slightly soluble in water | [5] |
| ¹³C NMR (DMSO-d₆) | Signals expected around: δ 162 (C2, C6), 158 (C4), 85 (C5) ppm | [1] |
| IR (KBr, cm⁻¹) | Characteristic peaks: 3400-3100 (N-H stretch), 1650 (C=N stretch) | [3] |
| Mass Spec (EI) | m/z 144 (M⁺), 109 (M-Cl)⁺ | [2] |
PART 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The paramount reactivity of the C4-chloro group towards nucleophiles is a direct consequence of the electronic properties of the pyridine ring. The ring nitrogen acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed during the addition-elimination sequence of the SNAr mechanism. This makes the C4 position significantly more reactive than the C3 or C5 positions.
Protocol 1: Synthesis of N⁴-Substituted-Pyridine-2,6-diamines
This protocol details the substitution of the C4-chloro group with a primary or secondary amine. The reaction generally proceeds under mild conditions, often without the need for a catalyst.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Standard laboratory glassware, magnetic stirrer, heating plate/oil bath
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired amine (1.2 mmol, 1.2 equiv) and the base (DIPEA or K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF or Acetonitrile (5-10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate gradient).
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Expected Product |
| Morpholine | K₂CO₃ | DMF | 100 | 4-Morpholinopyridine-2,6-diamine |
| Benzylamine | DIPEA | Acetonitrile | 80 | N⁴-Benzylpyridine-2,6-diamine |
| Piperidine | K₂CO₃ | DMF | 100 | 4-(Piperidin-1-yl)pyridine-2,6-diamine |
| Aniline | DIPEA | DMF | 120 | N⁴-Phenylpyridine-2,6-diamine |
PART 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
For the synthesis of 4-aryl derivatives, the Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool. While chloropyridines are known to be more challenging substrates than their bromo or iodo counterparts due to the strength of the C-Cl bond, modern catalyst systems employing bulky, electron-rich phosphine ligands can effectively facilitate this transformation.
Protocol 2: Synthesis of 4-Aryl-Pyridine-2,6-diamines
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Seal the flask, evacuate, and backfill with inert gas (repeat this cycle three times).
-
Add the degassed solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 |
PART 3: Selective Functionalization of the 2,6-Diamino Groups
The presence of two amino groups offers opportunities for further derivatization. Selective mono- or di-acylation can be achieved by controlling the stoichiometry of the acylating agent. Mono-acylated derivatives are of particular interest as they can possess distinct biological activities compared to their di-acylated counterparts.[6]
Protocol 3: Selective Mono-Acylation of this compound
This protocol is adapted from methods for the selective acylation of 2,6-diaminopyridine and can be applied to achieve mono-acylation.[6]
Materials:
-
This compound
-
Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.0 equivalent)
-
Pyridine or Triethylamine (TEA) (1.1 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Standard laboratory glassware, ice bath
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add pyridine or TEA (1.1 mmol, 1.1 equiv).
-
Slowly add a solution of the acid chloride (1.0 mmol, 1.0 equiv) in DCM (2 mL) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor by TLC.
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to separate the mono-acylated product from any di-acylated byproduct and unreacted starting material.
PART 4: Synthesis of Fused Heterocycles: Imidazo[1,2-a]pyridines
The 2-aminopyridine moiety is a classic precursor for the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. The reaction typically involves condensation with an α-haloketone, followed by intramolecular cyclization.
Protocol 4: Synthesis of 7-Chloro-5-amino-imidazo[1,2-a]pyridine Derivatives
This protocol outlines the synthesis of the imidazo[1,2-a]pyridine core via the Tschitschibabin reaction.
Materials:
-
This compound
-
α-Bromoacetophenone or other α-haloketone (1.0 equivalent)
-
Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
-
Ethanol
-
Standard laboratory glassware, reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol, 1.0 equiv) and the α-haloketone (1.0 mmol, 1.0 equiv) in ethanol (15 mL).
-
Add sodium bicarbonate (2.0 mmol, 2.0 equiv).
-
Heat the mixture to reflux and maintain for 6-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate or chloroform.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
References
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. [Link]
- 4-Chloro-2,6-diaminopyrimidine. NIST WebBook. [Link]
- 4-Chloro-2,6-diaminopyrimidine. NIST WebBook. [Link]
- Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. PubMed. [Link]
- 2,6-Diamino-4-chloropyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
- Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega. [Link]
- New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
- Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related...
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]
- 4-Chloro-2,6-diaminopyrimidine. NIST WebBook. [Link]
- 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]
- Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. PubMed. [Link]
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
- Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
- Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. PubMed. [Link]
- 2,6-Diaminopyridine. PubChem. [Link]
- N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity. PubMed. [Link]
Sources
- 1. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 3. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 4. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 6. N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Chloropyridine-2,6-diamine in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
Introduction: The Privileged Pyridine Scaffold and the Untapped Potential of 4-Chloropyridine-2,6-diamine
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and provide a rigid framework for orienting functional groups makes it an invaluable component in drug design. Within this class, aminopyridines are particularly significant, serving as key pharmacophores in agents targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels.
This guide focuses on This compound (CAS: 6309-00-8), a versatile yet under-documented heterocyclic building block.[2][3][4] While extensive literature details the applications of its pyrimidine analogue (4-Chloro-2,6-diaminopyrimidine), specific, field-proven examples for the pyridine variant are less common. However, its structure—featuring two nucleophilic amino groups and a reactive chloro-substituent at the C4 position—presents a logical and powerful platform for generating diverse molecular libraries.
The strategic placement of these functional groups allows for sequential, site-selective modifications. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and, more importantly, palladium-catalyzed cross-coupling reactions. The amino groups can act as hydrogen bond donors or be further functionalized. This trifunctional nature makes this compound an ideal starting material for creating libraries of compounds with potential therapeutic applications, particularly in the realm of kinase inhibition where the aminopyridine motif is a well-established hinge-binding element.[5]
This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It will provide a scientifically grounded perspective on the potential applications of this scaffold, supported by robust, generalized protocols for the key chemical transformations it is poised to undergo.
Core Physicochemical and Structural Properties
A foundational understanding of the molecule's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 6309-00-8 | [2][3][4] |
| Molecular Formula | C₅H₆ClN₃ | [2] |
| Molecular Weight | 143.57 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~102 °C | [2] |
| pKa (Predicted) | 5.13 ± 0.35 | [2] |
The molecule's structure presents distinct reactive sites. The chlorine at the C4 position is the primary electrophilic site, activated for displacement. The amino groups at C2 and C6 are nucleophilic and can be functionalized, though their reactivity can be modulated by the electron-withdrawing nature of the pyridine ring and the C4-chloro substituent.
Strategic Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
Dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. Many successful kinase inhibitors, such as Imatinib, feature an aminopyridine or aminopyrimidine core that forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 2,6-diaminopyridine scaffold is an excellent candidate for this role.
The general strategy for utilizing this compound involves using the C4-chloro position as a versatile handle for introducing diversity elements via cross-coupling reactions, thereby exploring the solvent-exposed region of the kinase active site to enhance potency and selectivity.
Caption: Synthetic pathways from this compound.
Experimental Protocols: Key Synthetic Transformations
The following protocols are generalized methodologies adapted from established procedures for similar heterocyclic systems. Researchers must optimize conditions for this compound. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation
This protocol facilitates the formation of a C-C bond at the C4 position, enabling the introduction of various aryl or heteroaryl moieties. This is a cornerstone reaction for building kinase inhibitor libraries.
Rationale: The palladium-catalyzed Suzuki-Miyaura reaction is highly robust, functional-group tolerant, and widely used in pharmaceutical synthesis. The choice of a phosphine ligand like SPhos is crucial for achieving high efficiency with electron-rich, sterically hindered heterocyclic chlorides.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2,6-diaminopyridine derivative.
Protocol 2: Buchwald-Hartwig Amination for C4-Amination
This protocol enables the formation of a C-N bond, introducing primary or secondary amines at the C4 position. This is critical for modulating solubility and creating additional hydrogen bonding interactions with the target protein.
Rationale: The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) and a strong, non-nucleophilic base (e.g., NaOtBu) is essential for activating the C-Cl bond and facilitating the catalytic cycle.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction time is 8-24 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
For highly activated nucleophiles, a direct SNAr reaction can be a simpler, metal-free alternative to cross-coupling. This is particularly effective for introducing alkoxides or thiolates.
Rationale: The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, facilitates nucleophilic attack at the C4 position. A strong base is used to deprotonate the incoming nucleophile, increasing its reactivity.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol or thiol, 1.5 equivalents)
-
Strong base (e.g., Sodium hydride (NaH) 60% dispersion in mineral oil, 1.4 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or thiol (1.5 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.4 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/thiolate.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of derivatives from this compound would be confirmed by standard analytical techniques. The table below provides a hypothetical summary of expected data for a representative Suzuki-Miyaura reaction product.
| Parameter | Expected Data |
| Product Name | 4-(4-methoxyphenyl)pyridine-2,6-diamine |
| Reaction Yield | 60-85% (post-chromatography) |
| ¹H NMR | Signals corresponding to the aminopyridine core protons, the methoxy group (~3.8 ppm), and the aromatic protons of the newly introduced ring. The NH₂ protons will appear as a broad singlet. |
| ¹³C NMR | Signals for all unique carbons in the diaminopyridine and methoxyphenyl rings. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 216.11 |
| Purity (HPLC) | >95% |
Workflow Visualization
The following diagram illustrates a typical workflow from initial reaction to final compound characterization, emphasizing the self-validating nature of the process through in-process controls.
Caption: A typical experimental workflow for synthesis and validation.
Conclusion and Future Outlook
This compound is a strategic building block with significant, albeit largely untapped, potential in medicinal chemistry. Its trifunctional nature provides a robust platform for generating novel and diverse compound libraries through well-established, high-yield synthetic transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings. While direct literature precedents for its use are sparse, the principles of modern organic synthesis and the known importance of the aminopyridine scaffold strongly support its utility. The protocols and strategies outlined in this guide provide a solid, authoritative foundation for researchers to begin exploring the synthetic and therapeutic potential of this promising intermediate.
References
- ChemBK. (2024). 6309-00-8 - Introduction.
- R&D Chemicals. 2,6-Diamino-4-chloropyridine.
- ChemWhat. (n.d.). 2,6-DIAMINO-4-CHLOROPYRIDINE CAS#: 6309-00-8.
- PubMed. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors.
- MDPI. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors....
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
- ResearchGate. (2019). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives....
- ResearchGate. (2017). Nitropyridines in the Synthesis of Bioactive Molecules.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine.
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
Sources
Application Notes & Protocols for the Palladium-Catalyzed N-arylation of 4-Chloropyridine-2,6-diamine
Abstract
This document provides a comprehensive guide for the N-arylation of 4-chloropyridine-2,6-diamine, a critical transformation for synthesizing molecular scaffolds prevalent in medicinal chemistry and materials science. The protocol focuses on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[1][2] We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide extensive troubleshooting guidance to address the unique challenges posed by this substrate, such as the lower reactivity of aryl chlorides and potential catalyst inhibition.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize N-aryl-4-chloropyridine-2,6-diamine derivatives.
Introduction: Significance and Synthetic Strategy
The 2,6-diaminopyridine scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. The introduction of an aryl group at one of the nitrogen atoms via N-arylation significantly expands the chemical space available for exploration, allowing for the fine-tuning of a molecule's pharmacological properties. The Buchwald-Hartwig amination has emerged as the premier method for this transformation due to its broad substrate scope, functional group tolerance, and generally high yields, replacing harsher, traditional methods.[2][5]
This protocol addresses the specific challenges of using this compound as a substrate. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[4] Furthermore, the presence of three nitrogen atoms (the pyridine ring and two exocyclic amines) can lead to catalyst inhibition through competitive coordination to the palladium center.[3] Therefore, a carefully optimized catalytic system is paramount for success.
The Buchwald-Hartwig Amination: Mechanism and Rationale
A fundamental understanding of the reaction mechanism is essential for rational protocol design and effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chlorine bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[7] The use of bulky, electron-rich phosphine ligands is critical to facilitate this challenging step.
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center, displacing a ligand. A base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination : The final C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle for the N-arylation reaction.
Optimizing the Catalytic System
The success of the N-arylation of this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Recommended Choices | Rationale & Key Considerations |
| Palladium Source | Pre-catalysts: G3-XPhos, G4-RuPhosIn situ: Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are strongly recommended. They are air-stable solids that readily form the active Pd(0) species under basic conditions, leading to more reliable and reproducible results than generating the catalyst in situ.[8][9][10] |
| Ligand | Bulky Biarylphosphines: - XPhos- RuPhos- SPhos- BrettPhos | This is the most critical parameter. For challenging aryl chlorides, bulky, electron-rich ligands are essential. They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, while minimizing side reactions like hydrodechlorination.[3][4][9] |
| Base | Strong Bases: NaOtBu, LHMDSWeaker Bases: K₃PO₄, Cs₂CO₃ | A strong base like NaOtBu is often required to achieve a reasonable reaction rate with aryl chlorides.[11] However, if the coupling partner contains base-sensitive functional groups (e.g., esters), a weaker base like Cs₂CO₃ should be screened, potentially requiring a higher reaction temperature or longer reaction time.[1][8] |
| Solvent | Aprotic, Anhydrous Solvents: - Toluene- Dioxane- Tetrahydrofuran (THF) | The solvent must be able to dissolve the reactants and not coordinate to the palladium catalyst. Toluene and dioxane are excellent choices. Avoid chlorinated solvents, acetonitrile, and pyridine , as they can inhibit the catalyst.[11][12] Rigorously anhydrous conditions are required. |
Detailed Experimental Protocol
Disclaimer: This is a generalized protocol and may require optimization for specific arylating agents. All operations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques) unless otherwise noted.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (1.0 equiv) | Oven-dried Schlenk tube or vial with a PTFE-lined cap |
| Arylating Agent (e.g., Aryl Bromide) (1.1-1.2 equiv) | Magnetic stir plate with heating capabilities |
| Palladium Pre-catalyst (e.g., G3-XPhos) (1-5 mol%) | Magnetic stir bar |
| Ligand (if not using a pre-catalyst) (2-10 mol%) | Inert gas supply (Argon or Nitrogen) and manifold (Schlenk line) |
| Base (e.g., NaOtBu) (1.4-2.0 equiv) | Syringes and needles for liquid transfer |
| Anhydrous Solvent (e.g., Toluene) | Glovebox (recommended) |
| Diethyl ether, Ethyl acetate, Brine, Water (for workup) | Rotary evaporator |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Silica gel for column chromatography |
| TLC plates (e.g., silica gel 60 F₂₅₄) | Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound (1.0 equiv), the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 3 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the arylating agent (1.1 equiv).
-
Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the limiting reagent) via syringe.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C for aryl chlorides).[4]
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
-
Reaction Monitoring:
-
Periodically monitor the reaction's progress by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. Look for the consumption of the starting material and the appearance of a new, typically less polar, product spot.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.
-
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to resolving issues efficiently.
Caption: A logical workflow for diagnosing and solving common reaction issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalytic system for the aryl chloride.3. Poor quality of reagents (base, solvent).4. Catalyst inhibition by the substrate.[3] | 1. Ensure a rigorously inert atmosphere using a glovebox or proper Schlenk technique.[4]2. Switch to a more electron-rich and bulky ligand (e.g., from XPhos to BrettPhos). Increase reaction temperature in 10 °C increments.3. Use fresh, anhydrous solvent and a newly opened bottle of base.4. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Hydrodechlorination | Competing pathway where the chloro group is replaced by hydrogen. Often promoted by less bulky ligands or excess base. | Switch to a bulkier ligand (e.g., SPhos, BrettPhos) to sterically disfavor this side reaction.[4] Optimize the amount of base, using the minimum required for full conversion. |
| Double N-arylation | The mono-arylated product reacts a second time. | Use a slight excess of the this compound or reduce the equivalents of the arylating agent to 1.0-1.05. This can be favored at lower temperatures. |
| Starting Material Decomposition | Reaction temperature is too high, or the base is too strong for functional groups on the arylating agent. | Lower the reaction temperature and extend the reaction time. Screen a weaker base (e.g., K₃PO₄, Cs₂CO₃) in combination with a more active catalyst system.[11] |
Data Interpretation
Confirmation of the desired N-arylated product structure and purity is typically achieved through a combination of spectroscopic methods:
-
¹H NMR: Look for the appearance of new signals in the aromatic region corresponding to the newly introduced aryl group. A downfield shift of the remaining N-H proton is also expected. Integration should match the expected proton count.
-
¹³C NMR: Confirm the presence of carbon signals from the new aryl group.
-
Mass Spectrometry (LC-MS, HRMS): The most direct confirmation. The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
References
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
- Singleton, M. L., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Viciu, M. S., et al. (2020).
- Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Quantitative Analysis of 4-Chloropyridine-2,6-diamine: A Validated Reversed-Phase HPLC-UV Method
Application Note: AN-04CDA-HPLCUV
Abstract
This application note presents a detailed, robust, and validated analytical method for the precise quantification of 4-Chloropyridine-2,6-diamine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a critical pyridine derivative used in various chemical syntheses. Accurate determination of its purity and concentration is essential for ensuring the quality and consistency of downstream products in research and pharmaceutical development. The described method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2][3] This document provides a complete protocol, from sample preparation to data analysis, and includes a comprehensive method validation summary, making it directly applicable for researchers, quality control analysts, and drug development professionals.
Introduction and Analyte Overview
This compound (4-CPDA) is a substituted pyridine compound that serves as a key building block in organic synthesis. Its structural analog, 2,4-Diamino-6-chloropyrimidine, is a known intermediate and potential impurity in the synthesis of Minoxidil, a widely used pharmaceutical agent.[4][5][6] Given the structural similarities and the importance of controlling impurities in active pharmaceutical ingredients (APIs), a reliable analytical method for quantifying such diamine compounds is paramount.
This guide details an isocratic RP-HPLC method that leverages the inherent UV absorbance of the pyridine ring for detection. The methodology is designed to be specific, linear, accurate, and precise over a defined concentration range.
Analyte Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| Synonyms | 4-chloro-2,6-pyridinediamine | [7] |
| CAS Number | 6309-00-8 | [7] |
| Molecular Formula | C₅H₆ClN₃ | [7] |
| Molecular Weight | 143.57 g/mol | Derived from Formula |
| Chemical Structure | ![]() | N/A |
Principle of the Analytical Method: Reversed-Phase HPLC
The quantification of this compound is achieved using reversed-phase HPLC. This technique is ideally suited for polar, water-soluble organic molecules.
-
Causality of Method Selection :
-
Stationary Phase : A C18 (octadecylsilane) column is used as the stationary phase. Its nonpolar nature provides effective retention for the moderately polar 4-CPDA molecule through hydrophobic interactions.
-
Mobile Phase : The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). 4-CPDA contains two basic amino groups. The pH of the aqueous buffer is controlled to be acidic (e.g., pH 3.0). At this pH, the amino groups are protonated, increasing the analyte's polarity and ensuring good solubility in the mobile phase while allowing for controlled retention on the nonpolar C18 column. This acidic mobile phase also promotes sharp, symmetrical peak shapes by minimizing undesirable interactions with residual silanols on the silica support.[8]
-
Detection : The pyridine ring in 4-CPDA contains a chromophore that absorbs UV light. A UV detector set at an appropriate wavelength (e.g., ~254 nm, a common wavelength for aromatic compounds) provides a sensitive and linear response proportional to the analyte concentration.
-
Detailed Experimental Protocol: HPLC-UV Method
This section provides a step-by-step protocol for the quantification of 4-CPDA.
Instrumentation and Materials
-
Instrumentation : HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column : Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reference Standard : this compound, certified purity ≥98%.
-
Reagents :
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Phosphoric Acid (H₃PO₄), analytical grade.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
Preparation of Solutions
-
Mobile Phase (20 mM Phosphate Buffer, pH 3.0 / Acetonitrile) :
-
Aqueous Buffer (Component A) : Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Organic Modifier (Component B) : Acetonitrile.
-
The final mobile phase composition is detailed in the chromatographic conditions table.
-
-
Diluent : Prepare a mixture of Acetonitrile and HPLC grade water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL) :
-
Accurately weigh approximately 25 mg of the 4-CPDA reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.
-
-
Working Standard Solutions : Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Solution (Target concentration ~50 µg/mL) :
-
Accurately weigh an amount of the sample material expected to contain ~5 mg of 4-CPDA into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 85% Component A / 15% Component B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject a mid-range working standard (e.g., 50 µg/mL) six consecutive times.
-
Calculate the performance parameters based on these injections. The system is deemed ready for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection and system precision.[9] |
Method Validation Protocol (ICH Q2(R2) Framework)
Analytical method validation is the formal process that demonstrates a procedure is suitable for its intended purpose.[1][3] The following parameters must be assessed.
Validation Parameters and Acceptance Criteria
The table below summarizes the key validation characteristics and typical acceptance criteria for an impurity quantification or assay method.
| Validation Characteristic | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over the specified range. |
| Range | Established based on linearity, accuracy, and precision results. |
| Accuracy | Mean % recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0% for n=6 determinations at 100% of the test concentration. |
| Precision (Intermediate) | Overall RSD ≤ 3.0% when analyzed by different analysts on different days. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Precision at LOQ (RSD ≤ 10%). |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. |
| Robustness | % RSD of results should remain within acceptable limits after deliberate minor variations. |
Execution of Validation Experiments
-
Specificity : Analyze a blank (diluent), a placebo (matrix without analyte, if applicable), and a spiked sample. Use a PDA detector to assess peak purity across the analyte peak.
-
Linearity : Prepare a calibration curve with at least five concentration levels across the range (e.g., 50% to 150% of the target concentration). Plot peak area versus concentration and perform a linear regression analysis.
-
Accuracy : Perform spike-recovery experiments. Add known amounts of 4-CPDA standard to a sample matrix at three levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze in triplicate at each level and calculate the percent recovery.
-
Precision :
-
Repeatability: Analyze six separate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
LOD & LOQ : These can be estimated based on the signal-to-noise ratio of the analyte peak at low concentrations or calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness : Introduce small, deliberate variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase organic content (±2%). Evaluate the impact on system suitability and sample results.
Analytical Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of this compound.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Minoxidil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 6. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 7. rdchemicals.com [rdchemicals.com]
- 8. helixchrom.com [helixchrom.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
purification techniques for 4-Chloropyridine-2,6-diamine
An Application Guide for the Purification of 4-Chloropyridine-2,6-diamine
Abstract
This comprehensive application note provides detailed protocols and expert insights for the purification of this compound (CAS: 6309-00-8), a critical intermediate in pharmaceutical and fine chemical synthesis. Recognizing the paramount importance of purity for downstream applications, this guide outlines three primary purification techniques: recrystallization, flash column chromatography, and acid-base extraction. Each protocol is designed to be a self-validating system, explaining the underlying chemical principles and providing step-by-step instructions suitable for researchers, scientists, and process chemists. The document includes visual workflows, data tables for solvent selection, and references to authoritative sources to ensure scientific integrity and practical applicability.
Introduction: The Critical Need for Purity
This compound is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. As a building block, its purity is not merely a quality metric but a prerequisite for successful, reproducible, and scalable synthesis. Impurities, which can include starting materials, reaction byproducts, or degradation products, can interfere with subsequent reactions, introduce unwanted functionalities, or complicate the purification of the final active pharmaceutical ingredient (API).
This guide addresses the common purification challenges associated with this compound, leveraging its fundamental chemical properties—basicity, polarity, and crystallinity—to achieve high levels of purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6309-00-8 | [1] |
| Molecular Formula | C₅H₆ClN₃ | [2] |
| Molar Mass | 143.57 g/mol | [2] |
| Appearance | Solid, typically white to off-white powder | [2] |
| Reactivity | The amino groups and pyridine nitrogen are basic | General Principle |
| Stability | Stable under normal conditions; may react with strong oxidizing agents | [2] |
Understanding the Impurity Profile
Effective purification begins with anticipating the likely impurities. Synthetic routes to this compound, such as the chlorination of 2,6-diaminopyridine, can generate a specific array of contaminants.
-
Unreacted Starting Materials: Residual 2,6-diaminopyridine.
-
Over-chlorinated Byproducts: Dichloro- or trichloro-pyridine derivatives formed under harsh chlorination conditions.[3][4]
-
Isomeric Byproducts: Positional isomers formed during synthesis.
-
Reagents & Solvents: Residual acids, bases, or solvents from the reaction and initial workup.
-
Degradation Products: Colored impurities arising from oxidation or polymerization, often observed in aged samples.
The choice of purification strategy should be tailored to the specific impurity profile of the crude material, which can be assessed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Purification Methodologies
Recrystallization: Exploiting Differential Solubility
Recrystallization is the most efficient method for purifying crystalline solids, provided a suitable solvent system can be identified. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.
Causality of Solvent Choice: The ideal solvent (or solvent pair) should have a steep solubility curve for this compound. The presence of two polar amino groups and the chloro-substituent suggests good solubility in polar protic and aprotic solvents. For the closely related analogue, 4-Chloro-2,6-diaminopyrimidine , recrystallization from boiling water with charcoal treatment is reported to be effective, yielding needles.[5] This suggests that water, alcohols, or aqueous-organic mixtures are excellent starting points for solvent screening.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent | Class | Boiling Point (°C) | Rationale |
| Water | Polar Protic | 100 | High polarity, low cost, non-toxic. Effective for similar compounds.[5] |
| Ethanol | Polar Protic | 78 | Good general solvent for polar organic molecules. |
| Methanol | Polar Protic | 65 | Higher polarity than ethanol, good dissolving power. |
| Acetone | Polar Aprotic | 56 | Can be effective for moderately polar compounds. |
| Ethyl Acetate | Moderately Polar | 77 | Often used as a "good" solvent in two-solvent systems. |
| Heptane/Hexane | Nonpolar | 98 / 69 | Used as an "anti-solvent" or "bad" solvent to induce precipitation. |
Flash Column Chromatography: Separation by Polarity
For complex mixtures where recrystallization is ineffective, or for removing impurities with very similar solubility profiles, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Mechanistic Insight: this compound is a polar compound due to its two amino groups. It will therefore adhere strongly to the polar silica gel stationary phase. To elute it from the column, a relatively polar mobile phase (eluent) is required. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often most effective for separating the target compound from less polar impurities (which elute first) and more polar, baseline impurities (which remain on the column).
Acid-Base Extraction: A Chemoselective Approach
The basic nature of the pyridine nitrogen and the two exocyclic amino groups provides a powerful and selective handle for purification. Acid-base extraction can efficiently separate the basic target compound from any neutral or acidic impurities.
Principle of Operation: By treating a solution of the crude product in an organic solvent with aqueous acid (e.g., 1M HCl), the basic this compound is protonated to form a water-soluble salt, which partitions into the aqueous phase. Neutral organic impurities remain in the organic layer and are discarded. The aqueous layer, now containing the purified compound as its salt, is then treated with a base (e.g., NaOH or Na₂CO₃) to regenerate the free base, which typically precipitates out of the solution and can be collected by filtration.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes both single-solvent and two-solvent recrystallization methods. Preliminary small-scale trials are essential to determine the optimal solvent system.
Workflow Diagram: Recrystallization
Caption: Workflow for purification via recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, add ~50 mg of crude material. Add the chosen solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is unsuitable. If it is insoluble, heat the mixture to boiling. If it dissolves when hot, it is a good candidate solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) and heat the mixture at boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and assess purity by TLC or HPLC.
For Two-Solvent Recrystallization: Dissolve the crude product in a minimum of the hot "good" solvent (e.g., methanol). Slowly add the "bad" or "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few more drops of the hot "good" solvent to clarify, then cool as described above.
Protocol 2: Purification by Flash Column Chromatography
Workflow Diagram: Column Chromatography
Caption: Workflow for purification via column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable eluent system using TLC. Spot the crude mixture on a silica gel plate and test various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). The ideal system should give the target compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.[6]
-
Elution: Add the eluent to the column reservoir and begin elution, collecting the eluate in fractions (e.g., test tubes). If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated solid.
Table 3: Example Conditions for Column Chromatography
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase (Eluent) | Gradient of 20% to 80% Ethyl Acetate in Hexanes, or 1% to 10% Methanol in Dichloromethane |
| Visualization | UV light (254 nm) or an appropriate stain (e.g., permanganate) |
Protocol 3: Purification by Acid-Base Extraction
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Acid Extraction: Add an equal volume of dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated product will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Organic Wash: To remove any remaining neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent. Discard the organic wash.
-
Neutralization/Precipitation: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH solution) dropwise with stirring until the solution becomes basic (check with pH paper) and the product precipitates out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying & Analysis: Dry the purified product under vacuum and assess its purity.
Conclusion
The selection of an optimal purification strategy for this compound depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Recrystallization is often the most straightforward and scalable method for achieving high purity with crystalline materials. For more challenging separations, flash column chromatography offers superior resolving power, while acid-base extraction provides an elegant and chemoselective solution for removing non-basic contaminants. By applying the principles and protocols detailed in this guide, researchers can confidently and efficiently obtain high-purity this compound, ensuring the integrity and success of their subsequent scientific endeavors.
References
- (Reference not used)
- (Reference not used)
- Pipzine Chemicals. (n.d.). 2,6-Diamino-4-chloropyridine Manufacturer & Supplier in China.
- (Reference not used)
- Nanjing Haibo Pharmaceutical Technology Co., Ltd. (n.d.). 4-氯-2,6-二氨基吡啶 (4-chloro-2,6-diaminopyridine).
- (Reference not used)
- (Reference not used)
- (Reference not used)
- (Reference not used)
- European Patent Office. (n.d.). EP0825985B1 - A process for preparing pyridine-2,6-diamines. Google Patents.
- (Reference not used)
- (Reference not used)
- (Reference not used)
- (Reference not used)
- (Reference not used)
- Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- (Reference not used)
- (Reference not used)
- (Reference not used)
- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
Sources
- 1. 4-氯-2,6-二氨基吡啶 - CAS:6309-00-8 - 南京哈柏医药科技有限公司 [en.habotech.com]
- 2. 2,6-Diamino-4-chloropyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Exporter [pipzine-chem.com]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
- 5. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 4-Chloropyridine-2,6-diamine
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Evelyn Reed
Abstract
This document provides a comprehensive guide to the robust, scalable, two-step synthesis of 4-Chloro-2,6-diaminopyrimidine (CAS No: 156-83-2). This key intermediate is crucial in the synthesis of various active pharmaceutical ingredients (APIs), most notably Minoxidil, a widely used medication for treating hair loss.[1] While the topic specifies "4-Chloropyridine-2,6-diamine," the industrially significant compound and the focus of extensive literature is the pyrimidine analogue. This guide addresses this common point of confusion and details the optimized synthesis of the pyrimidine derivative. The process involves an initial base-catalyzed cyclization to form 2,4-diamino-6-hydroxypyrimidine (DAHP), followed by a high-yield chlorination step using phosphorus oxychloride (POCl₃). We will delve into the mechanistic rationale, critical process parameters, safety protocols essential for scale-up, and analytical validation methods.
Introduction: The Strategic Importance of 4-Chloro-2,6-diaminopyrimidine
4-Chloro-2,6-diaminopyrimidine is a heterocyclic compound of significant value in medicinal chemistry and process development.[1] Its structural features, including a reactive chlorine atom and two nucleophilic amino groups, make it a versatile building block for creating more complex molecules.[1] The synthesis route presented here is optimized for scalability, focusing on cost-effective reagents, high throughput, and robust process controls to ensure safety and batch-to-batch consistency.
The synthesis is bifurcated into two primary stages:
-
Formation of the Pyrimidine Core: A cyclocondensation reaction to build the 2,4-diamino-6-hydroxypyrimidine (DAHP) ring system.
-
Aromatic Chlorination: Substitution of the hydroxyl group with chlorine to yield the target compound.
This application note provides detailed protocols for a 100-gram scale synthesis, with specific insights into the challenges and solutions for scaling to kilogram production levels.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. The process begins with readily available starting materials and proceeds with high efficiency to the final product.
Caption: Overall two-step synthesis of 4-Chloro-2,6-diaminopyrimidine.
Part I: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)
Principle and Rationale
This step involves the formation of the pyrimidine ring via a base-catalyzed cyclocondensation reaction. Sodium methoxide, a strong base, deprotonates both the guanidine and the α-carbon of ethyl cyanoacetate. The resulting carbanion acts as a nucleophile, attacking the carbon of the guanidinium group, leading to a cyclized intermediate that subsequently aromatizes to form the stable DAHP product. The reaction is typically driven to completion by heating under reflux.[2] The choice of sodium methoxide in methanol is strategic; it is a cost-effective and highly efficient base-solvent system for this transformation.
Detailed Protocol (100 g Scale)
Materials:
-
Guanidine Hydrochloride (100.00 g, 1.05 mol)
-
Sodium Methoxide (62.2 g, 1.15 mol)
-
Ethyl Cyanoacetate (118.4 g, 1.05 mol)
-
Methanol (MeOH), anhydrous (500 mL)
-
Deionized Water
-
Glacial Acetic Acid
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Heating mantle with temperature controller
-
Dropping funnel
-
Large beaker (2 L) for precipitation
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: Equip the 2 L flask with the mechanical stirrer, reflux condenser, and dropping funnel.
-
Base and Guanidine Addition: Charge the flask with methanol (300 mL) and guanidine hydrochloride (100.00 g). Begin stirring and carefully add sodium methoxide (62.2 g) in portions. A mild exotherm may be observed.
-
Heating: Heat the resulting slurry to 60-65°C (reflux) and stir for 30 minutes to ensure complete salt formation and dissolution.
-
Substrate Addition: Add ethyl cyanoacetate (118.4 g) dropwise from the dropping funnel over a period of 45-60 minutes, maintaining a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for 3-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) or HPLC until the starting materials are consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C. Reconfigure the apparatus for distillation and remove the methanol under reduced pressure.
-
Precipitation: To the concentrated residue, add deionized water (800 mL) and stir until all solids are dissolved. Cool the solution to 0-10°C in an ice bath.
-
pH Adjustment: Slowly add glacial acetic acid while vigorously stirring to adjust the pH of the solution to 7.0-8.0. A thick white precipitate will form.[2][3]
-
Isolation: Continue stirring the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water (2 x 100 mL) and then with a small amount of cold methanol. Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Outcomes & Quality Control
| Parameter | Specification | Rationale |
| Appearance | White to off-white crystalline solid | Indicates product purity and absence of colored impurities. |
| Expected Yield | 115 - 125 g (87% - 95%) | A high yield is expected and indicates efficient cyclization. |
| Purity (HPLC) | ≥ 98% | Ensures the quality of the intermediate for the next step. |
| Melting Point | >300 °C (decomposes) | Characteristic physical property for identification. |
Part II: Chlorination to 4-Chloro-2,6-diaminopyrimidine
Principle and Rationale
This step converts the hydroxyl group of DAHP into a chloro group using phosphorus oxychloride (POCl₃). The lone pair of electrons on the nitrogen atom in the pyrimidine ring activates the hydroxyl group, which then attacks the electrophilic phosphorus atom of POCl₃. A series of eliminations and substitutions, driven by the formation of a stable phosphate byproduct, results in the replacement of the -OH group with -Cl. This reaction is performed using POCl₃ as both the reagent and the solvent, and requires elevated temperatures to proceed efficiently.[4]
Critical Safety and Scale-Up Considerations
This stage involves hazardous materials and highly exothermic processes, requiring stringent controls for safe scale-up.
Caption: Critical safety and decision workflow for the chlorination step.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations must be conducted in a high-performance fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[5][6] For scale-up, a closed-system reactor with a scrubber is mandatory.
-
Reaction Exotherm: The reaction itself is endothermic initially but can generate significant HCl gas pressure. The subsequent quenching step is extremely exothermic.
-
Quenching: Quenching the reaction mixture by adding it to water/ice is common in labs but is extremely hazardous on a large scale due to the violent and highly exothermic reaction of excess POCl₃ with water. The recommended scale-up procedure is a "reverse quench," where a safer quenching agent like ethanol or isopropanol is added slowly to the cooled reaction mixture, or the reaction mixture is added slowly to the alcohol.[7] This provides a much more controllable exotherm.
Detailed Protocol (100 g Scale)
Materials:
-
2,4-Diamino-6-hydroxypyrimidine (DAHP) (100 g, 0.79 mol)
-
Phosphorus Oxychloride (POCl₃) (364 g, 220 mL, 2.37 mol)
-
Ethanol (or Isopropanol), anhydrous (500 mL)
-
Ammonium Hydroxide (28-30% solution)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Equipment:
-
1 L reactor or three-neck flask suitable for reflux and distillation
-
Mechanical stirrer, heating mantle, temperature controller
-
Distillation head and receiver flask
-
Dropping funnel
-
Large reactor/beaker (3 L) for quenching and neutralization, equipped with efficient cooling (ice bath or cryostat)
Procedure:
-
Reaction Setup: In a fume hood, charge the 1 L reactor with POCl₃ (220 mL). Begin stirring and carefully add the dry DAHP (100 g) in portions.
-
Heating: Heat the mixture to 105-110°C and maintain at this temperature for 6-8 hours. The mixture will become a clearer, dark solution as the reaction progresses.[7] Monitor the reaction by HPLC.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to 50-60°C. Reconfigure for vacuum distillation and carefully distill off the excess POCl₃. This step is crucial to minimize the violence of the subsequent quench.
-
Controlled Quench: Cool the thick, residual slurry to 10-20°C. In a separate 3 L vessel, place the anhydrous ethanol (500 mL) and cool it to 0-5°C. Slowly transfer the reaction residue into the cold ethanol with vigorous stirring. Maintain the temperature of the quench mixture below 30°C at all times using an efficient cooling bath.
-
Neutralization: After the quench is complete, continue to cool the mixture to 0-10°C. Slowly add concentrated ammonium hydroxide to adjust the pH to 8.5-9.0. This step is also exothermic and requires careful temperature control. The product will precipitate as a solid.
-
Extraction and Isolation: Transfer the neutralized slurry to a separatory funnel and extract with ethyl acetate (3 x 300 mL). Combine the organic layers.[7]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization or by slurrying in a suitable solvent like acetone to afford the final product as a high-purity solid.[3] Dry the final product in a vacuum oven at 50°C.
Expected Outcomes & Quality Control
| Parameter | Specification | Rationale |
| Appearance | White to off-white crystalline powder[1] | Indicates product purity. |
| Expected Yield | 90 - 105 g (79% - 92%) | High yield reflects efficient chlorination and work-up. |
| Purity (HPLC) | ≥ 99%[8] | Confirms the removal of starting material and byproducts. |
| Melting Point | 199-202 °C[1][4] | A sharp melting point range is a key indicator of purity. |
| Identity (¹H NMR, MS) | Conforms to structure | Confirms the chemical identity of the final compound. |
Analytical Characterization
Final product confirmation should be performed using a combination of spectroscopic methods.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis. A starting point could be a C18 column with a mobile phase of acetonitrile and water (with 0.05% sulfuric acid or another modifier) and UV detection at ~200-250 nm.[9]
-
¹H NMR Spectroscopy (DMSO-d₆): The spectrum should show distinct signals for the aromatic proton and the two amino groups. Expected peaks would be around δ 5.69 (s, 1H, aromatic CH) and δ 6.3-6.6 (two broad singlets, 4H, 2x-NH₂).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z 144.5 and a prominent [M+2]+ peak at m/z 146.5, with a characteristic ~3:1 isotopic ratio, confirming the presence of a single chlorine atom.[10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (DAHP) | Incomplete reaction; impure reagents; incorrect pH for precipitation. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC/HPLC. Calibrate pH meter and ensure pH is in the 7-8 range for precipitation. |
| Incomplete Chlorination (Step 2) | Insufficient reaction time or temperature; moisture in the starting DAHP. | Ensure DAHP is completely dry before use. Extend reflux time at 110°C. |
| Difficult Filtration of Final Product | Product has oiled out or formed very fine particles. | Ensure controlled neutralization at low temperature. For fine particles, allow slurry to age with gentle stirring. Consider adding a filter aid. |
| Low Purity of Final Product | Incomplete reaction; inefficient extraction or purification. | Ensure excess POCl₃ is removed before quenching. Perform additional extractions. Optimize the recrystallization/slurry solvent and conditions. |
Conclusion
The two-step synthesis of 4-Chloro-2,6-diaminopyrimidine presented here is a reliable and scalable method for producing this vital pharmaceutical intermediate. Success on a large scale hinges on meticulous control over reaction parameters and, most importantly, a deep understanding and respect for the safety challenges posed by the chlorination step. By implementing controlled quenching procedures and robust engineering controls, this process can be performed safely and efficiently to deliver a high-purity product suitable for downstream GMP (Good Manufacturing Practice) applications.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%.
- BenchChem. (n.d.). Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide.
- Fisher Scientific. (2025, December 20). Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine.
- Google Patents. (n.d.). KR20100050524A - Process for the synthesis of diaminopyridine and related compounds.
- Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
- Quest Journals. (2022, May 28). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Pharmaceutical Science, 8(5), 40-45.
- MDPI. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules.
- Ma, C., et al. (2015).
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12263994, 3-Chloropyridine-2,6-diamine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
- Cayman Chemical. (2024, October 30). Safety Data Sheet - 4-Aminopyridine.
- National Institute of Standards and Technology. (n.d.). 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook.
- Google Patents. (n.d.). CN101029021A - Production of 2,6-diamino-pyridine.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
- Google Patents. (n.d.). KR20100051689A - Process for the synthesis of diaminopyridine and related compounds.
- BenchChem. (n.d.). Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.
Sources
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. What is 4-Chloro-2,6-diaminopyrimidine?_Chemicalbook [chemicalbook.com]
- 4. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 4-Chloropyridine-2,6-diamine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Versatility of the Diaminopyridine Scaffold in Kinase Inhibition
In the landscape of modern oncology drug discovery, the inhibition of protein kinases remains a cornerstone of targeted therapy. Cyclin-dependent kinases (CDKs), in particular, are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] The pursuit of selective and potent CDK inhibitors has led to the exploration of a diverse range of heterocyclic scaffolds. Among these, the 2,6-diaminopyridine core has emerged as a privileged structure, capable of forming key hydrogen bond interactions within the ATP-binding pocket of CDKs. This application note provides a detailed guide for researchers on the strategic utilization of a key intermediate, 4-chloropyridine-2,6-diamine , in the synthesis of a promising class of 3-acyl-2,6-diaminopyridine CDK inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the biological evaluation of the resulting compounds.
The Strategic Advantage of this compound
This compound serves as an ideal starting material for several reasons:
-
Pre-installed Amino Groups: The 2- and 6-amino groups are crucial for establishing hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.
-
Reactive Handle for Diversification: The chlorine atom at the 4-position provides a reactive site for introducing a wide variety of substituents via well-established cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, which is key for tuning potency and selectivity.
-
Modulation of Physicochemical Properties: The substituents introduced at the 4-position can be tailored to optimize the solubility, metabolic stability, and pharmacokinetic properties of the final inhibitor.
Synthetic Strategy: From Starting Material to Potent Inhibitor
The overall synthetic strategy involves a two-stage approach. First, the diversification of the 4-position of the pyridine ring via a palladium-catalyzed cross-coupling reaction. This is followed by the introduction of an acyl group at the 3-position, a modification known to enhance potency against CDKs.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-pyridine-2,6-diamine via Suzuki Coupling
This protocol details the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid to introduce a key pharmacophore at the 4-position. The Suzuki coupling is a robust and versatile C-C bond-forming reaction widely used in medicinal chemistry.[2]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-pyridine-2,6-diamine.
Protocol 2: Synthesis of 3-Acyl-4-aryl-pyridine-2,6-diamine
This protocol describes the Friedel-Crafts acylation of the 4-aryl-pyridine-2,6-diamine intermediate to install the crucial acyl group at the 3-position. A novel series of 2,6-diamino-3-acylpyridines were designed and synthesized as cyclin-dependent kinase (CDK) inhibitors.[3]
Materials:
-
4-Aryl-pyridine-2,6-diamine (from Protocol 1)
-
Acyl chloride (e.g., benzoyl chloride)
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, suspend aluminum chloride (1.5 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq) to the suspension with stirring.
-
In a separate flask, dissolve the 4-aryl-pyridine-2,6-diamine (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of the diaminopyridine derivative dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 3-acyl-4-aryl-pyridine-2,6-diamine.
Biological Activity and Data Presentation
The synthesized 3-acyl-2,6-diaminopyridine derivatives have been shown to be potent inhibitors of CDKs, particularly CDK1 and CDK2.[3][4] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
CDK-Mediated Cell Cycle Regulation
Sources
- 1. aucentra.com [aucentra.com]
- 2. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 3. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for 4-Chloropyridine-2,6-diamine in Coordination Chemistry
Senior Application Scientist Note: The use of 4-Chloropyridine-2,6-diamine as a ligand in coordination chemistry is an emerging area of research with limited published data. In contrast, its structural isomer, 4-Chloro-2,6-diaminopyrimidine , is a well-documented compound with established synthetic routes and applications, primarily as a pharmaceutical and agricultural intermediate.[1][2] This guide will provide a comprehensive overview of the known chemistry of 4-Chloro-2,6-diaminopyrimidine as a foundational analogue. Leveraging this understanding, we will then present scientifically grounded, hypothetical protocols for the synthesis and coordination of the target ligand, this compound. This approach is designed to provide researchers with a robust starting point for exploring the coordination chemistry of this novel ligand.
Part 1: The Foundational Analogue: 4-Chloro-2,6-diaminopyrimidine
Synthesis of 4-Chloro-2,6-diaminopyrimidine
The synthesis of 4-Chloro-2,6-diaminopyrimidine is typically a two-step process starting from readily available precursors. The most common route involves the condensation of guanidine with a cyanoacetate derivative, followed by chlorination.[3][4]
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)
This initial step involves a condensation reaction to form the pyrimidine ring.
-
Reaction Scheme:
-
Guanidine hydrochloride + Ethyl cyanoacetate → 2,4-Diamino-6-hydroxypyrimidine
-
-
Materials:
-
Sodium methoxide
-
Methanol
-
Guanidine hydrochloride
-
Ethyl cyanoacetate
-
Hydrochloric acid
-
-
Procedure:
-
To a solution of sodium methoxide in methanol, add guanidine hydrochloride and ethyl cyanoacetate.
-
Heat the mixture under reflux for 2 hours.
-
Remove the solvent by distillation.
-
Add water to the residue and adjust the pH to 8 with hydrochloric acid.
-
Cool the solution to induce crystallization.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,4-Diamino-6-hydroxypyrimidine (DAHP). A typical yield is approximately 79.6%.[3]
-
Protocol 2: Chlorination of DAHP to Yield 4-Chloro-2,6-diaminopyrimidine
The hydroxyl group of DAHP is subsequently replaced with a chlorine atom using a strong chlorinating agent.
-
Reaction Scheme:
-
2,4-Diamino-6-hydroxypyrimidine + POCl₃ → 4-Chloro-2,6-diaminopyrimidine
-
-
Materials:
-
2,4-Diamino-6-hydroxypyrimidine (DAHP)
-
Phosphorus oxychloride (POCl₃)
-
Potassium carbonate
-
Tetrahydrofuran (THF)
-
Acetone
-
-
Procedure:
-
Add DAHP to an excess of phosphorus oxychloride.
-
Reflux the mixture for 5 hours.
-
Distill off the excess phosphorus oxychloride.
-
Carefully add the reaction mixture to ice water.
-
Neutralize the solution by adding potassium carbonate to a pH of 8.5-9.0.
-
Filter the resulting precipitate and dry.
-
The crude product can be purified by slurrying in tetrahydrofuran, filtering, and then treating with acetone to yield 4-Chloro-2,6-diaminopyrimidine. A typical yield is around 47.3%.[3]
-
Known Coordination Chemistry and Applications
While primarily used as a synthetic intermediate in organic chemistry,[1][2] the coordination chemistry of 4-Chloro-2,6-diaminopyrimidine has been explored to a limited extent. Schiff base ligands derived from 2,6-diamino-4-chloropyrimidine have been used to synthesize copper(II) complexes. Spectroscopic data suggests these complexes exhibit an octahedral geometry.[5]
Part 2: Hypothetical Protocols for this compound and its Coordination Chemistry
The following protocols are proposed based on established synthetic methodologies for analogous pyridine derivatives and general principles of coordination chemistry. These are intended as a starting point for experimental investigation.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve the direct amination of a suitable dichloropyridine precursor.
Protocol 3: Hypothetical Synthesis of this compound
This proposed synthesis utilizes a nucleophilic aromatic substitution reaction.
-
Proposed Reaction Scheme:
-
2,6-Diamino-4-chloropyridine-N-oxide -> this compound (via reduction)
-
-
Rationale: The synthesis of the related 4-amino-2,6-dichloropyridine has been achieved from 2,6-dichloropyridine via oxidation to the N-oxide, followed by nitration and subsequent reduction of both the nitro group and the N-oxide.[6] A similar strategy could be envisioned starting from a diaminopyridine precursor.
-
Proposed Procedure:
-
Oxidation: Treat 2,6-diaminopyridine with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane at 0-10°C to form the N-oxide.[7]
-
Chlorination: The introduction of the chloro group at the 4-position of the pyridine-N-oxide could be challenging due to the activating nature of the amino groups. A direct chlorination might be possible using a reagent like N-chlorosuccinimide (NCS).
-
Reduction: The resulting 4-chloro-2,6-diaminopyridine-N-oxide could then be reduced to the target compound using a reducing agent like iron powder in acetic acid.[6]
-
-
Purification and Characterization:
-
The final product would likely require purification by column chromatography.
-
Characterization should be performed using ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure.
-
General Protocol for the Synthesis of Transition Metal Complexes with this compound
The diamine functionality at the 2 and 6 positions, along with the pyridine nitrogen, makes this compound an excellent candidate for a tridentate ligand.
Protocol 4: General Synthesis of Metal (Co, Cu, Ni) Complexes
This protocol outlines a general procedure for complexation with first-row transition metals.
-
Reaction Scheme:
-
M(II) salt + n(this compound) → [M(this compound)n]X₂ (where M = Co, Cu, Ni; X = Cl⁻, NO₃⁻, etc.)
-
-
Materials:
-
This compound (Ligand)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Cu(NO₃)₂·3H₂O, NiCl₂·6H₂O)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve the this compound ligand in a minimal amount of warm ethanol or methanol.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to target different coordination geometries.
-
A precipitate is expected to form upon mixing or after a period of stirring/refluxing.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][9][10]
-
Characterization of the Metal Complexes
A suite of analytical techniques is necessary to fully characterize the resulting coordination complexes.
Table 1: Expected Spectroscopic and Analytical Data for Metal Complexes
| Technique | Expected Observations and Interpretations |
| Infrared (IR) Spectroscopy | - Shift in the ν(N-H) stretching frequencies of the amino groups upon coordination. - Changes in the pyridine ring vibration modes, indicating coordination of the ring nitrogen. |
| UV-Vis Spectroscopy | - d-d transitions in the visible region, characteristic of the specific metal ion and its coordination environment (e.g., octahedral or tetrahedral).[11] |
| ¹H NMR Spectroscopy | - For diamagnetic complexes (e.g., some Ni(II) or Zn(II)), shifts in the proton signals of the pyridine ring and amino groups upon coordination. Paramagnetic complexes (e.g., many Co(II) and Cu(II)) will exhibit broadened signals. |
| Mass Spectrometry (ESI-MS) | - Determination of the molecular weight of the complex ion, confirming the metal-to-ligand ratio. |
| Elemental Analysis (CHN) | - Confirmation of the empirical formula of the complex. |
| X-ray Crystallography | - Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry around the metal center.[12] |
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
Part 3: Potential Applications in Catalysis
While no catalytic applications of this compound complexes have been reported, related aminopyridine and substituted pyridine metal complexes have shown promise in various catalytic transformations.
-
Palladium Complexes: Pd(II) complexes with pyridine-based ligands have been utilized as efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[8][13] The electronic properties of the pyridine ligand, influenced by substituents, can significantly impact the catalytic activity.
-
Iron Complexes: Iron(II) complexes bearing aminopyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP).[1][14] The steric and electronic properties of the ligand play a crucial role in the catalytic performance.
-
Copper Complexes: Copper(II) complexes with multidentate ligands containing pyridine moieties have been employed as catalysts for the direct hydroxylation of benzene to phenol.[15]
Proposed Catalytic Screening Workflow
Caption: General workflow for screening catalytic activity.
References
- Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and cata. Inorganica Chimica Acta. (2020).
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. (2022-08-19).
- Spectroscopic Characterization of Cobalt (II) Complexes with Reduced Low-Molar Dextran Derivatives. ResearchGate. (2018-03).
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. (2022-08-19).
- Spectroscopic characterization and reactivity studies of a copper(ii) iminoxyl radical complex. Chemical Communications. (2015).
- Synthesis and spectroscopic characterization of a cobalt(II) complex containing a N-donor Schiff base : DNA binding and antimicrobial activity. ResearchGate. (2015-08-07).
- Synthesis, Characterization And Biological Evaluation for Some Divalent Metal Complexes with New Pyrimidine Schiff Base Ligand. Alochana Journal.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. (2019-12-11).
- Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. Journal of Physics: Conference Series. (2022-11-09).
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH.
- Synthesis, Characterization, Crystal Structure, and Biological Studies of a Cadmium(II) Complex with a Tridentate Ligand 4′-Chloro-2,2′:6′,2′′-Terpyridine. Hindawi. (2013-05-27).
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. (2013-12-06).
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
- Synthesis, characterization and copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions. (2014).
- Spectroscopic and mycological studies of Co(II), Ni(II) and Cu(II) complexes with 4-aminoantipyrine derivative. ResearchGate. (2014-08-09).
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC. (2019-08-11).
- Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI. (2022-09-16).
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). JOCPR. (2011).
- Coordination Modes of a Schiff Base Pentadentate Derivative of 4-Aminoantipyrine with Cobalt(II), Nickel(II) and Copper(II) Metal Ions: Synthesis, Spectroscopic and Antimicrobial Studies. PMC. (2012-04-18).
- Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. ResearchGate.
- Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one and. Hilaris Publisher.
- Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. PubMed Central. (2024-09-03).
- Low-spin octahedral cobalt(II) complexes of CoN6 and CoN4P2 chromophores. Synthesis, spectroscopic characterisation and electron-transfer properties. Journal of the Chemical Society, Dalton Transactions. (1996).
- Structural Diversity of Nickel and Manganese Chloride Complexes with Pyridin-2-One. MDPI. (2021-08-05).
- Infrared Spectra of 4-Chloro-2,6-Diaminopyrimidine. Asian Journal of Chemistry. (2010-03-30).
- Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PMC.
- Nickel chloride complexes with substituted 4'-phenyl-2',2':6',2″-terpyridine ligands: synthesis, characterization, anti-proliferation activity and biomolecule interactions. PubMed. (2023-07-31).
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. (2023-10-12).
- Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. ResearchGate. (2016-06-21).
- Nickel(ii) and copper(ii) complexes with pyridine-containing macrocycles bearing an aminopropyl pendant arm: synthesis, characterization, and modifications of the pendant amino group. Dalton Transactions. (2003).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. What is 4-Chloro-2,6-diaminopyrimidine?_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. alochana.org [alochana.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. mdpi.com [mdpi.com]
- 13. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Structural, spectroscopic, theoretical, and magnetic investigations of a novel cubane-like tetranuclear copper(ii)-hydrazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of 2,4,6-Triaminopyridine via Palladium-Catalyzed Amination of 4-Chloropyridine-2,6-diamine
Abstract
This application note provides a comprehensive guide for the synthesis of 2,4,6-triaminopyridine, a valuable heterocyclic building block, through the amination of 4-chloropyridine-2,6-diamine. We present a detailed experimental protocol based on the modern, efficient, and versatile Buchwald-Hartwig amination reaction. The causality behind experimental choices, safety protocols, and methods for product purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction
Aminopyridines are a critical class of heterocyclic compounds widely utilized as scaffolds and key intermediates in the pharmaceutical and materials science industries.[1] Specifically, polyaminopyridines like 2,4,6-triaminopyridine serve as versatile precursors for the synthesis of more complex molecules, including kinase inhibitors and other biologically active agents. The targeted synthesis of these compounds requires robust and regioselective methodologies.
The conversion of this compound to 2,4,6-triaminopyridine involves the substitution of a chlorine atom at the C4 position with an amino group. While classical Nucleophilic Aromatic Substitution (SNAr) is a potential pathway, it often requires harsh reaction conditions, especially as the existing amino groups on the pyridine ring are electron-donating, which can deactivate the ring towards nucleophilic attack.[2][3]
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior method for C-N bond formation, offering milder conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods.[4][5] This protocol focuses on the application of a Buchwald-Hartwig approach using an ammonia surrogate for the efficient and selective amination of this compound.
Mechanistic Insight: Why Buchwald-Hartwig Amination?
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes the C2 and C4 positions susceptible to nucleophilic attack.[6][7] In an SNAr reaction, a nucleophile attacks the carbon bearing the leaving group (chloride), forming a high-energy anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group. The stability of this intermediate is key, and it is significantly enhanced when the negative charge can be delocalized onto the ring nitrogen, which occurs with attack at the C2 and C4 positions.[6] However, the two existing amino groups on this compound are electron-donating, which reduces the electrophilicity of the ring and can make the required reaction conditions (high temperatures and pressures) prohibitive.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction circumvents the limitations of SNAr by employing a palladium catalyst to facilitate C-N bond formation.[4] The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (this compound), inserting into the carbon-chlorine bond to form a Pd(II) species. This is often the rate-limiting step for less reactive aryl chlorides.
-
Amine Coordination and Deprotonation: The amine (or ammonia equivalent) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product (2,4,6-triaminopyridine) is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition of the C-Cl bond and the final reductive elimination step.[8][9]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the amination of this compound using aqueous ammonia as the aminating agent. The use of a specialized ligand and pre-catalyst system is crucial for achieving high conversion with this challenging substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Standard Supplier | |
| Pd₂ (dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Standard Supplier | Air-sensitive, handle under inert gas. |
| RuPhos | Ligand Grade | Standard Supplier | Air-sensitive, handle under inert gas.[8] |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Standard Supplier | Hygroscopic, handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Standard Supplier | Use dry, degassed solvent. |
| Ammonium Hydroxide | 28-30% solution | Standard Supplier | Corrosive. Use in a fume hood. |
| Saturated NaCl solution (Brine) | Reagent Grade | Lab Prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling Reagents:
-
Palladium Catalysts & Phosphine Ligands: These reagents can be toxic, air-sensitive, and may cause skin sensitization.[10][11][12] Handle in a fume hood or glovebox under an inert atmosphere (Nitrogen or Argon).[8]
-
Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle exclusively in a glovebox.
-
Ammonium Hydroxide: Corrosive and has a pungent odor. Always handle in a well-ventilated fume hood.
-
Solvents: Toluene is flammable and toxic. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste, especially palladium-containing residues, according to institutional guidelines.
Reaction Setup and Procedure
Step-by-Step Method:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.5-2.0 eq). This step should be performed under an inert atmosphere, preferably in a glovebox.
-
Inerting: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution based on the starting material) via a syringe. Follow with the addition of aqueous ammonium hydroxide (2.0-3.0 eq).
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes or dichloromethane/methanol) or by recrystallization to obtain pure 2,4,6-triaminopyridine.
Characterization of 2,4,6-Triaminopyridine
The identity and purity of the final product should be confirmed using standard analytical techniques. Note that the product is highly symmetrical.
-
¹H NMR: The spectrum is expected to be simple. A single singlet should appear in the aromatic region (estimated ~5.0-5.5 ppm) corresponding to the two equivalent protons at C3 and C5. Several broad singlets corresponding to the three NH₂ groups (six protons in total) will also be present, with chemical shifts that can vary depending on solvent and concentration.[13]
-
¹³C NMR: Due to the molecule's symmetry, three signals are expected: one for the equivalent C2 and C6 carbons, one for the C4 carbon (all bonded to nitrogen), and one for the equivalent C3 and C5 carbons. The carbon atoms attached to nitrogen will appear significantly downfield.[14]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₅H₈N₄ (m/z = 125.08).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/degraded ligand. 2. Insufficiently inert atmosphere. 3. Impure base or solvent. | 1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Ensure all glassware is dry and the reaction is run under a strict Ar/N₂ atmosphere.[15] 3. Use freshly opened, anhydrous reagents. |
| Formation of Palladium Black | Catalyst decomposition and aggregation. | This indicates ligand failure. Increase ligand loading or switch to a more robust ligand. Ensure the reaction is well-stirred.[8] |
| Hydrodehalogenation (Cl replaced by H) | Competing side reaction. | Ensure anhydrous conditions. Use a slight excess of the ammonia source. |
| Difficult Purification | Product is highly polar and may stick to silica gel. | Use a polar solvent system for chromatography (e.g., DCM/MeOH with a small amount of NH₄OH). Consider recrystallization as an alternative. |
Conclusion
The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of 2,4,6-triaminopyridine from this compound. By carefully selecting the catalyst system and maintaining strict anhydrous and anaerobic conditions, this transformation can be achieved in good yield. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully perform this synthesis and apply the methodology to related heterocyclic systems.
References
- PubChem. 2,4,6-Triaminopyrimidine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13863[16]
- BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,4,6-Trimethyl-1,3,5-triazine and Related Heterocycles. BenchChem. URL: https://www.benchchem.com/product/b1681372/technical-support/nmr-analysis
- Wikipedia. 2,4,6-Triaminopyrimidine. Wikimedia Foundation. URL: https://en.wikipedia.org/wiki/2,4,6-Triaminopyrimidine[17]
- Honrel. Precautions for Using Palladium Carbon Catalyst. Honrel. URL: https://www.honrel.
- A2B Chem. 2,4,6-Triaminopyrimidine. A2B Chem. URL: https://www.a2bchem.com/product/1004-38-2[1]
- Sigma-Aldrich. Safety Data Sheet for Palladium on carbon. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/330108[10]
- Yang, Z. et al. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. URL: https://www.organic-chemistry.org/abstracts/lit3/290-si.pdf
- ChemicalBook. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/1004-38-2_13cnmr.htm[14]
- BenchChem. Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. BenchChem. URL: https://www.benchchem.com/product/b1681372/technical-support/handling-air-sensitive-reagents[8]
- Organic Chemistry. nucleophilic aromatic substitutions. YouTube. URL: https://www.youtube.
- Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. URL: https://en.wikipedia.
- Fisher Scientific. Safety Data Sheet for Bis[tri(o-tolyl)phosphine]palladium(II) chloride. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC384020010[11]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. URL: https://www.acs.
- Sigma-Aldrich. Safety Data Sheet for RuPhos. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/648461
- Synthesis Workshop. Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. URL: https://synthesis-workshop.
- Sigma-Aldrich. 2,4,6-Triaminopyrimidine 97%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/t45802[18]
- Organic Chemistry Portal. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Organic Chemistry Portal. URL: https://www.organic-chemistry.
- Raboin, J. et al. Carbon Protonation of 2,4,6-Triaminopyrimidines: Synthesis, NMR Studies, and Theoretical Calculations. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo0605703
- ChemScene. 2,4,6-Triaminopyrimidine. ChemScene. URL: https://www.chemscene.com/products/2-4-6-Triaminopyrimidine-CS-W013516.html
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. URL: https://www.researchgate.net/publication/224855734_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries[9]
- Chemistry : The Mystery of Molecules. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. URL: https://www.youtube.
- Problems in Chemistry. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. URL: https://www.youtube.
- Reddit. Buchwald-Hartwig amination in the presence of ammonia. r/Chempros. URL: https://www.reddit.
- Buncel, E. et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00898a
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. westliberty.edu [westliberty.edu]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR [m.chemicalbook.com]
- 15. honrel.com [honrel.com]
Application Notes and Protocols for the Functionalization of 4-Chloropyridine-2,6-diamine
Introduction: Unlocking the Potential of a Privileged Scaffold
4-Chloropyridine-2,6-diamine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The strategic placement of two activating amino groups and a versatile chlorine atom at the C4-position makes it a highly valuable scaffold for the synthesis of complex molecular architectures. The electron-rich nature of the diaminopyridine core enhances its utility in drug discovery, where it can engage in critical hydrogen bonding interactions with biological targets. The chlorine atom serves as a reactive handle for a variety of transformations, enabling the introduction of diverse substituents to modulate physicochemical properties and biological activity.
This comprehensive guide provides detailed application notes and robust protocols for the functionalization of the C4-position of the this compound ring. We will delve into the mechanistic underpinnings of key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering field-proven insights to navigate the synthetic challenges associated with this electron-rich and potentially chelating substrate.
I. Strategic Considerations for Functionalizing this compound
The presence of two amino groups on the pyridine ring introduces both opportunities and challenges. These groups are strongly activating, yet they can also act as coordinating ligands for transition metal catalysts, potentially leading to catalyst inhibition. Therefore, careful consideration of reaction conditions and, in some cases, the use of protecting groups, is paramount for successful functionalization.
The Dual Role of the Amino Groups: Activation and a Challenge
The two amino groups at the C2 and C6 positions donate electron density into the pyridine ring, making it more nucleophilic. However, this increased electron density can make the C4-chloro bond less susceptible to oxidative addition in palladium-catalyzed reactions compared to less electron-rich chloropyridines. Furthermore, the diamino- N-heterocycle can chelate to the palladium center, hindering the catalytic cycle. Judicious selection of bulky, electron-rich phosphine ligands is often necessary to mitigate this inhibition and promote efficient catalysis.
The C4-Position: A Hub for Diversity
The C4-position is electronically activated for nucleophilic aromatic substitution (SNAr) due to the ortho and para directing effects of the nitrogen atom in the pyridine ring.[1] This allows for the direct displacement of the chloride with various nucleophiles. Additionally, the C4-chloro group serves as an excellent electrophile for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
II. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[2] For this compound, these reactions provide a versatile platform for introducing a wide array of functional groups.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl and aryl-heteroaryl structures.[3] The reaction of this compound with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base can efficiently yield 4-aryl-pyridine-2,6-diamine derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is often employed. These ligands promote the challenging oxidative addition of the C-Cl bond and prevent catalyst deactivation by the amino groups.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used to facilitate the transmetalation step without promoting significant side reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.
Generalized Protocol for Suzuki-Miyaura Coupling:
Materials:
| Reagent/Material | Quantity |
| This compound | 1.0 mmol |
| Arylboronic Acid | 1.2 - 1.5 equiv. |
| Pd(OAc)₂ | 2-5 mol% |
| SPhos | 4-10 mol% |
| K₂CO₃ | 2.0 - 3.0 equiv. |
| 1,4-Dioxane/Water (4:1) | 5 mL |
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, providing access to a diverse range of substituted diaminopyridines.[4][5] This reaction is particularly valuable for synthesizing compounds with extended nitrogen-containing frameworks.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium precursor combined with a specialized biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) is crucial. These ligands are designed to facilitate the coupling of a wide range of amines, including primary and secondary amines, with aryl chlorides.[6]
-
Base: A strong, non-nucleophilic base such as NaOtBu or LHMDS is required to deprotonate the amine nucleophile and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.
Generalized Protocol for Buchwald-Hartwig Amination:
Materials:
| Reagent/Material | Quantity |
| This compound | 1.0 mmol |
| Amine (Aryl or Alkyl) | 1.2 equiv. |
| Pd₂(dba)₃ | 2 mol% |
| XPhos | 4 mol% |
| NaOtBu | 1.4 equiv. |
| Anhydrous, Degassed Toluene | 5 mL |
Procedure:
-
Inside a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[7] This reaction introduces a linear alkynyl group at the C4-position, which can serve as a versatile handle for further transformations such as click chemistry or cyclization reactions.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalytic system of a palladium(0) species (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, which also often serves as the solvent or co-solvent.
-
Solvent: Anhydrous THF or DMF is commonly used in conjunction with the amine base.
Generalized Protocol for Sonogashira Coupling:
Materials:
| Reagent/Material | Quantity |
| This compound | 1.0 mmol |
| Terminal Alkyne | 1.2 - 1.5 equiv. |
| Pd(PPh₃)₄ | 5 mol% |
| CuI | 5-10 mol% |
| Et₃N | 3.0 equiv. |
| Anhydrous THF | 5 mL |
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and Et₃N, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
III. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a direct, often metal-free, route to functionalize the C4-position of this compound. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4-position for attack by nucleophiles.[1]
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, and thiophenoxides. The strength of the nucleophile and the reaction temperature are key parameters to control the reaction rate.
-
Base: A strong base, such as NaH or K₂CO₃, is often required to generate the active nucleophile in situ (e.g., forming an alkoxide from an alcohol).
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the SNAr reaction.
Generalized Protocol for SNAr with an Alcohol:
Materials:
| Reagent/Material | Quantity |
| This compound | 1.0 mmol |
| Alcohol | 3.0 - 5.0 equiv. |
| Sodium Hydride (60% dispersion in oil) | 1.5 equiv. |
| Anhydrous DMF | 5 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C and add the sodium hydride portion-wise.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add a solution of this compound in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash chromatography.
IV. The Role of Protecting Groups
For certain transformations, particularly those involving strong bases or highly reactive reagents, protection of the amino groups may be necessary to prevent undesired side reactions. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting amino functionalities.
Generalized Protocol for Boc Protection:
Materials:
| Reagent/Material | Quantity |
| This compound | 1.0 mmol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 2.2 - 2.5 equiv. |
| Triethylamine (Et₃N) or DMAP | 2.5 equiv. / 0.1 equiv. |
| Dichloromethane (DCM) or THF | 10 mL |
Procedure:
-
Dissolve this compound in DCM or THF.
-
Add triethylamine or DMAP.
-
Add (Boc)₂O portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture and purify by flash column chromatography to obtain the di-Boc protected product.
The Boc groups can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) after the desired functionalization at the C4-position has been achieved.
V. Visualizing the Synthetic Pathways
Caption: Key synthetic transformations for the functionalization of this compound.
VI. Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized heterocyclic compounds. By understanding the underlying principles of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, and by carefully selecting the appropriate reaction conditions, researchers can effectively harness the synthetic potential of this scaffold. The protocols and insights provided in this guide are intended to serve as a strong foundation for the development of novel molecules for applications in drug discovery, agrochemicals, and materials science.
VII. References
-
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons. (Link not available as this is a book reference)
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
O'Brien, C. J., et al. (2014). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 16(11), 2974-2977. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?[Link]
-
MDPI. (2022). Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Chemical Communications. (2024). Directed nucleophilic aromatic substitution reaction. [Link]
-
ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
NIH. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
NIH. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]
-
MDPI. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
PubMed. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. [Link]
-
MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
-
NIH. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]
-
NIH. (2022). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. [Link]
-
ResearchGate. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]
-
ResearchGate. (n.d.). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. [Link]
-
NIH. (2015). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1999). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. [Link]
-
MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. (2020). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
NIH. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
ACS Publications. (2014). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]
-
American Chemical Society. (2025). 4-selective functionalization of pyridine. [Link]
-
Science. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]
- 3. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes & Protocols: The Role of 4-Chloro-2,6-diaminopyrimidine in Material Science
A Note on the Subject Compound: Initial research indicates that while "4-Chloropyridine-2,6-diamine" is a valid chemical structure, its applications in material science are not well-documented in publicly available literature. However, the closely related compound, 4-Chloro-2,6-diaminopyrimidine (CAS No. 156-83-2), is frequently cited as a versatile intermediate with noted applications in polymer chemistry. This guide will focus on the properties and material science applications of 4-Chloro-2,6-diaminopyrimidine, assuming it to be the compound of interest for the intended audience.
Introduction: A Versatile Heterocyclic Building Block
4-Chloro-2,6-diaminopyrimidine is a multifaceted chemical intermediate that has garnered significant attention in both pharmaceutical and agricultural sciences.[1][2][3] Its pyrimidine core, functionalized with two reactive amino groups and a displaceable chlorine atom, makes it an ideal building block for the synthesis of more complex molecular architectures.[2][3] While its primary application has been in the synthesis of the pharmaceutical agent Minoxidil, its structural attributes suggest a considerable, though less explored, potential in the realm of material science.[2][4] Specifically, it can be incorporated into polymer formulations to enhance properties like thermal stability and chemical resistance.[1]
The presence of multiple reactive sites allows 4-Chloro-2,6-diaminopyrimidine to be used as a monomer in polymerization reactions or as a ligand in the formation of coordination polymers. The two amino groups can participate in nucleophilic substitution or condensation reactions, while the chlorine atom can be substituted through various cross-coupling reactions, offering a pathway to diverse material structures.
Table 1: Physicochemical Properties of 4-Chloro-2,6-diaminopyrimidine
| Property | Value | Reference(s) |
| CAS Number | 156-83-2 | [5] |
| Molecular Formula | C₄H₅ClN₄ | [5] |
| Molecular Weight | 144.56 g/mol | [5] |
| Appearance | White to pale yellow crystalline powder | [6] |
| Melting Point | 199-202 °C | [7] |
| Solubility | Soluble in methanol, slightly soluble in water | [6][8] |
| pKa | 3.66 (Predicted) | [3] |
Applications in Advanced Materials
The unique electronic and structural characteristics of the pyrimidine ring, combined with the reactivity of the appended functional groups, make 4-Chloro-2,6-diaminopyrimidine a promising candidate for the development of advanced materials.
High-Performance Polymers
The incorporation of heterocyclic aromatic rings into polymer backbones is a well-established strategy for enhancing thermal and mechanical properties. 4-Chloro-2,6-diaminopyrimidine can be utilized as a monomer in polycondensation reactions. The resulting polymers, featuring pyrimidine units, are anticipated to exhibit high thermal stability, chemical inertness, and potentially, interesting photophysical properties. The amino groups provide sites for reaction with acyl chlorides, carboxylic acids, or isocyanates to form polyamides, polyimides, or polyureas, respectively. The chlorine atom can be used for post-polymerization modification, allowing for the tuning of material properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups are excellent coordination sites for metal ions. This makes 4-Chloro-2,6-diaminopyrimidine a suitable organic ligand for the construction of coordination polymers and MOFs. These materials are of great interest for applications in gas storage, catalysis, sensing, and separation. The ability of the diaminopyrimidine moiety to form hydrogen bonds can also contribute to the formation of robust supramolecular structures.[9]
Protocols for Material Synthesis
Protocol 1: Synthesis of 4-Chloro-2,6-diaminopyrimidine
This protocol outlines a common laboratory-scale synthesis of 4-Chloro-2,6-diaminopyrimidine from 2,4-diamino-6-hydroxypyrimidine (DAHP), which is itself synthesized from guanidine and ethyl cyanoacetate.[4]
Part A: Synthesis of 2,4-diamino-6-hydroxypyrimidine (DAHP)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol.
-
Reagent Addition: To the methanol, add sodium methoxide, followed by guanidine hydrochloride and ethyl cyanoacetate.
-
Reaction: Heat the mixture to reflux and maintain for a minimum of 3 hours.
-
Work-up: After cooling, evaporate the solvent. Add water to the residue and adjust the pH to 7 with acetic acid to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry to obtain DAHP.
Part B: Chlorination of DAHP to 4-Chloro-2,6-diaminopyrimidine
-
Reaction Setup: In a flask equipped for reflux and protected from moisture, add phosphorus oxychloride (POCl₃).
-
Reagent Addition: Carefully add the synthesized DAHP to the phosphorus oxychloride.
-
Reaction: Heat the mixture to reflux and maintain for at least 3 hours.
-
Work-up: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. Neutralize the solution to a pH of approximately 8.5 with a suitable base (e.g., potassium carbonate or ammonia water).[4]
-
Isolation and Purification: The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or slurrying in a suitable solvent like acetone to yield pure 4-Chloro-2,6-diaminopyrimidine.[4]
Diagram 1: Synthesis of 4-Chloro-2,6-diaminopyrimidine
A two-part synthesis of the target compound.
Protocol 2: Representative Synthesis of a Polyamide
This hypothetical protocol describes the synthesis of a polyamide via interfacial polymerization, using 4-Chloro-2,6-diaminopyrimidine and a diacyl chloride as monomers. This method is often robust and proceeds at room temperature.
-
Aqueous Phase Preparation: Dissolve a specific molar quantity of 4-Chloro-2,6-diaminopyrimidine and an equivalent amount of a base (e.g., sodium hydroxide, to neutralize the HCl byproduct) in water.
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) in an immiscible organic solvent (e.g., dichloromethane or hexane).
-
Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface.
-
Polymer Isolation: The polymer film can be continuously drawn from the interface as a "rope".
-
Washing and Drying: Thoroughly wash the collected polymer with water and then with a solvent like methanol to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature.
Diagram 2: Interfacial Polymerization Workflow
Workflow for polyamide synthesis.
Protocol 3: Representative Synthesis of a Coordination Polymer
This hypothetical protocol outlines the synthesis of a 1D coordination polymer using 4-Chloro-2,6-diaminopyrimidine and a metal salt, such as copper(II) acetate, via a solvothermal method.
-
Reagent Preparation: In a small vial, dissolve 4-Chloro-2,6-diaminopyrimidine in a suitable solvent, such as dimethylformamide (DMF). In a separate vial, dissolve an equimolar amount of a metal salt (e.g., Cu(CH₃COO)₂·H₂O) in the same solvent.
-
Mixing: Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven. Heat to a temperature between 80-120 °C for 24-72 hours. The slow heating and cooling can promote the growth of single crystals.
-
Isolation: After the autoclave has cooled to room temperature, decant the mother liquor.
-
Washing and Drying: Wash the resulting crystals with fresh solvent (DMF) and then with a more volatile solvent like ethanol. Dry the product in air or under a mild vacuum.
Diagram 3: Solvothermal Synthesis of a Coordination Polymer
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 4. What is 4-Chloro-2,6-diaminopyrimidine?_Chemicalbook [chemicalbook.com]
- 5. 2,6-二氨基-4-氯嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 7. 2,6-二氨基-4-氯嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Chloropyridine-2,6-diamine as a Versatile Scaffold for the Synthesis of Bioactive Molecules
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Chloropyridine-2,6-diamine. This readily available building block serves as a strategic starting material for a diverse range of bioactive molecules, particularly kinase inhibitors. We will explore its reactivity, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed, field-proven protocols, mechanistic insights, and troubleshooting guidance are provided to enable the efficient synthesis of complex molecular architectures.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core for many drug candidates. This compound presents a unique combination of features that render it an exceptionally valuable starting material:
-
The Pyridine Core: Provides the foundational heterocyclic structure prevalent in many bioactive compounds.
-
Symmetrical Diamino Groups: The amino groups at the C2 and C6 positions can serve as key hydrogen bond donors, crucial for interacting with biological targets like the hinge region of protein kinases.[3] They also modulate the electronic properties of the ring.
-
A Reactive C4-Chloro Substituent: The chlorine atom at the C4 position is strategically positioned for functionalization. It is activated for both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular diversity.[4][5]
This guide will focus on the two primary pathways for elaborating this scaffold: C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination, providing the user with robust protocols to accelerate drug discovery programs.
Figure 1. Key synthetic transformations of this compound.
Core Synthetic Methodologies
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[6] For chloropyridines, which are less reactive than their bromo or iodo counterparts, the choice of catalyst system is critical for achieving high yields.[7] This reaction is paramount for constructing the biaryl and hetero-biaryl motifs frequently found in kinase inhibitors.[7][8]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The rate-limiting step for chloropyridines is typically the oxidative addition of the C-Cl bond to the Pd(0) center.[9] To overcome this hurdle, highly active catalyst systems are required. These systems usually consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand such as XPhos or SPhos. These bulky ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards oxidative addition.
-
Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10] A mixed solvent system, often containing water (e.g., Dioxane/H₂O, Toluene/H₂O), is frequently used to solubilize the inorganic base and facilitate the reaction.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Component | Example | Molar Eq. / mol% | Purpose |
| Aryl Halide | This compound | 1.0 | Starting Material |
| Boronic Acid | Phenylboronic acid | 1.2 - 1.5 | Coupling Partner |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 5 mol% | Catalyst Precursor |
| Ligand | XPhos, SPhos, RuPhos | 2 - 10 mol% | Activate Catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Facilitate Transmetalation |
| Solvent | 1,4-Dioxane/H₂O, Toluene | - | Reaction Medium |
| Temperature | 80 - 120 °C | - | Reaction Condition |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging using classical methods.[11] This reaction is essential for introducing diverse amine side chains that can probe different regions of a target's binding pocket, optimizing potency and selectivity.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: Similar to Suzuki coupling, the oxidative addition of the C-Cl bond is a key step. The choice of ligand is critical and often depends on the nature of the amine coupling partner.[11][12] Biaryl phosphine ligands (e.g., XPhos, BINAP) are highly effective.[11][12]
-
Base: The choice of base is critical and must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity, which facilitates the formation of the palladium-amido complex.[12][13] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures or longer reaction times.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.[12]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the C-C bond formation at the C4 position of this compound using microwave irradiation for rapid reaction optimization.[7]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (4 mL), degassed
-
Water (1 mL), degassed
-
Microwave vial (10 mL) with stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add this compound, the corresponding arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Seal the vial with a cap.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-pyridine-2,6-diamine.
Self-Validation:
-
Reaction Monitoring: Progress can be monitored by TLC or LC-MS to confirm the consumption of starting material and the formation of a new, more non-polar product spot.
-
Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the C-N bond formation at the C4 position using a standard palladium catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or sealed vial with stir bar
-
Argon or Nitrogen gas supply (glovebox recommended for dispensing base)
Procedure:
-
Inside a glovebox, add NaOtBu to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Add Pd₂(dba)₃, BINAP, and this compound to the tube.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill with Argon three times.
-
Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application Case Study: Synthesis of a Kinase Inhibitor Scaffold
The following workflow illustrates how the previously described protocols can be combined to synthesize a core scaffold common in kinase inhibitors, such as those targeting IRAK4 or other inflammatory kinases.[14]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2,6-diaminopyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-2,6-diaminopyrimidine (also known as 2,6-Diamino-4-chloropyrimidine). This critical intermediate is a cornerstone in the development of various pharmaceutical agents. However, its synthesis can present challenges, leading to variable yields and purity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The most common route involves the cyclization of guanidine with a cyanoacetate derivative to form 2,6-diamino-4-hydroxypyrimidine, followed by chlorination with an agent like phosphorus oxychloride (POCl₃).
Q1: Why is my overall yield of 4-Chloro-2,6-diaminopyrimidine consistently low?
Low yield is a frequent issue that can often be traced to specific steps in the two-stage synthesis.
Answer:
A consistently low yield is typically rooted in one of two areas: incomplete formation of the 2,6-diamino-4-hydroxypyrimidine intermediate or, more commonly, issues during the chlorination and work-up stages.
-
Issues in the Intermediate Formation: The initial cyclization reaction between guanidine hydrochloride and ethyl cyanoacetate is a base-mediated condensation. The yield here depends critically on the choice and stoichiometry of the base. Using a strong base like sodium methoxide (MeONa) is essential to deprotonate the guanidine hydrochloride and drive the reaction. Insufficient base can lead to a low conversion rate. The reaction is typically run at reflux in an alcohol solvent; ensuring sufficient reaction time (often 3+ hours) is key for the cyclization to go to completion[1].
-
Problems during the Chlorination Step: This is the most critical and challenging part of the synthesis.
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloride using phosphorus oxychloride (POCl₃) can be sluggish. This reaction often requires high temperatures (e.g., 105°C) and prolonged heating (6+ hours) to proceed to completion[2]. Some protocols recommend the addition of a catalyst, such as diisopropylethylamine or another tertiary amine, to accelerate the reaction[1].
-
Degradation of Product: The product, 4-Chloro-2,6-diaminopyrimidine, can be sensitive to the harsh conditions of the chlorination reaction. Prolonged exposure to high temperatures or highly acidic conditions post-reaction can lead to degradation or the formation of intractable byproducts.
-
Losses during Work-up: The work-up procedure is critical for maximizing isolated yield. Quenching the excess POCl₃ must be done carefully, typically by adding the reaction mixture to ice or a cold alcohol solution[2]. The most significant factor for yield is the pH adjustment during product precipitation. The product is often isolated as a hydrochloride salt first. Neutralization to precipitate the free base must be carefully controlled. Using ammonia water or sodium carbonate to bring the pH to a neutral range (6-7) is crucial for maximum precipitation[2]. Adjusting the pH with a strong acid like HCl can lead to the formation of the water-soluble hydrochloride salt, causing significant loss of product into the aqueous phase[1].
-
Q2: I'm observing significant byproduct formation. What are the likely impurities and how can I minimize them?
Answer:
Byproduct formation is a common challenge, complicating purification and reducing yield. The nature of the impurities depends on the reaction conditions.
-
Unreacted Starting Material (2,6-Diamino-4-hydroxypyrimidine): This is the most common impurity if the chlorination reaction is incomplete. To minimize this, ensure your POCl₃ is of good quality and used in sufficient excess (a weight ratio of 3.5-5:1 of POCl₃ to starting material is often recommended).[2] Increasing the reaction temperature or time, or adding a catalyst, can also drive the reaction to completion.
-
Over-chlorinated Byproducts: In some cases, anomalous introduction of a second chlorine atom can occur, especially if phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃. This can lead to the formation of dichlorinated species like 4,6-diamino-2,5-dichloropyrimidine[3]. While less common with POCl₃ alone, aggressive reaction conditions could potentially favor such side reactions. Sticking to the recommended temperature and avoiding unnecessarily harsh additives can prevent this.
-
Hydrolysis Product: During the aqueous work-up, if the conditions are too acidic or if the product is heated in water for too long, the 4-chloro group can be hydrolyzed back to the hydroxyl group, regenerating the starting material. A rapid and cold work-up, followed by prompt extraction or filtration after neutralization, is essential.
-
Oligomeric/Polymeric Materials: Palladium-catalyzed methods for amination can sometimes lead to the formation of oligomers through N,N-diheteroarylation, especially if reactant stoichiometry is not carefully controlled[4]. While less common in the POCl₃ chlorination route, highly concentrated reaction mixtures under extreme heat could potentially form tar-like substances.
To minimize these byproducts, strict control over reaction parameters is key.
| Parameter | Recommendation | Rationale |
| Temperature | 100-110°C | Ensures sufficient energy for the reaction without causing excessive degradation. |
| Reaction Time | 6-8 hours | Allows the reaction to proceed to completion. Monitor by TLC or HPLC if possible. |
| Reagent Quality | Use fresh, dry POCl₃ | Moisture degrades POCl₃ to phosphoric acid, which is ineffective and can cause side reactions. |
| Work-up pH | Neutralize to pH 6-7 | Maximizes precipitation of the free base product while minimizing its solubility as a salt.[2] |
Q3: My product is difficult to purify. What are the best practices for isolation and purification?
Answer:
Effective purification begins with a well-executed work-up. The goal is to cleanly separate the product from excess reagents, byproducts, and salts.
-
Quenching: The reaction mixture containing excess POCl₃ must be quenched. Slowly adding the hot reaction mixture to a vigorously stirred slurry of ice is a standard method. An alternative is to quench in a cold alcohol, like methanol or ethanol[2]. This converts the remaining POCl₃ into phosphoric acid or its esters. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Isolation as Hydrochloride Salt: After quenching, the product often precipitates as the hydrochloride salt. This can be collected by filtration. This initial solid will be crude but is a good way to separate the product from the highly acidic aqueous solution.
-
Neutralization and Extraction: The crude hydrochloride salt is then dissolved in water (with gentle heating if necessary) and neutralized with a base like ammonia water to a pH of 6-7. The free base, 4-Chloro-2,6-diaminopyrimidine, is less soluble in water and will precipitate. For higher purity, instead of direct filtration, the neutralized aqueous solution can be extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the pure product[2].
-
Recrystallization: If further purification is needed, recrystallization can be effective. A hot methanolic solution of the crude product, upon cooling, can yield colorless crystalline blocks[5]. The choice of solvent may need to be optimized based on the specific impurities present.
Q4: The chlorination step with POCl₃ is sluggish or incomplete. How can I drive it to completion?
Answer:
A sluggish reaction is a clear sign that the activation energy barrier is not being sufficiently overcome or that the reagents are not effective.
-
Ensure Anhydrous Conditions: Phosphorus oxychloride reacts vigorously with water. Any moisture in the starting material, solvent, or reaction flask will consume the reagent and reduce its effectiveness. Ensure all glassware is oven-dried and the 2,6-diamino-4-hydroxypyrimidine starting material is thoroughly dried before use.
-
Increase Temperature: This is the most direct way to increase the reaction rate. Most successful protocols operate in the 100-110°C range[2]. Ensure your heating mantle and thermometer are calibrated to maintain this temperature accurately.
-
Use a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can significantly accelerate the chlorination of hydroxypyrimidines[1]. These bases can activate the hydroxyl group, making it a better leaving group. A catalytic amount of DMF can also be used, which forms the Vilsmeier reagent in situ, a more potent chlorinating agent.
-
Sufficient Reagent Excess: Do not be conservative with the POCl₃. It often serves as both the reagent and the solvent. A 4- to 5-fold weight excess relative to the hydroxypyrimidine is a good starting point[2]. This large excess ensures the reaction kinetics are favorable.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 4-Chloro-2,6-diaminopyrimidine?
Answer: The most widely adopted and industrially scalable route is a two-step process:
-
Cyclization: Guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a strong base like sodium methoxide, typically in methanol. Refluxing this mixture yields 2,6-diamino-4-hydroxypyrimidine[1][6].
-
Chlorination: The resulting 2,6-diamino-4-hydroxypyrimidine is then heated with excess phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chloro group, yielding the final product[2][6].
This method is favored due to the low cost and ready availability of the starting materials.
Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
Answer: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All work must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves. Have a compatible quenching agent (like sodium bicarbonate for small spills) nearby. The reaction is exothermic, especially during the quench, and must be cooled appropriately. Inhalation of its vapors can cause severe respiratory damage.
Q3: How critical are anhydrous conditions for the chlorination step?
Answer: Extremely critical. POCl₃ hydrolyzes rapidly in the presence of water to form phosphoric acid and hydrochloric acid. This not only consumes your chlorinating agent, reducing its effective concentration, but the phosphoric acid formed is non-volatile and can complicate the product work-up. Any moisture will significantly reduce the yield and purity of the desired 4-Chloro-2,6-diaminopyrimidine.
Q4: Can alternative chlorinating agents be used instead of POCl₃?
Answer: Yes, other chlorinating agents can be used, though POCl₃ remains the most common for this specific transformation.
-
Thionyl Chloride (SOCl₂): Can also be used for converting hydroxyl groups to chlorides.
-
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of DMF, this reagent can perform deoxygenative chlorination on pyridine N-oxides, which represents a different synthetic route[7].
-
Phosphorus Pentachloride (PCl₅): Sometimes used with POCl₃, but it is a much stronger chlorinating agent and can lead to over-chlorination, as seen in the formation of 2,5-dichloro byproducts[3].
For the conversion of 2,6-diamino-4-hydroxypyrimidine, POCl₃ generally provides the best balance of reactivity, cost, and selectivity.
Section 3: Optimized Protocols & Data
Protocol 1: Synthesis of 2,6-Diamino-4-hydroxypyrimidine[1]
-
To a reaction flask equipped with a reflux condenser, add guanidine hydrochloride (1.0 eq.) and methanol.
-
Add sodium methoxide (1.1 eq.) to the mixture and heat to 60-70°C with stirring for 30 minutes.
-
Slowly add ethyl cyanoacetate (1.0 eq.) dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring at reflux for at least 3 hours.
-
Cool the reaction and concentrate under reduced pressure to remove the solvent.
-
Add water to the residue, then adjust the pH to 7 using glacial acetic acid while keeping the temperature between 0-10°C.
-
Stir thoroughly, then collect the precipitated solid by filtration. Wash the filter cake with cold water and dry to obtain 2,6-diamino-4-hydroxypyrimidine.
Protocol 2: Chlorination to 4-Chloro-2,6-diaminopyrimidine[2]
-
In a reaction flask equipped for heating, place the dried 2,6-diamino-4-hydroxypyrimidine (1.0 eq.).
-
In a certified chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (a weight ratio of ~4-5 times the starting material).
-
Heat the mixture to 105°C and maintain with stirring for 6-8 hours. Monitor the reaction by TLC or HPLC if possible.
-
After the reaction is complete, allow the mixture to cool slightly.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. (Caution: Highly exothermic reaction).
-
The crude product may precipitate as its hydrochloride salt. Stir for 2 hours and collect by filtration.
-
Transfer the crude hydrochloride salt to a beaker with water. Heat gently to dissolve.
-
Neutralize the solution to pH 6-7 with aqueous ammonia.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-Chloro-2,6-diaminopyrimidine. A yield of ~73% can be expected.
Section 4: Diagrams
Caption: Troubleshooting workflow for low yield issues.
Caption: The two-step synthesis of 4-Chloro-2,6-diaminopyrimidine.
Section 5: References
-
ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?. [Link]
-
National Institutes of Health (NIH). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
-
ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]
-
Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]
-
Semantic Scholar. Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. [Link]
-
Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]
-
Journal of the American Chemical Society. A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine. [Link]
-
Google Patents. Method for synthesizing 4-chloro-pyridine.
-
National Institutes of Health (NIH). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). [Link]
-
Google Patents. Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
Google Patents. A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
Sources
- 1. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloropyridine-2,6-diamine
Welcome to the technical support center for the synthesis of 4-Chloropyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of high-purity this compound.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the sequential amination of a polychlorinated pyridine, such as 2,4,6-trichloropyridine.
Question 1: My reaction is sluggish, and the yield of this compound is lower than expected. What are the possible causes and solutions?
Low yields can often be attributed to several factors related to reaction conditions and reagent purity.
-
Inadequate Reaction Temperature: The amination of chloropyridines often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow and may not go to completion.
-
Recommendation: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can promote the formation of degradation products.
-
-
Insufficient Reaction Time: Complex multi-step reactions like a double amination may require extended reaction times.
-
Recommendation: Run a time-course experiment to determine the optimal reaction time for maximum conversion to the desired product.
-
-
Purity of Starting Materials: The presence of impurities in the starting 2,4,6-trichloropyridine or the ammonia source can inhibit the reaction.
-
Recommendation: Ensure the purity of your starting materials. 2,4,6-trichloropyridine can be purified by distillation or recrystallization. Use a high-purity source of ammonia (e.g., anhydrous ammonia gas or a freshly opened bottle of ammonium hydroxide).
-
-
Catalyst Deactivation (if applicable): If a catalyst, such as a copper or palladium complex, is used to facilitate the amination, it may become deactivated over time.
-
Recommendation: Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Consider adding the catalyst in portions throughout the reaction.
-
Question 2: My final product is contaminated with significant amounts of mono-aminated impurities. How can I avoid this and purify my product?
The presence of mono-aminated species is a common issue in sequential substitution reactions.
The primary mono-aminated side product is 2-amino-4,6-dichloropyridine . Its formation is a result of incomplete reaction.
-
Optimizing Reaction Stoichiometry: An insufficient excess of the aminating agent (ammonia) can lead to incomplete reaction.
-
Recommendation: Increase the molar excess of ammonia relative to the 2,4,6-trichloropyridine. Running the reaction under pressure in a sealed vessel can also help maintain a high concentration of ammonia.
-
-
Reaction Time and Temperature: As mentioned previously, ensure the reaction is allowed to proceed for a sufficient duration at an optimal temperature to drive the reaction to completion.
Purification Strategy:
The basicity of the diamine product is higher than that of the mono-aminated intermediate. This difference can be exploited for purification.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic this compound will be preferentially protonated and move to the aqueous layer.
-
Carefully neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product.
-
The less basic mono-aminated impurity will remain in the organic layer.[1]
-
-
Column Chromatography: While challenging due to the basic nature of the compounds, column chromatography on silica gel can be effective.
-
Recommendation: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, to prevent peak tailing.[1]
-
Question 3: I've observed an impurity with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. What is this, and how can I prevent its formation?
This impurity is likely a hydroxy-diaminopyridine, formed through a hydrolysis side reaction.
Chloropyridines are susceptible to hydrolysis, especially at elevated temperatures and in the presence of water and base (or acid).[2][3] The likely impurity is 2,6-diamino-4-hydroxypyridine .
-
Minimizing Water Content: The presence of water in the reaction mixture is a key contributor to hydrolysis.
-
Recommendation: Use anhydrous solvents and reagents. If using aqueous ammonia, consider using anhydrous ammonia gas instead. Dry all glassware thoroughly before use.
-
-
Controlling Basicity/Acidity: While a base is often required for amination, excessive basicity can promote hydrolysis.
-
Recommendation: Use a non-nucleophilic base if one is needed to scavenge HCl produced during the reaction. Carefully control the pH of the reaction mixture.
-
-
Temperature Control: Higher temperatures accelerate the rate of hydrolysis.
-
Recommendation: Aim for the lowest effective temperature that allows for a reasonable rate of amination.
-
Visualizing the Main and Side Reaction Pathways
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most plausible and commonly employed synthetic strategy involves the nucleophilic aromatic substitution of 2,4,6-trichloropyridine with ammonia. This reaction typically proceeds in a stepwise manner, first forming the mono-aminated intermediate, 2-amino-4,6-dichloropyridine, which then undergoes a second amination to yield the desired product. The reaction conditions, such as temperature, pressure, and solvent, are critical for achieving a good yield and minimizing side products.
Q2: Can isomeric di-amino products form?
Yes, the formation of isomeric products is a possibility, particularly if the starting material is not symmetrically substituted. In the case of 2,4,6-trichloropyridine, the initial amination can potentially occur at the 2- or 4-position. However, the electronic properties of the pyridine ring generally favor substitution at the 2- and 6-positions. The reaction of 2,4,6-trichloropyrimidine with anilines has shown a solvent-dependent ratio of C4- to C2-substituted products.[4] A similar effect could be observed in the pyridine series, leading to the formation of 2,4-diamino-6-chloropyridine as an isomeric impurity.
Control Measures:
-
Solvent Screening: The choice of solvent can influence the regioselectivity of the amination. Experiment with a range of solvents (e.g., alcohols, ethers, aprotic polar solvents) to determine the optimal conditions for maximizing the yield of the desired isomer.
-
Temperature Control: Reaction temperature can also affect the isomer ratio.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and purity assessment.
| Technique | Application | Key Considerations |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Use a mobile phase that provides good separation between the starting material, intermediate, and product. The basic nature of the compounds may cause streaking; adding a small amount of triethylamine or ammonia to the eluent can improve resolution.[1] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and final product purity. | A reverse-phase C18 column is often suitable. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the desired product and unknown impurities by their mass-to-charge ratio. | Invaluable for confirming the identity of side products, such as the mono-aminated intermediate and hydrolysis products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and identification of impurities. | ¹H and ¹³C NMR will confirm the structure of this compound and can be used to identify and quantify major impurities if their spectra are known. |
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Disclaimer: This is a general guideline and may require optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a high-pressure reaction vessel, add 2,4,6-trichloropyridine and a suitable solvent (e.g., ethanol or dioxane).
-
Ammonia Addition: Cool the vessel in a dry ice/acetone bath and add a significant excess of liquid anhydrous ammonia. Alternatively, use a concentrated aqueous solution of ammonium hydroxide.
-
Reaction: Seal the vessel and heat it to the desired temperature (e.g., 120-160°C). The reaction is typically run for 12-24 hours. Monitor the internal pressure.
-
Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by acid-base extraction as described in the troubleshooting section or by column chromatography.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
IV. References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available at: [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Semantic Scholar. Available at: [Link]
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Available at: [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]
-
2,4,6-Trichloropyrimidine. Reaction with Anilines. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-Chloropyridine-2,6-diamine
Welcome to the technical support center for the synthesis and optimization of 4-Chloropyridine-2,6-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve yield and purity, and troubleshoot effectively.
Troubleshooting Guide
The synthesis of this compound, typically achieved via the electrophilic chlorination of 2,6-diaminopyridine, is a nuanced process. Success hinges on precise control over reaction parameters. The following table outlines common problems, their probable causes, and scientifically-grounded solutions to guide your optimization efforts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of Product | 1. Ineffective Chlorinating Agent: The chosen reagent may be old, decomposed, or not sufficiently reactive under the selected conditions. 2. Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion of the starting material. 3. Suboptimal Temperature: The reaction may be too cold, preventing activation, or too hot, leading to decomposition of reactants or products. | 1. Verify Reagent Quality: Use a fresh, verified batch of N-Chlorosuccinimide (NCS) or another suitable chlorinating agent. NCS is a stable solid, making it a reliable choice over gaseous chlorine.[1][2] 2. Optimize Molar Ratio: Start with a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents of NCS) to drive the reaction to completion.[3] Monitor via TLC or LC-MS to avoid over-chlorination. 3. Systematic Temperature Screening: Begin the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above (e.g., 55 °C), monitoring progress.[3][4] |
| Formation of Multiple Byproducts (Poor Purity) | 1. Lack of Regioselectivity: The pyridine ring has multiple positions susceptible to electrophilic attack. The amino groups strongly activate the ring, potentially leading to chlorination at undesired positions (e.g., the 3- or 5-position). 2. Over-chlorination: Dichlorinated or even trichlorinated byproducts can form if the reaction is not carefully controlled.[5] 3. Decomposition: Harsh conditions (e.g., strong acids, high temperatures) can cause the degradation of the starting material or the desired product. | 1. Solvent and Catalyst Choice: The choice of solvent can significantly influence selectivity. Acetic acid is a common solvent that can also act as a catalyst, promoting the desired C-4 chlorination.[3][4] For deactivated systems, a stronger acid catalyst may be needed.[6] 2. Controlled Reagent Addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump. This maintains a low instantaneous concentration, minimizing the risk of multiple chlorination events.[2] 3. Milder Reaction Conditions: Avoid unnecessarily high temperatures and strong, non-specific chlorinating agents. NCS is generally considered a mild and selective reagent for this purpose.[2][4] |
| Difficult Product Isolation & Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup and extraction. 2. Co-elution with Byproducts: Byproducts with similar polarity to the desired product can make chromatographic purification challenging. 3. Formation of Salts: The basic amino groups can form salts with acidic reagents or byproducts, altering solubility and chromatographic behavior. | 1. pH Adjustment during Workup: After the reaction, carefully neutralize the mixture. Basifying the solution (e.g., with NaHCO₃ or Na₂CO₃ solution) will deprotonate the amino groups, making the product less water-soluble and more extractable into organic solvents like ethyl acetate or dichloromethane. 2. Recrystallization: If purity is high but not perfect, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be a highly effective final purification step. 3. Chromatography Optimization: Use a gradient elution system for column chromatography. A common mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), gradually increasing the polarity. |
Frequently Asked Questions (FAQs)
Q1: Why is N-Chlorosuccinimide (NCS) the preferred chlorinating agent for this synthesis?
A1: N-Chlorosuccinimide (NCS) is favored for several key reasons. First, it is a stable, crystalline solid, which makes it significantly easier and safer to handle compared to gaseous reagents like chlorine (Cl₂).[2] Second, NCS is a source of electrophilic chlorine ("Cl⁺"), where the N-Cl bond is polarized by the adjacent electron-withdrawing succinimide group.[1][4] This makes it an effective agent for electrophilic aromatic substitution on electron-rich rings like 2,6-diaminopyridine. Finally, its reactivity can be moderated by controlling the temperature and solvent, which allows for greater selectivity and helps to prevent over-chlorination compared to more aggressive reagents.[4] The byproduct of the reaction, succinimide, is generally water-soluble and easily removed during aqueous workup.
Q2: What is the role of the solvent in this reaction? Why is acetic acid often used?
A2: The solvent plays a critical role in solubilizing the reactants and influencing the reaction's outcome. Acetic acid is frequently used for the chlorination of aminopyridines for two main reasons.[3] Firstly, it serves as a suitable solvent for both the 2,6-diaminopyridine starting material and NCS. Secondly, it can act as a mild acid catalyst. The acid can protonate the pyridine nitrogen, but more importantly, it can help to polarize the N-Cl bond of NCS, increasing its electrophilicity and facilitating the attack by the electron-rich pyridine ring.[4] This catalytic effect often allows the reaction to proceed at moderate temperatures (e.g., 55 °C), providing a good balance between reaction rate and selectivity.[3]
Q3: How can I effectively monitor the progress of the reaction to prevent byproduct formation?
A3: Real-time reaction monitoring is crucial for optimization. The most common and accessible method is Thin-Layer Chromatography (TLC). Develop a TLC system that provides good separation between your starting material, the desired product, and any potential byproducts (e.g., a mobile phase of 30-50% ethyl acetate in hexane). By spotting the reaction mixture at regular intervals, you can visualize the consumption of the starting material and the appearance of the product spot. The reaction should be stopped once the starting material spot has disappeared to minimize the formation of dichlorinated or other byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to precisely track the concentrations of all components over time.
Q4: My final product is a persistent yellow/brown color. How can I decolorize it?
A4: Discoloration often arises from minor, highly-colored impurities or degradation products formed during the reaction or workup. A common and effective method for decolorization is to treat a solution of the crude product with activated carbon. Dissolve your product in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), stir or gently heat for a short period (15-30 minutes), and then filter the mixture through a pad of celite to remove the carbon. The carbon adsorbs the colored impurities, yielding a much cleaner solution from which the final product can be recovered by solvent evaporation or recrystallization. Always perform this on a small scale first to ensure it doesn't also remove a significant amount of your desired product.
Visualizing the Synthetic Pathway
The following diagram illustrates the standard synthetic route for the preparation of this compound from 2,6-diaminopyridine using N-Chlorosuccinimide.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol provides a representative method for the synthesis of this compound.
Materials:
-
2,6-Diaminopyridine
-
N-Chlorosuccinimide (NCS)[2]
-
Glacial Acetic Acid (AcOH)[3]
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-diaminopyridine (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 eq) portion-wise over 15-20 minutes at room temperature. An initial mild exotherm may be observed.
-
Heating and Monitoring: Heat the reaction mixture to 55 °C and maintain this temperature.[3] Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexane) every hour. The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.
-
Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice. Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 8-9.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound as a solid.
References
- National Institutes of Health. 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1).
- Google Patents. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- European Patent Office. A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - EP 0295218 A1.
- ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
- ACS Publications. Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.
- Wikipedia. N-Chlorosuccinimide.
- Common Organic Chemistry. N-Chlorosuccinimide (NCS).
- ResearchGate. Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents...
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
- ResearchGate. Factors affecting the formation of disinfection byproducts during chlorination and chloramination.
- MDPI. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
- Euro Chlor. 01 Chlorination by-products (pdf).
- Wikipedia. Disinfection by-product.
- PubChem. 3-Chloropyridine-2,6-diamine.
- National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine.
- European Patent Office. A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES - EP 0825985 B1.
Sources
Technical Support Center: Purification of 4-Chloro-2,6-diaminopyrimidine
A Note on Nomenclature: It has come to our attention that the term "4-Chloropyridine-2,6-diamine" is sometimes used colloquially. However, based on common pharmaceutical intermediates and the widely referenced CAS Number 156-83-2, this guide will focus on the purification of 4-Chloro-2,6-diaminopyrimidine . This pyrimidine derivative is a critical building block in the synthesis of various active pharmaceutical ingredients, including Minoxidil.[1][2] If you are working with a different isomer, please contact our technical support for specific guidance.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of 4-Chloro-2,6-diaminopyrimidine.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of 4-Chloro-2,6-diaminopyrimidine.
Q1: What are the key physical and chemical properties I should be aware of for pure 4-Chloro-2,6-diaminopyrimidine?
A1: Understanding the fundamental properties of your target compound is the first step to successful purification. Below is a summary of key data points.
| Property | Value | Source(s) |
| Appearance | White to pale yellow crystalline powder/solid | [3] |
| Molecular Formula | C₄H₅ClN₄ | [4][5][6] |
| Molecular Weight | 144.56 g/mol | [4][5] |
| Melting Point | 198-202 °C (lit.) | [3][5] |
| Solubility | Soluble in methanol; slightly soluble in water; also crystallizes from acetone. | [1][2][3][5] |
| pKa | 3.66 ± 0.10 (Predicted) | [5] |
| Stability | Stable under standard conditions. Avoid direct sunlight, high heat, and strong oxidizing agents.[3] |
Q2: My purified product has a distinct yellow tint. Is this acceptable, and how can I remove the color?
A2: While a pale-yellow color is common for the crude product, a persistent yellow or brownish hue in the final product often indicates the presence of trace impurities, possibly from oxidation or residual reagents from the synthesis (e.g., from reactions involving POCl₃).[2] For high-purity applications, decolorization is recommended.
The most effective method is to use activated charcoal (Norit) during recrystallization.[2][7] Add a small amount of charcoal (typically 1-2% w/w relative to your compound) to the hot solution before filtration. The charcoal will adsorb the colored impurities.
Q3: What is the most straightforward method for initial purification of a crude reaction mixture?
A3: For a compound like 4-Chloro-2,6-diaminopyrimidine with basic amino groups, an acid-base extraction is an exceptionally effective first-pass purification technique.[7] This method selectively isolates your basic product from non-basic starting materials and byproducts.
A general protocol involves:
-
Dissolving the crude material in an organic solvent (e.g., ethyl acetate).
-
Extracting the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as its hydrochloride salt.
-
Washing the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basifying the aqueous layer with a base like NaOH or Na₂CO₃ to a pH of ~8, which will precipitate the purified free base.[2]
-
Filtering the precipitated solid or extracting it back into an organic solvent.
Q4: I need to purify my compound using column chromatography. What are the recommended starting conditions?
A4: The basicity of the amino groups is the critical factor here. These groups will interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing or even irreversible binding.
To counteract this, you must use a basic modifier in your eluent.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A good starting point is a gradient of Dichloromethane (DCM) and Methanol (MeOH). Begin with 100% DCM and gradually increase the MeOH concentration (e.g., 0-10%).
-
Crucial Additive: Add 0.5-1% triethylamine (NEt₃) or ammonium hydroxide to the eluent mixture. This will neutralize the acidic sites on the silica and ensure a sharp, symmetrical peak for your compound.
Section 2: Advanced Troubleshooting Guide
This section provides in-depth solutions to more complex purification challenges.
Scenario 1: Low Yield After Recrystallization
Question: "I've successfully removed impurities via recrystallization, but my final yield is below 50%. How can I improve my recovery?"
Analysis & Solution: This issue typically stems from one of four factors: incorrect solvent choice, using too much solvent, cooling the solution too quickly, or prematurely discarding the mother liquor.
-
Causality: Recrystallization relies on the principle of differential solubility at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold. If solubility remains high even when cold, or if an excessive volume of solvent is used, a significant portion of the product will remain in the mother liquor.
-
Troubleshooting Protocol:
-
Solvent Selection: While water is a documented recrystallization solvent, its high boiling point and the compound's slight solubility can lead to losses.[2] Consider a two-solvent system. For example, dissolve the crude product in a minimum amount of hot methanol (a "good" solvent) and then slowly add water (a "bad" solvent) until the solution just begins to turn cloudy (the cloud point).[7] Heating slightly to redissolve, then allowing it to cool slowly, often yields high-purity crystals.
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.
-
Controlled Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature first. This promotes the formation of larger, purer crystals. Once at room temperature, chill in a refrigerator or ice bath to complete the crystallization.
-
Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), concentrate it and run a TLC or HPLC analysis. If a significant amount of product is present, perform a second-crop crystallization by further concentrating the solvent and cooling.
-
Scenario 2: Product "Oiling Out" During Recrystallization
Question: "When I cool my recrystallization mixture, the compound separates as an oil instead of forming solid crystals. What's happening?"
Analysis & Solution: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point. This is often caused by impurities depressing the melting point of the mixture or by using a solvent with a very high boiling point.
-
Causality: For a compound to crystallize, it must come out of solution as a solid. If the solution becomes saturated while it is still hot enough to keep the solute molten, it will separate as a liquid phase (an oil).
-
Troubleshooting Protocol:
-
Add More Solvent: The most immediate fix is to heat the solution to redissolve the oil and then add more of the same solvent before allowing it to cool again. This lowers the saturation temperature.
-
Lower the Solvent Boiling Point: If the issue persists, switch to a solvent or solvent system with a lower boiling point. For example, if you are using water (BP 100 °C), try acetone (BP 56 °C).[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a "seed crystal" (a tiny amount of previously purified solid) to the cooled solution to initiate crystallization.
-
Scenario 3: Persistent Impurity Co-eluting During Column Chromatography
Question: "I have an impurity that has a very similar Rf to my product on TLC, and I cannot separate it with column chromatography. What are my options?"
Analysis & Solution: This is a common and frustrating problem, often caused by an impurity with very similar polarity and functional groups, such as a regioisomer or a byproduct from the synthesis.
-
Causality: Chromatographic separation depends on differential partitioning between the stationary and mobile phases. If two compounds have nearly identical polarities, they will travel through the column at almost the same rate.
-
Troubleshooting Workflow:
Caption: Decision tree for resolving co-eluting impurities.
-
Optimize Normal-Phase Conditions: Before abandoning silica gel, try a much shallower eluent gradient. Also, consider switching solvent systems entirely (e.g., from DCM/MeOH to Ethyl Acetate/Hexanes, still with a basic modifier). Different solvents can alter the selectivity of the separation.
-
Revisit Acid-Base Extraction: If the impurity has a different pKa, a carefully controlled acid-base extraction can work. Instead of a strong acid, use a buffer solution at a specific pH that protonates your product but leaves the impurity in its neutral state, allowing for separation.
-
Change the Separation Mode: If normal-phase fails, switch to reverse-phase chromatography.[4] Here, separation is based on hydrophobicity. A C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid for MS compatibility) is a standard choice.[4]
-
Section 3: Key Experimental Protocols
Protocol 1: High-Purity Recrystallization from Water with Charcoal Treatment
This protocol is adapted from established methods for purifying aminopyrimidines.[2]
-
Place the crude 4-Chloro-2,6-diaminopyrimidine (e.g., 5.0 g) in an Erlenmeyer flask.
-
Add deionized water and heat the suspension to boiling with stirring. Add just enough boiling water to fully dissolve the solid.
-
Carefully add activated charcoal (e.g., 100 mg, 2% w/w) to the hot solution.
-
Keep the solution boiling for an additional 5-10 minutes to ensure maximum adsorption of impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. Pre-heating the funnel and receiving flask is critical to prevent premature crystallization.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified needles by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Workflow for Acid-Base Extraction Purification
This workflow visualizes the separation of the target compound from neutral and acidic impurities.
Caption: Workflow diagram for purification via acid-base extraction.
References
- Autech Industry Co.,Ltd. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- SIELC Technologies. (2018). 4-Chloro-2,6-diaminopyrimidine.
- NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook.
- Chakkarapani, N., Murugan, S., Ibrahim, A. R., Kavitha, S. J., Hemamalini, M., & Rajakannan, V. (2018). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). IUCrData, 3(10), x181433.
- Sova, V. V., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(22), 4158.
Sources
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 3. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 4. 4-Chloro-2,6-diaminopyrimidine | SIELC Technologies [sielc.com]
- 5. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 6. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Chloropyridine-2,6-diamine
Welcome to the technical support guide for 4-Chloropyridine-2,6-diamine (CAS 156-83-2). This resource is designed for researchers, chemists, and formulation scientists who utilize this versatile pyridine intermediate in pharmaceutical development, agrochemical synthesis, and biochemical research.[1] While an essential building block, its solubility characteristics can present challenges.[2][3][4]
This guide provides in-depth, field-tested solutions to common solubility issues, ensuring the successful progression of your experiments. We will move beyond simple solvent lists to explain the chemical principles behind each strategy, empowering you to make informed decisions for your specific application.
Physicochemical Profile: Understanding the "Why"
The solubility behavior of this compound is governed by its molecular structure. It is a crystalline solid, appearing as a white to pale yellow powder.[2][5] Key properties influencing its solubility include:
-
Weakly Basic Nature: The two amino groups (-NH₂) and the pyridine nitrogen atom can act as proton acceptors. This characteristic is crucial for pH-dependent solubility strategies. The predicted pKa of the conjugate acid is approximately 3.66.[2][6] Weakly basic drugs often exhibit pH-dependent solubility, dissolving more readily at a pH lower than their pKa.[7]
-
Polarity and Hydrogen Bonding: The amino groups can participate in hydrogen bonding, which contributes to its slight solubility in water.[2][3][4]
-
Crystalline Structure: As a crystalline solid, energy is required to break the crystal lattice before solvation can occur.[8][9] This lattice energy can be a significant barrier to dissolution.
| Property | Value / Description | Source |
| Molecular Formula | C₄H₅ClN₄ | [10] |
| Molecular Weight | 144.56 g/mol | [10] |
| Appearance | White to pale yellow crystalline powder/solid | [2][3][5] |
| Melting Point | 199-202 °C | [2][3][5][6] |
| pKa (Predicted) | 3.66 ± 0.10 | [2][6] |
| Water Solubility | Slightly soluble | [2][3][4] |
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in water for my assay buffer. What is the first thing I should try?
A1: The most effective initial step is to adjust the pH of your aqueous solution. Since this compound is a weak base, decreasing the pH will protonate the amino groups, forming a more soluble salt in situ.[7][8]
-
Expert Recommendation: Prepare a concentrated stock solution in an acidic vehicle first. For example, dissolve the compound in 0.1 M HCl. You can then neutralize this stock solution by adding it to your final, well-buffered solution. This method prevents exposing your target system to a large pH swing. The solubility of weakly basic drugs often increases at a pH below their pKa.[7]
Q2: I need to use an organic solvent. Which ones are most effective?
A2: While comprehensive quantitative data is limited in public literature, technical data sheets and related compound profiles indicate good solubility in polar organic solvents.
-
Methanol: Reported as a good solvent.[5]
-
DMSO (Dimethyl sulfoxide) & DMF (Dimethylformamide): These are strong, polar aprotic solvents generally effective for dissolving a wide range of organic compounds, including those with poor aqueous solubility.[11] They are a reliable starting point for creating concentrated stock solutions.
-
Ethanol: Generally a good solvent for compounds of this nature.[9]
Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. What happened?
A3: This is a common issue known as "antisolvent precipitation." The compound is highly soluble in the organic co-solvent (like DMSO) but poorly soluble in the final aqueous buffer.[12] When you add the DMSO stock to the buffer, the final solvent mixture may not have sufficient solvating power, causing the compound to crash out.
-
Troubleshooting Steps:
-
Decrease the Stock Concentration: Use a more dilute stock solution in DMSO.
-
Increase Final Co-solvent Percentage: If your experiment can tolerate it, increase the final percentage of DMSO in your aqueous buffer.
-
Use pH Adjustment: As mentioned in A1, ensure your final buffer is acidic (e.g., pH 4-5), which can significantly increase the compound's aqueous solubility and prevent precipitation.
-
Change the Co-solvent: Sometimes, a different water-miscible solvent like ethanol or methanol might have better compatibility with your aqueous system.[8]
-
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can increase the rate of dissolution and, in many cases, the solubility limit. However, use this method with caution.
-
Causality: Heating provides the energy needed to overcome the crystal lattice energy and increases the kinetic energy of solvent molecules.
-
Protocol: Warm the solvent (e.g., water, buffer, or an organic solvent) gently (e.g., to 40-50°C) while stirring, then gradually add the this compound.
-
Critical Consideration: Always cool the solution to room temperature after dissolution to ensure the compound does not precipitate back out. If it does, you have created a supersaturated solution that is not stable at your experimental temperature. Also, be aware of the compound's stability at elevated temperatures.[5]
Troubleshooting & Optimization Workflow
When encountering a solubility issue, a systematic approach is key. The following decision tree provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocol: Preparation of a 10 mM Acidic Aqueous Stock Solution
This protocol details the preparation of a stable, soluble stock solution of this compound for use in aqueous-based experiments. This method leverages pH adjustment for solubilization.[7][8]
Materials:
-
This compound (MW: 144.56 g/mol )[10]
-
0.1 M Hydrochloric Acid (HCl)
-
Volumetric flasks
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 10 mM solution, calculate the mass of the compound needed:
-
Mass (g) = 10 mmol/L * 0.010 L * 144.56 g/mol = 0.01446 g (or 14.46 mg)
-
-
Weigh Compound: Accurately weigh out 14.46 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Initial Solubilization: Add approximately 7-8 mL of 0.1 M HCl to the flask.
-
Dissolve: Place a small stir bar in the flask and stir the mixture on a magnetic stir plate until all the solid has completely dissolved. The solution should be clear and free of particulates. Gentle warming or sonication can be used to expedite this step if necessary.
-
Final Volume Adjustment: Once fully dissolved, carefully add 0.1 M HCl to bring the final volume to the 10 mL mark on the volumetric flask.
-
Verification (Self-Validation):
-
Visually inspect the solution against a dark background to ensure no solid particles remain.
-
Measure the pH of the final solution. It should be strongly acidic.
-
-
Storage: Store the stock solution in a tightly sealed container at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation from repeated freeze-thaw cycles.
Important Note on Usage: When adding this acidic stock to your final experimental medium, ensure the medium has sufficient buffering capacity to maintain the desired final pH.
References
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques.
- PubChem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- PubChem. 4-Chloropyridine.
- ALFA CHEMICAL. Good Price CAS 156-83-2 | 4-Chloro-2,6-diaminopyrimidine for Sale.
- PubChem. 2,4-Diamino-6-chloropyrimidine.
- NIST WebBook. 4-Chloro-2,6-diaminopyrimidine.
- National Institutes of Health. 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1).
- ACS Publications. (2025, August 10). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. brieflands.com [brieflands.com]
- 8. wjbphs.com [wjbphs.com]
- 9. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 10. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Navigating the Chemistry of 4-Chloropyridine-2,6-diamine
Welcome to our dedicated technical support center for 4-Chloropyridine-2,6-diamine. As a pivotal building block in contemporary drug discovery and development, the stability of this compound during synthetic transformations is paramount to achieving desired research outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered challenges in preventing its decomposition.
Introduction to the Stability of this compound
This compound is a unique trifunctional molecule, presenting a confluence of reactive sites: an electron-deficient pyridine ring activated towards nucleophilic attack at the 4-position, and two electron-donating amino groups at the 2- and 6-positions. This electronic interplay, while synthetically useful, also renders the molecule susceptible to specific degradation pathways under various reaction conditions. Understanding these potential decomposition routes is the first step toward mitigating them.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Reaction mixture turns dark brown or black upon heating.
Q1: My reaction involving this compound is turning dark, and I'm observing significant byproduct formation. What is the likely cause?
A1: Darkening of the reaction mixture, especially upon heating, is often indicative of thermal decomposition. While aminopyridines are generally stable, they can decompose at elevated temperatures, potentially leading to polymerization or the formation of complex, colored byproducts. When heated, 2-aminopyridine, a related compound, is known to emit highly toxic fumes of nitrogen oxides[1]. The presence of multiple amino groups in this compound could facilitate intermolecular reactions, leading to oligomeric or polymeric tars.
Troubleshooting Workflow: Thermal Decomposition
Caption: Troubleshooting thermal decomposition of this compound.
Preventative Measures and Solutions:
-
Temperature Control: Whenever possible, maintain reaction temperatures below 100 °C. If a reaction requires higher temperatures, it is crucial to perform it under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
-
Reaction Time: At lower temperatures, extend the reaction time and monitor the progress closely using techniques like TLC or LC-MS to determine the point of maximum conversion with minimal byproduct formation.
-
Solvent Choice: Select a solvent with a boiling point that allows for controlled heating within the desired temperature range.
Issue 2: Low yield of the desired product with the starting material consumed.
Q2: I'm experiencing low yields in my cross-coupling reaction, and I suspect my starting material is decomposing. What are the potential side reactions?
A2: Low yields in the face of consumed starting material point towards competing side reactions. For this compound, two common culprits are hydrodechlorination and nucleophilic aromatic substitution (SNAr) with solvent or other nucleophiles present in the reaction mixture.
-
Hydrodechlorination: This is the replacement of the chlorine atom with a hydrogen atom, yielding 2,6-diaminopyridine. This side reaction is often promoted by the palladium catalyst in the presence of a hydrogen source (e.g., trace water, certain solvents, or even the amine substrate).
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making the 4-position susceptible to nucleophilic attack.[2][3][4][5] Strong nucleophiles, including certain bases or even the solvent (e.g., DMSO at elevated temperatures), can displace the chloride.
Proposed Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Troubleshooting and Optimization:
| Problem | Potential Cause | Recommended Solution |
| Low Yield, Hydrodechlorination | Presence of protic impurities (e.g., water). | Use anhydrous solvents and reagents. Consider adding a drying agent. |
| Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. | |
| Inappropriate ligand for the palladium catalyst. | Employ bulkier, electron-rich phosphine ligands that can disfavor β-hydride elimination if applicable to the specific reaction. | |
| Low Yield, SNAr Byproducts | Base is too strong or nucleophilic. | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃ instead of NaOtBu). |
| Solvent is participating in the reaction. | Choose a non-nucleophilic solvent. |
Issue 3: Reaction is sluggish or stalls completely.
Q3: My palladium-catalyzed amination of this compound is not proceeding to completion. What could be inhibiting the catalyst?
A3: The nitrogen atoms of the pyridine ring and the two amino groups on this compound can act as ligands and coordinate to the palladium center. This can lead to the formation of inactive catalyst species, effectively sequestering the palladium and stalling the catalytic cycle. This is a known issue with aminopyridine substrates in cross-coupling reactions.[6]
Solutions for Catalyst Inhibition:
-
Increase Catalyst Loading: A straightforward approach is to increase the catalyst loading to compensate for the portion that becomes deactivated.
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the substrate's nitrogen atoms to the palladium center.
-
Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can sometimes overcome issues of catalyst activation and deactivation.
Issue 4: Concerns about the photostability of my compound during workup and storage.
Q4: Should I be concerned about the stability of this compound and its derivatives when exposed to light?
Best Practices for Ensuring Photostability:
-
Reaction Setup: Whenever possible, conduct reactions in flasks wrapped in aluminum foil or in amber glass reaction vessels to exclude light.
-
Workup and Purification: Minimize the exposure of your compound to direct light during extraction, chromatography, and other purification steps.
-
Storage: Store this compound and its derivatives in amber vials, protected from light, and under an inert atmosphere if they are to be stored for an extended period.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound and includes measures to mitigate decomposition.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Base: Add anhydrous, degassed toluene, followed by a non-nucleophilic base (e.g., NaOtBu, 1.4 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
The successful application of this compound in synthesis hinges on a proactive approach to preventing its decomposition. By understanding its inherent reactivity and potential degradation pathways, researchers can implement strategies to maximize yields and obtain pure products. This guide serves as a foundational resource to troubleshoot common issues and optimize reaction conditions. Should you encounter challenges not addressed here, please do not hesitate to contact our technical support team for further assistance.
References
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...
- PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
- PubChem. 4-Chloropyridine | C5H4ClN | CID 12288.
- Li, Y., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology.
- ACS Publications. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2– | Environmental Science & Technology.
- Benchchem.
- Benchchem. In-Depth Technical Guide: Thermal Stability of 1-(4-Aminophenyl)pyridin-1-ium Chloride.
- ResearchGate. Kinetic data of the thermal decomposition of 2-aminopyridine complexes.
- Papaconstantinou, E., et al. (2007).
- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- Li, Y., et al. (2024).
- National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines.
- ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126–129.
- MDPI.
- Benchchem. Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide.
- Sigma-Aldrich. 3-Aminopyridine 99 462-08-8.
- Kürkçüoğlu, G. Z., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Journal of the Turkish Chemical Society, Section A: Chemistry.
- ResearchGate.
- CABI Digital Library.
- MDPI. (2023).
- Benchchem.
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- ACS Omega. (2025).
- Estévez-Calvar, N., et al. (2011). Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. PubMed.
- ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine.
- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- R.D.
- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- ResearchGate.
- National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- IAGIM. Photostability.
- Eurofins. Photostability Studies.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters.
- Wiley Analytical Science. (2019).
- Orie, K. J., et al. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388–4391.
Sources
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 4. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. iagim.org [iagim.org]
- 10. Photostability Studies - Eurofins Scientific [eurofins.cz]
Technical Support Center: Catalyst Selection for 4-Chloropyridine-2,6-diamine Cross-Coupling
Welcome to the technical support center for catalyst selection in the cross-coupling of 4-Chloropyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenges of this substrate, namely the electron-rich nature of the diamino-substituted pyridine ring and the relative inertness of the C-Cl bond, necessitate a carefully considered approach to catalyst system selection.[1] This resource provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
A1: Failure to achieve significant conversion with this substrate often points to catalyst inhibition or suboptimal reaction conditions. The two amino groups and the pyridine nitrogen are Lewis basic and can coordinate to the palladium catalyst, effectively inhibiting its catalytic activity.[2] Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of both the palladium precursor and the ligand is paramount. For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands are often required.[3][4] These ligands can help to promote the desired catalytic cycle while minimizing catalyst inhibition.[3] Consider ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3]
-
Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[3] Ensure that your reaction vessel is thoroughly purged of air and that all solvents and reagents are properly degassed.[3]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Impurities can sometimes act as catalyst poisons.
-
Base Selection: The base is not merely a stoichiometric reagent; it plays a crucial role in the catalytic cycle.[3] For challenging substrates, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[3] However, the choice of base should be made in consideration of the functional group tolerance of your substrates.
Expert Insight: When starting with a new, challenging substrate like this, it's often beneficial to use a pre-formed palladium-ligand complex, known as a precatalyst.[1] This can lead to more reproducible results compared to generating the catalyst in situ from a palladium salt and a separate ligand.[1]
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) as a major side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling, where the aryl halide is reduced instead of coupled.[3] This is often exacerbated by the presence of moisture or other proton sources.
-
Anhydrous Conditions: Ensure that all solvents and reagents are scrupulously dry. Water can serve as a proton source, leading to the undesired reduction.[3]
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation.[3] It may be necessary to screen different strong, non-nucleophilic bases.
-
Amine Quality: If performing a Buchwald-Hartwig amination, ensure the amine coupling partner is of high purity, as some amines can contain impurities that act as hydrogen donors.[3]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.
Q3: Which type of cross-coupling reaction is most suitable for this compound, and what are the recommended starting catalyst systems?
A3: The suitability of a particular cross-coupling reaction will depend on the desired final product. Here's a breakdown of common cross-coupling reactions and recommended starting points for this substrate:
-
Suzuki-Miyaura Coupling (C-C bond formation): This is a versatile method for creating carbon-carbon bonds.[5][6] For the coupling of chloropyridines, highly active palladium catalysts are generally required.[1][5]
-
Buchwald-Hartwig Amination (C-N bond formation): This reaction is a powerful tool for constructing carbon-nitrogen bonds.[8][9]
-
Recommended Catalyst System:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂.[4]
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos or BrettPhos are essential for challenging aminations.[3]
-
Base: A strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required.[4]
-
Solvent: Anhydrous, deoxygenated toluene or dioxane.[4]
-
-
-
Sonogashira Coupling (C-C bond formation with alkynes): This reaction is used to couple terminal alkynes with aryl halides.[10] The C-Cl bond's inertness is a significant hurdle here.[11]
-
Recommended Catalyst System:
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Copper Co-catalyst: CuI.
-
Ligand: A more robust ligand than PPh₃, such as a Buchwald ligand or an NHC, may be necessary to facilitate oxidative addition.[11]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: THF or DMF.
-
-
Data Summary: Recommended Catalyst Systems
| Cross-Coupling Type | Palladium Source | Recommended Ligands | Recommended Bases | Typical Solvents |
| Suzuki-Miyaura | Pd₂(dba)₃, Buchwald Precatalysts | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, Dioxane/H₂O |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, BrettPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, Buchwald Ligands, NHCs | TEA, DIPEA | THF, DMF |
Visualizing the Troubleshooting Process
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in 4-Chloropyridine-2,6-diamine Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Chloropyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the exothermic nature of this synthesis. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, ensuring both safety and success in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with a focus on managing exothermic events.
Issue 1: Runaway Reaction During Chlorination
Question: I am experiencing a sudden and uncontrollable temperature increase during the chlorination of 2,6-diaminopyridine. What is causing this, and how can I prevent it?
Answer:
A runaway reaction during the chlorination step is a critical safety concern, often stemming from the highly exothermic nature of the reaction between the pyridine substrate and the chlorinating agent. The primary causes are typically inadequate temperature control and too rapid addition of the chlorinating agent.
Probable Causes:
-
Rapid Reagent Addition: Adding the chlorinating agent (e.g., phosphorus oxychloride, sulfuryl chloride) too quickly generates heat faster than the cooling system can dissipate it.
-
Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may not be sufficient for the scale of the reaction, or there may be poor heat transfer.
-
Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the concentration of the chlorinating agent is high, initiating a localized exotherm that can propagate through the reaction mixture.
-
Incorrect Solvent Choice: A solvent with a low boiling point can vaporize, leading to a rapid pressure increase in a sealed system.
Corrective Actions:
-
Immediate Steps for an Ongoing Exotherm:
-
Stop the addition of the chlorinating agent immediately.
-
Increase the efficiency of the cooling system (e.g., add dry ice to an acetone bath).
-
If the reaction is in a flask that can be safely accessed, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat.
-
-
Preventative Measures for Future Experiments:
-
Slow, Controlled Addition: Add the chlorinating agent dropwise using an addition funnel or a syringe pump. The addition rate should be carefully controlled to maintain a stable internal temperature.
-
Efficient Cooling: Ensure the reaction vessel is adequately submerged in a cooling bath maintained at a low temperature (e.g., 0 to -10 °C) before and during the addition of the chlorinating agent.
-
Vigorous Stirring: Use a properly sized stir bar or overhead stirrer to ensure efficient mixing and prevent the formation of localized hot spots.
-
Solvent Selection: Choose a solvent with a suitable boiling point that can help moderate the reaction temperature.
-
Issue 2: Low Yield and Impurity Formation in Amination Step
Question: My amination of 4,6-dichloropyridine-2-amine is resulting in a low yield of the desired this compound and the formation of several impurities. How can I optimize this step?
Answer:
Low yields and impurity formation during the amination step are often linked to improper temperature control and reaction conditions. The amination of chloropyridines can be exothermic, and side reactions can occur at elevated temperatures.
Probable Causes:
-
Side Reactions: Overheating can lead to side reactions, such as the formation of di-substituted or poly-substituted products.
-
Decomposition: The starting materials or the product may decompose at higher temperatures.
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to an incomplete conversion of the starting material.
Corrective Actions:
-
Temperature Optimization:
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require careful experimentation to find the optimal balance.
-
Use a controlled heating system (e.g., an oil bath with a temperature controller) to maintain a stable reaction temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Purification:
-
Impurities can sometimes be carried over from the previous chlorination step. Ensure the starting 4,6-dichloropyridine-2-amine is of high purity.
-
Experimental Protocols
Protocol 1: Controlled Chlorination of 2,6-Diaminopyridine
This protocol provides a step-by-step method for the controlled chlorination of 2,6-diaminopyridine, minimizing the risk of a runaway reaction.
Materials:
-
2,6-Diaminopyridine
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., Dichloromethane)
-
Reaction flask with a dropping funnel, thermometer, and stirrer
-
Cooling bath (ice/salt or dry ice/acetone)
Procedure:
-
In a well-ventilated fume hood, dissolve 2,6-diaminopyridine in the inert solvent in the reaction flask.
-
Cool the flask in the cooling bath to 0 °C.
-
Slowly add phosphorus oxychloride dropwise from the dropping funnel while maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding it to a mixture of ice and a neutralizing agent (e.g., sodium bicarbonate solution).
| Parameter | Recommended Value |
| Reaction Temperature | 0-5 °C |
| Addition Rate of POCl₃ | ~1 drop per second |
| Stirring Speed | 300-400 RPM |
Visualization of Key Processes
Troubleshooting Workflow for Exothermic Events
The following diagram illustrates a decision-making workflow to manage an unexpected exothermic event during the synthesis.
Caption: Troubleshooting workflow for managing exothermic events.
Reaction Pathway and Critical Steps
This diagram highlights the key steps in the synthesis and indicates where exothermic reactions are most likely to occur.
Caption: Key steps in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound?
A1: Temperature control is paramount for two main reasons: safety and product quality. The chlorination step is highly exothermic, and without proper control, it can lead to a dangerous runaway reaction.[1] Additionally, both the chlorination and amination steps can produce unwanted byproducts at elevated temperatures, which reduces the yield and purity of the final product.
Q2: What are the best practices for scaling up the synthesis of this compound?
A2: Scaling up this synthesis requires careful consideration of heat management. What works on a small lab scale may not be safe or efficient on a larger scale. Key practices include:
-
Pilot Study: Perform a small-scale pilot run to identify potential exothermic events and determine the heat of reaction.
-
Reactor Design: Use a reactor with a high surface area-to-volume ratio and an efficient cooling jacket.
-
Controlled Addition: Employ automated dosing systems for the slow and controlled addition of reagents.
-
Process Analytical Technology (PAT): Utilize in-situ monitoring tools (e.g., infrared spectroscopy) to track reaction progress and temperature in real-time.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Beyond managing exotherms, several other safety precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Perform all steps in a well-ventilated fume hood, especially when working with volatile and corrosive reagents like phosphorus oxychloride.
-
Quenching: Be cautious when quenching the reaction. The addition of water to unreacted chlorinating agents can be highly exothermic. Always add the reaction mixture to the quenching solution slowly and with cooling.
-
Emergency Plan: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing equipment.
Q4: Can microwave-assisted synthesis be used for the amination step?
A4: Yes, microwave-assisted synthesis can be an effective method for the amination of chloropyridines.[2] It often allows for shorter reaction times and can sometimes improve yields. However, it is crucial to use a microwave reactor designed for chemical synthesis with precise temperature and pressure control to manage any potential exotherms safely.
References
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (2025).
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. (n.d.). Benchchem.
- Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). Benchchem.
- Method for synthesizing 4-chloro-pyridine. (n.d.).
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.).
- Method for synthesizing 4-chloro-pyridine. (n.d.).
- Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (2025).
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025).
- Can anybody suggest a method of synthesis of 4-Chloropyridine? (2015).
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (n.d.).
Sources
identification and characterization of byproducts in 4-Chloropyridine-2,6-diamine synthesis
Technical Support Center: Synthesis of 4-Chloropyridine-2,6-diamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments, identify and characterize byproducts, and optimize your synthetic protocols.
Section 1: Synthetic Overview and Common Byproducts
The synthesis of this compound, a valuable building block in pharmaceutical development, typically involves the direct chlorination of 2,6-diaminopyridine. While seemingly straightforward, this electrophilic aromatic substitution is prone to several side reactions that can complicate purification and reduce yields. Understanding the potential byproducts is the first step toward controlling their formation.
The primary synthetic challenge lies in achieving mono-chlorination at the C4 position without driving the reaction toward di- or tri-chlorinated species or leaving a significant amount of starting material unreacted.
Caption: Synthetic pathway to this compound and common byproduct formation routes.
Table 1: Key Compounds in the Synthesis of this compound
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Diaminopyridine | Starting Material | C₅H₇N₃ | 109.13 |
| 4-Chloro-2,6-diaminopyridine | Desired Product | C₅H₆ClN₃ | 143.58 |
| 3-Chloro-2,6-diaminopyridine | Byproduct (Isomer) | C₅H₆ClN₃ | 143.58 |
| 3,4-Dichloro-2,6-diaminopyridine | Byproduct (Di-chloro) | C₅H₅Cl₂N₃ | 178.02 |
| 3,5-Dichloro-2,6-diaminopyridine | Byproduct (Di-chloro) | C₅H₅Cl₂N₃ | 178.02 |
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and work-up stages.
Q1: My reaction yield is consistently low, with a significant amount of unreacted 2,6-diaminopyridine. What are the likely causes and how can I improve it?
Answer: Low conversion is a frequent issue and typically points to insufficient activation of the chlorinating agent or suboptimal reaction conditions.
-
Causality: The direct chlorination of 2,6-diaminopyridine often uses N-chlorosuccinimide (NCS) or even chlorine gas in an acidic medium. The amino groups are strongly activating, but they are also basic. In a highly acidic solution, the pyridine nitrogen and the amino groups can become protonated, which deactivates the ring towards electrophilic substitution. You must strike a balance where the chlorinating agent is active, but the substrate is not overly deactivated.
-
Troubleshooting Steps:
-
Acid Concentration: Ensure the concentration of the acid (e.g., HCl or H₂SO₄) is optimal. Too little acid may not sufficiently activate the NCS, while too much will protonate the substrate, impeding the reaction. Titrate the acid concentration in small-scale pilot reactions to find the sweet spot.
-
Stoichiometry of Chlorinating Agent: While the theoretical stoichiometry is 1:1, slight excesses of the chlorinating agent (e.g., 1.05-1.1 equivalents of NCS) can help drive the reaction to completion. However, be cautious as a larger excess will promote over-chlorination (see Q3).
-
Temperature and Reaction Time: These reactions are often run at low temperatures (0-5 °C) to control selectivity. If conversion is low, consider allowing the reaction to slowly warm to room temperature and extending the reaction time. Monitor the reaction progress every hour using a rapid method like TLC or a quick HPLC run.
-
Q2: How do I control the chlorination reaction to minimize the formation of di-chlorinated byproducts?
Answer: The formation of di-chlorinated species like 3,5-dichloro- and 3,4-dichloro-2,6-diaminopyridine is the most common byproduct issue. It arises because the desired mono-chlorinated product is still an activated aromatic ring, susceptible to further chlorination.
-
Causality: The rate of the second chlorination reaction can sometimes be competitive with the first, especially if there are localized areas of high chlorinating agent concentration or if the temperature is too high.
-
Troubleshooting Steps:
-
Slow Addition: The single most effective technique is to add the chlorinating agent (NCS) portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low, steady-state concentration of the electrophile, favoring mono-substitution.
-
Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 0 °C and 5 °C. Excursions to higher temperatures will significantly increase the rate of the second chlorination.
-
Homogeneous Mixing: Ensure efficient stirring to avoid localized "hot spots" of high reagent concentration. In viscous reaction mixtures, consider using an overhead stirrer.
-
Reaction Monitoring: Use HPLC to monitor the appearance of the desired product and the di-chlorinated byproducts. Quench the reaction as soon as the consumption of starting material plateaus and before the di-chlorinated impurities exceed an acceptable level (e.g., 1-2%).
-
Q3: I'm observing an unexpected color change to dark brown or black during the reaction or work-up. What does this signify?
Answer: Dark coloration is almost always a sign of degradation or oxidative side reactions. Pyridine and its amino derivatives can be sensitive to strong oxidants and radical reactions.
-
Causality: Chlorinating agents, by their nature, are oxidative. Side reactions can lead to the formation of polymeric, tar-like substances. This can be exacerbated by the presence of metallic impurities, exposure to air (oxygen) for prolonged periods at elevated temperatures, or overly harsh acidic/basic conditions during work-up.
-
Troubleshooting Steps:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.
-
Reagent Purity: Use high-purity, fresh N-chlorosuccinimide. Old NCS can contain impurities that initiate side reactions.
-
Controlled Quenching: Quench the reaction by adding a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution. This will destroy any excess chlorinating agent and prevent further reactions during work-up.
-
Temperature during Work-up: Keep the temperature low during the entire work-up process, including neutralization and extraction, to minimize degradation.
-
Section 3: Byproduct Identification and Characterization
Once the synthesis is complete, accurately identifying and quantifying the byproducts is critical, especially in a drug development context where impurity profiles are heavily scrutinized.[1][2]
Q4: What is the best analytical approach to assess the purity of my crude product and identify potential byproducts?
Answer: A multi-step, orthogonal approach is recommended. The workflow should begin with a high-resolution separation technique and then employ structure-elucidating methods for definitive identification.
Caption: Logical workflow for the identification and characterization of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): This is your primary tool for purity assessment.[3][4] A reversed-phase HPLC method with a C18 column and a photodiode array (PDA) detector is ideal. It allows for the separation of the starting material, desired product, and chlorinated byproducts while the PDA detector provides UV spectra for each peak, which can help in preliminary identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the fastest way to get molecular weight information on each peak separated by the HPLC.[5] It is particularly powerful for this synthesis, as you can look for the characteristic isotopic signature of chlorine atoms (see Q5).
-
Impurity Isolation: If an unknown impurity is present above the identification threshold (typically >0.10% for pharmaceutical products), it must be isolated for full characterization.[6] This is usually done by preparative HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of the isolated impurity.[7] Both 1H and 13C NMR will be required to confirm the connectivity and position of the substituents.
Q5: How can Mass Spectrometry (MS) specifically help identify chlorinated byproducts?
Answer: MS is exceptionally useful due to the natural isotopic abundance of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This creates a highly recognizable pattern in the mass spectrum for any chlorine-containing molecule.
-
Mono-chlorinated compounds (like the desired product) will show two peaks: a molecular ion peak (M) and an M+2 peak with an intensity ratio of approximately 3:1.
-
Di-chlorinated compounds will show three peaks: M, M+2, and M+4, with a characteristic intensity ratio of roughly 9:6:1.
Table 2: Expected Isotopic Patterns for Chlorinated Byproducts in MS
| Compound | No. of Cl Atoms | Expected Peaks | Approximate Intensity Ratio |
| 4-Chloro-2,6-diaminopyridine | 1 | M, M+2 | 100 : 32 (or ~3:1) |
| 3,4-Dichloro-2,6-diaminopyridine | 2 | M, M+2, M+4 | 100 : 65 : 11 (or ~9:6:1) |
Observing these patterns for an impurity peak in your LC-MS is strong evidence for the number of chlorine atoms it contains.
Q6: What are the key ¹H NMR features that distinguish the desired product (4-chloro) from the starting material and the 3,5-dichloro byproduct?
Answer: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly diagnostic.
-
2,6-Diaminopyridine (Starting Material): This molecule is symmetric. You will see two signals in the aromatic region: a triplet for the H4 proton and a doublet for the H3 and H5 protons.
-
4-Chloro-2,6-diaminopyridine (Desired Product): This molecule is also symmetric. The C4 proton is replaced by chlorine. You will observe a single sharp singlet in the aromatic region, corresponding to the two equivalent protons at H3 and H5. The appearance of a clean singlet is a strong indicator of successful synthesis.
-
3,5-Dichloro-2,6-diaminopyridine (Byproduct): This molecule is symmetric as well. Both H3 and H5 protons are replaced by chlorine. This leaves only one aromatic proton at the C4 position, which will appear as a singlet. This can be distinguished from the desired product by the integration (1H vs 2H) and its downfield chemical shift due to the deshielding effect of two adjacent chlorine atoms.
Section 4: Standard Operating Protocols
Protocol 1: Universal RP-HPLC Method for Purity Analysis
This protocol is a robust starting point for analyzing the reaction mixture. It should be validated for your specific system.[8]
-
Instrumentation: HPLC with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring from 210-400 nm; extract chromatogram at ~254 nm or λmax of the main peak.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the crude material and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation for GC-MS Analysis
GC-MS is excellent for identifying volatile impurities and confirming molecular weights of the main components.[7]
-
Derivatization (Optional but Recommended): The primary amino groups (-NH₂) can be problematic for GC analysis. Derivatizing them to a less polar functional group, such as by silylation with BSTFA, can improve peak shape and thermal stability.
-
Sample Preparation (without derivatization):
-
Dissolve a small amount of the crude sample (~1 mg) in a suitable solvent like Dichloromethane or Ethyl Acetate (1 mL).
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Conditions (Starting Point):
-
Injector: Split/Splitless, 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
References
- BenchChem (2025). Synthesis of 2,6-Diaminopyridine from 2,6-Dibromopyridine: An In-depth Technical Guide.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Guidechem. How can 2,6-diaminopyridine be synthesized?.
- Anonymous (2024). Isolation and characterization of pharmaceuticals with impurities.
- Shaikh, T. et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Google Patents. CN101029021A - Production of 2,6-diamino-pyridine.
- Creative Biolabs.
- HELIX Chromatography. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- NIH (PMC). Recent trends in the impurity profile of pharmaceuticals.
- BenchChem (2025).
- BenchChem (2025). Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products.
Sources
- 1. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Impurity Characterization & Management - Creative Biolabs [creative-biolabs.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
<Technical Support Center: Regioselective Reactions of 4-Chloropyridine-2,6-diamine
Introduction: this compound is a critical building block in medicinal chemistry and materials science. Its trifunctional nature—a reactive C4-chloro group and two C2/C6 amino groups—presents both an opportunity for diverse functionalization and a significant challenge in controlling regioselectivity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice for the most common regioselective reactions involving this substrate. We will move beyond simple protocols to explain the underlying principles governing reactivity, helping you to diagnose issues and rationally design solutions for your specific synthetic challenges.
Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) are workhorses for functionalizing the C4 position. However, the presence of the two nucleophilic amino groups introduces a common and frustrating side reaction: competitive C-N coupling or catalyst inhibition.
FAQ 1: My Suzuki-Miyaura reaction on the C4-Cl position is giving low yield and a complex mixture of products. What's going wrong?
Initial Diagnosis: Low yields in Suzuki couplings with amino-substituted chloro-pyridines are often not a single issue, but a combination of factors. The primary culprits are:
-
Catalyst Inhibition/Deactivation: The C2 and C6 amino groups can coordinate to the palladium center, forming stable complexes that hinder the catalytic cycle.[1] This is especially problematic with electron-rich palladium(0) species.
-
Competitive N-Arylation: While less common in Suzuki reactions compared to Buchwald-Hartwig, under certain conditions, the boronic acid can decompose, and the resulting aryl species can be involved in a competitive C-N coupling pathway.
-
Inefficient Oxidative Addition: The C4-Cl bond on the electron-rich diamino-pyridine ring is less reactive towards oxidative addition to the Pd(0) center compared to its bromo- or iodo-analogs.[2] This is often the rate-limiting step.
Troubleshooting & Solutions:
-
Choice of Catalyst & Ligand: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ can be inefficient.
-
Recommendation: Switch to a catalyst system with bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps while sterically discouraging the coordination of the substrate's amino groups. Ligands like XPhos , SPhos , or RuPhos are excellent starting points.[3] Often, using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) provides more consistent results.[3]
-
-
Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.
-
Solvent System: The choice of solvent impacts reagent solubility and reaction kinetics.
-
Recommendation: A mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O ) is standard and effective.[6] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Data-Driven Protocol Example: C4-Selective Suzuki-Miyaura Coupling This protocol is a robust starting point for coupling arylboronic acids to the C4 position.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound (1.0 equiv) | - |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | Slight excess drives the reaction to completion. |
| Pd Precatalyst | XPhos Pd G3 (1-3 mol%) | Bulky ligand enhances reactivity and prevents amine coordination. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Effective base for transmetalation, less prone to side reactions. |
| Solvent | Toluene/H₂O (4:1 v/v) | Good solubility for organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Necessary to drive the oxidative addition of the C-Cl bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
FAQ 2: I'm attempting a Buchwald-Hartwig amination at C4, but I'm getting significant amounts of a bis-arylated byproduct and hydrodehalogenation. How can I improve C4-mono-amination selectivity?
Initial Diagnosis: Controlling selectivity in Buchwald-Hartwig reactions with this substrate is a classic challenge. The issues stem from:
-
Over-reaction: The product, 4-amino-pyridine-2,6-diamine, can be more reactive than the starting material under the same conditions, leading to a second amination on one of the C2/C6 amino groups.
-
Hydrodehalogenation: This side reaction, where the chloro group is replaced by a hydrogen, becomes competitive when the desired reductive elimination is slow.[2] It is often promoted by trace water or β-hydride elimination pathways.
-
Catalyst Choice: The ligand determines the steric and electronic environment around the palladium center, directly influencing the relative rates of C-N coupling versus side reactions.
Troubleshooting Workflow: Here is a decision-making workflow to systematically address these issues.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Recommendations:
-
Ligand is Key: For C-N coupling of heteroaryl chlorides, ligands from the Buchwald group are state-of-the-art.[7]
-
RuPhos: Often the best general ligand for coupling secondary amines to aryl chlorides.[3]
-
BrettPhos: Shows excellent performance for the monoarylation of primary amines with aryl chlorides.[7]
-
The use of these bulky biarylphosphine ligands creates a sterically hindered environment that favors coupling at the more accessible C4-Cl position over the C2/C6-NH₂ positions.
-
-
Base and Stoichiometry:
-
Anhydrous Conditions: Unlike the Suzuki reaction, the Buchwald-Hartwig amination is highly sensitive to water, which can lead to catalyst decomposition and hydrodehalogenation.[2] Ensure all solvents and reagents are rigorously dried.
Section 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, classical Nucleophilic Aromatic Substitution (SNAr) can be a simpler, cheaper, and more scalable alternative for introducing N-, O-, or S-nucleophiles at the C4 position. Success depends on understanding the electronic requirements of the reaction.
FAQ 3: Under what conditions should I choose SNAr over a palladium-catalyzed reaction? My SNAr reaction is sluggish.
Initial Diagnosis & Causality: SNAr reactions proceed via a Meisenheimer complex, a negatively charged intermediate. The reaction rate is therefore highly dependent on:
-
Ring Activation: The pyridine nitrogen withdraws electron density, activating the C2 and C4 positions towards nucleophilic attack.[2] The two amino groups at C2 and C6 are electron-donating, which unfortunately deactivates the ring towards SNAr, making reactions on this specific substrate inherently sluggish compared to, for example, 2,4-dichloropyridine.[9][10]
-
Nucleophile Strength: A strong nucleophile is required to attack the electron-rich ring.
-
Leaving Group Ability: The C-Cl bond must be broken in the rearomatization step.
When to Choose SNAr: Choose SNAr when you are using a strong, non-basic nucleophile (like an alkoxide, thiolate, or a highly nucleophilic amine like morpholine) and wish to avoid the cost and potential metal contamination of palladium catalysis. For weaker nucleophiles (like most anilines) or for forming C-C bonds, cross-coupling is almost always necessary.
Troubleshooting a Sluggish SNAr Reaction:
-
Increase Temperature: SNAr reactions on deactivated rings often require significant thermal energy. Reactions are commonly run at temperatures from 80 °C to 150 °C, sometimes under microwave irradiation.[9]
-
Solvent Choice: Use a polar aprotic solvent like DMSO , DMF , or NMP . These solvents are effective at solvating the Meisenheimer complex and accelerating the reaction.
-
Use a Stronger Base (for N-H nucleophiles): If using an amine or alcohol nucleophile, a base is needed to generate the active nucleophile in situ. A strong, non-nucleophilic base like NaH or K₂CO₃ is typically used. For simple aminolysis, sometimes just an excess of the amine nucleophile is sufficient to act as both nucleophile and base.
Caption: Key factors influencing the SNAr reaction pathway.
Section 3: The Role of Protecting Groups
FAQ 4: Do I need to protect the C2/C6 amino groups? If so, what's the best strategy?
Initial Diagnosis: The question of protection is a trade-off between synthetic elegance and practicality. While many reactions can be achieved without protection, it is sometimes necessary.[11]
-
Protection is likely necessary if:
-
You are performing a reaction that is incompatible with primary amines (e.g., using strong organometallic bases like BuLi, or acylating agents).
-
You are observing intractable mixtures of N-functionalized and C4-functionalized products that cannot be resolved by optimizing the cross-coupling conditions.
-
-
Protection may be avoided if:
-
You are performing a Suzuki, Sonogashira, or Heck reaction where catalyst inhibition can be overcome with the right ligand choice.[11]
-
You are performing a Buchwald-Hartwig amination where steric hindrance and ligand choice can direct selectivity to the C4 position.
-
Recommended Protecting Group Strategy:
The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.[12]
-
tert-Butoxycarbonyl (Boc): This is often the best choice for aminopyridines.
-
Installation: Use Di-tert-butyl dicarbonate (Boc)₂O with a base like DMAP or TEA in a solvent like THF or DCM. You will form the bis-protected diamine.
-
Stability: Stable to most cross-coupling conditions (bases like K₂CO₃, K₃PO₄) and mild nucleophiles.
-
Removal: Cleaved cleanly with a strong acid like Trifluoroacetic Acid (TFA) in DCM, or HCl in dioxane.
-
Step-by-Step Protocol: Boc Protection
-
Dissolve: Dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add Base: Add Triethylamine (TEA) (2.5 equiv).
-
Add Boc Anhydride: Add (Boc)₂O (2.5 equiv) portion-wise at 0 °C.
-
React: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LCMS analysis shows complete conversion.
-
Workup: Quench with water, extract with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify: Purify the resulting bis-Boc protected product by column chromatography.
The protected substrate is now an excellent candidate for a wide range of regioselective reactions at the C4 position without interference from the amino groups.
References
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Advanced Synthesis & Catalysis, 355(11-12), 2263-2272.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3045-3052.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate.
- Wang, C., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 18(1), 26-44.
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(39), 5142-5144.
- Manolikakes, G., et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1932-1935.
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183.
- Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. (2001).
- Amination of 2-halopyridines. ResearchGate.
- Weiss, M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3955-3961.
- Slaninova, V., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(22), 4059.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. (2018).
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society.
- Diamine Ligands in Copper-Catalyzed Reactions. (2012). Chemical Reviews.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Organic Letters.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical Reviews.
- Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Solvent Effects on 4-Chloropyridine-2,6-diamine Reactivity
Welcome to the technical support center for 4-Chloropyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this versatile building block. Understanding the nuances of solvent effects is critical for optimizing reaction outcomes, minimizing side products, and ensuring the reproducibility of your synthetic protocols.
I. Introduction to this compound and Solvent Effects
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its reactivity is largely governed by the pyridine ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the nitrogen atom, and the presence of two electron-donating amino groups. The chlorine atom at the 4-position serves as a good leaving group in these reactions.
The choice of solvent is a critical parameter that can profoundly influence the rate, yield, and selectivity of reactions involving this compound. Solvents can affect reactivity through several mechanisms:
-
Solvation of Reactants and Intermediates: The ability of a solvent to stabilize charged intermediates, such as the Meisenheimer complex in SNAr reactions, can significantly accelerate the reaction rate.[1][2]
-
Solubility of Reagents: Ensuring all reactants are adequately dissolved is fundamental to achieving a homogeneous reaction mixture and obtaining reliable results.
-
Interaction with Reagents: Solvents can directly participate in the reaction mechanism or interact with catalysts, ligands, and bases, thereby altering their reactivity and selectivity.[3][4]
This guide will explore these effects in the context of common synthetic transformations involving this compound and provide practical advice for overcoming solvent-related challenges.
II. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and offers targeted solutions related to solvent selection and optimization.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a nucleophilic substitution on this compound with a primary amine in a nonpolar solvent like toluene, but I am observing very low conversion even at elevated temperatures. What could be the problem?
Answer: This is a common issue that often stems from a combination of poor solubility and inadequate stabilization of the reaction intermediate.
Root Cause Analysis:
-
Poor Solubility: this compound, being a polar molecule with two amino groups, has limited solubility in nonpolar solvents like toluene or hexane.[5] A heterogeneous reaction mixture will lead to slow and incomplete reactions.
-
Meisenheimer Complex Instability: SNAr reactions proceed through a negatively charged intermediate known as the Meisenheimer complex. Polar aprotic solvents are particularly effective at stabilizing this charged intermediate through dipole-dipole interactions, thereby lowering the activation energy of the reaction.[1] Nonpolar solvents lack this ability, leading to a much slower reaction rate.
Troubleshooting Protocol:
-
Solvent Screening: Switch to a polar aprotic solvent. Good starting points include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents will not only improve the solubility of your starting material but also accelerate the reaction by stabilizing the Meisenheimer complex.[6]
-
Temperature Optimization: While increasing the temperature can sometimes improve reaction rates, it's crucial to first select an appropriate solvent. Once in a suitable polar aprotic solvent, you can optimize the temperature. A typical range for these reactions is 80-120 °C.[6]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[7]
Data Summary: Solvent Properties and Their Impact on SNAr Reactions
| Solvent | Dielectric Constant (ε) at 20°C | Type | Expected Effect on SNAr Rate |
| Toluene | 2.4 | Nonpolar | Very Slow |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Fast |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Very Fast |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very Fast |
Issue 2: Side Product Formation in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid in a DMF/water mixture and observing significant amounts of a dehalogenated byproduct. How can I suppress this side reaction?
Answer: The formation of dehalogenated byproducts in palladium-catalyzed cross-coupling reactions is often influenced by the solvent system and the stability of the catalyst.
Root Cause Analysis:
-
Protodeboronation of Boronic Acid: In the presence of water and base, arylboronic acids can undergo protodeboronation to form the corresponding arene. This reduces the concentration of the desired coupling partner.
-
Catalyst Deactivation/Side Reactions: The choice of solvent can influence the stability and reactivity of the palladium catalyst. In some cases, the solvent can coordinate to the palladium center, affecting the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[4] The presence of water can also lead to competitive hydrolysis of the organopalladium intermediates.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Anhydrous Conditions: Switch to an anhydrous solvent system. Toluene or 1,4-dioxane are commonly used for Suzuki couplings.[8][9] The use of anhydrous solvents can minimize protodeboronation.
-
Alternative Polar Aprotic Solvents: If solubility is an issue in nonpolar solvents, consider using anhydrous polar aprotic solvents like DMF or NMP, but be mindful of potential side reactions at high temperatures.
-
-
Base Selection: The choice of base is also critical. A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be less prone to promoting side reactions compared to stronger bases like sodium hydroxide.
-
Ligand Screening: The ligand used can have a significant impact on catalyst stability and selectivity. For less reactive chlorides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the desired reaction, minimizing the time for side reactions to occur.[8] Typical conditions involve heating in a sealed microwave vial for 10-30 minutes at 120-150 °C.[8]
Experimental Workflow for Optimizing Suzuki Coupling
Caption: Decision workflow for troubleshooting Suzuki coupling reactions.
III. Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: Based on its chemical structure, this compound is a polar molecule. It is expected to be soluble in polar protic solvents like water, ethanol, and methanol. It should also be soluble in polar aprotic solvents such as DMSO and DMF.[5] Its solubility is predicted to be limited in nonpolar solvents like toluene and hexane.[5] For reactions requiring anhydrous conditions, DMF or DMSO are good choices.
Q2: How does the solvent affect the regioselectivity of reactions with this compound?
A2: For this compound itself, the primary site of reaction for nucleophilic substitution is the 4-position due to the chloro leaving group. However, in related dihalopyridine systems, the solvent can play a role in directing selectivity. For instance, in some palladium-catalyzed couplings of chloroaryl triflates, polar solvents like acetonitrile can favor reaction at the triflate position, while nonpolar solvents favor reaction at the chloride.[3] This is attributed to the ability of polar solvents to stabilize anionic transition states.[3] While not directly applicable to the single chloro-substituent here, it highlights the principle that solvent polarity can influence which electrophilic site is more reactive.
Q3: Can protic solvents be used for reactions involving this compound?
A3: Yes, but with caution. Protic solvents like water and alcohols can be used, particularly in reactions like Suzuki couplings where they are often part of a biphasic system.[8] However, for SNAr reactions with amine nucleophiles, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1] In such cases, polar aprotic solvents are generally preferred.
Q4: I'm observing polymerization or the formation of a tacky residue. Could the solvent be the cause?
A4: Yes, this can be a solvent-related issue, often exacerbated by high temperatures. 4-Chloropyridine can be prone to self-reaction or polymerization, especially under harsh conditions.[10] Using a solvent that allows the reaction to proceed at a lower temperature can help mitigate this. Additionally, ensuring a homogeneous solution is important, as localized high concentrations of reactants can promote side reactions. If you are observing oligomer formation, consider lowering the reaction temperature and extending the reaction time.[7]
Logical Flow: Solvent Selection for SNAr Reactions
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemconnections.org [chemconnections.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
workup procedures for reactions with 4-Chloropyridine-2,6-diamine
Technical Support Center: 4-Chloropyridine-2,6-diamine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the workup and purification of reactions involving this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your specific reaction systems.
Compound Profile and Core Challenges
This compound is a key intermediate in pharmaceutical synthesis, valued for its reactive sites that allow for diverse chemical transformations.[1] However, its unique structure presents specific challenges during reaction workup.
The primary difficulty arises from the molecule's dual nature:
-
Basicity: The two amino groups make the molecule basic (pKa ≈ 3.66), meaning it will readily protonate under acidic conditions to form a water-soluble salt.[1][2]
-
Polarity & Solubility: It is a crystalline solid that is soluble in polar organic solvents like methanol, but only slightly soluble in water in its free-base form.[3][4] This solubility profile can change dramatically with pH or the presence of other salts.
Understanding these properties is the foundation for designing a successful workup procedure.
Key Properties Table
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅ClN₄ | [2] |
| Molecular Weight | 144.56 g/mol | [5] |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 199-202 °C | [1][2] |
| pKa (Predicted) | 3.66 ± 0.10 | [1][2] |
| Solubility | Soluble in methanol; slightly soluble in water. | [1][3] |
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm losing my product during the aqueous wash. Why is this happening?
This is the most common issue. The loss of product into the aqueous layer is almost always due to the protonation of the basic amino groups. If your reaction mixture is acidic (pH < 4), or if you quench with an acid, your product will form a hydrochloride salt which is significantly more soluble in water.
Q2: What is the ideal pH range for extracting my this compound derivative into an organic solvent?
To ensure your product is in its neutral, "free-base" form, the pH of the aqueous layer should be well above the pKa of the molecule and any of its derivatives. A pH of 8-10 is generally a safe range. This deprotonates the pyridinium ion, reducing its water solubility and favoring partitioning into the organic layer.
Q3: Can I use a strong base like sodium hydroxide (NaOH) to adjust the pH?
Caution is advised. While NaOH is effective, 4-halopyridines can be sensitive to decomposition under strongly alkaline conditions, especially with heating.[6] It is often safer to use a milder base like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or an organic base like triethylamine (TEA) if compatible with your product.
Q4: I've neutralized my reaction, but now I have an emulsion that won't separate. What should I do?
Emulsions are common with amine-containing compounds.
-
Primary Cause: Fine particulate matter or polar, high-molecular-weight byproducts are stabilizing the interface between the organic and aqueous layers.
-
Solution: Add a saturated solution of sodium chloride (brine).[7] This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer. If the problem persists, filtering the entire mixture through a pad of Celite® can remove particulates.
Q5: My product seems to be crashing out of both the organic and aqueous layers during workup. What's going on?
This indicates that your product has limited solubility in both the chosen organic solvent and the aqueous phase at the current pH. You may need to screen for a better extraction solvent (e.g., ethyl acetate, dichloromethane, or a mixture) or perform the extraction at an elevated temperature (with caution) to increase solubility.
General Workup Strategy Workflow
The following diagram outlines a general decision-making process for the workup of a reaction involving this compound.
Caption: Decision workflow for a standard workup procedure.
Troubleshooting Guide
This section addresses specific problems, their likely causes, and actionable solutions.
| Issue / Symptom | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Recovery After Extraction | The product was protonated and remained in the acidic aqueous layer. | A. Combine all aqueous layers and basify to pH 8-10 with saturated NaHCO₃ solution. B. Re-extract with a suitable organic solvent (e.g., ethyl acetate, 3x volume).[8] C. For future runs, ensure the reaction mixture is basic before the first extraction. |
| 2. Persistent Emulsion During Extraction | High concentration of salts or polar byproducts acting as surfactants. | A. Add brine (saturated NaCl solution) to the separatory funnel and shake gently.[7] B. Filter the entire biphasic mixture through a pad of Celite® or glass wool. C. Allow the mixture to stand undisturbed for an extended period (30+ minutes). D. As a last resort, break the emulsion by centrifugation. |
| 3. Oily Product Instead of Solid | The crude product is impure, leading to freezing point depression. Residual solvent is present. | A. Ensure the product is fully dry by concentrating under high vacuum. B. Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization and wash away non-polar impurities. C. Purify the material via flash column chromatography. |
| 4. Product Degradation (Observed by TLC/LCMS) | The workup conditions (pH, temperature) are too harsh. The product is unstable to strong acid or base. | A. Avoid strong acids/bases. Use saturated ammonium chloride (NH₄Cl) for quenching and sodium bicarbonate (NaHCO₃) for neutralization.[8] B. Perform all workup steps at low temperature (0-5 °C) using an ice bath. C. Minimize the time the product is in contact with the aqueous phase. |
Troubleshooting Logic: Product Loss
Caption: Troubleshooting flowchart for diagnosing product loss.
Detailed Experimental Protocols
Protocol 1: Standard Workup for a Neutral or Basic Reaction Mixture
This protocol is suitable for reactions where no strong acid is used, such as a nucleophilic aromatic substitution with an amine.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run at high temperature, cool it in an ice bath. Quench the reaction by slowly adding deionized water or a saturated aqueous solution of NH₄Cl.
-
Solvent Addition: Add an appropriate extraction solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). The volume should be sufficient to dissolve your product completely.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the layers do not separate cleanly, refer to the emulsion troubleshooting guide above.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery.
-
Washing: Combine the organic layers. Wash sequentially with:
-
Deionized water (1x) to remove water-soluble starting materials or reagents.
-
Saturated aqueous NaCl (brine) (1x) to remove residual water from the organic layer.[8]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 5-10 minutes.
-
Isolation: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Workup for a Reaction Mixture Containing Acid
This protocol is essential for reactions that use acid catalysts or generate acidic byproducts (e.g., from a chlorinating agent like POCl₃).[2]
-
Initial Quench: Cool the reaction mixture in an ice bath (0-5 °C). Very slowly and carefully, quench the reaction by adding it to a stirred slurry of ice and water, or by slowly adding crushed ice to the reaction vessel. This step must be done with extreme care, especially when quenching reagents like POCl₃.
-
Neutralization: While maintaining the low temperature, slowly add a base to adjust the pH of the aqueous mixture to 8-10.
-
Rationale: This step is critical to convert the water-soluble protonated product back into its neutral, organic-soluble free-base form.
-
Choice of Base: Use a saturated solution of sodium bicarbonate (NaHCO₃) for weak acids. For stronger acids, a 1-2 M solution of sodium carbonate (Na₂CO₃) may be necessary. Add the base portion-wise until effervescence ceases and the desired pH is confirmed with pH paper or a meter.
-
-
Extraction & Isolation: Once the mixture is basic, proceed with steps 2-7 as described in Protocol 1 . The key is to perform the neutralization before attempting the extraction.
References
- Muby Chemicals. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS. [Link]
- LookChem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]
- Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. [Link]
- den Hertog, H. J. & Jouwersma, C. The reaction of 4-chloropyridine with some amines.
- Organic Chemistry Portal. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. [Link]
- Chempanda.
- Amacher, J. F., et al.
- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine.
- European Patent Office. A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES. [Link]
- Google Patents. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Wang, Y., et al. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- R&D Chemicals. 2,6-Diamino-4-chloropyridine. [Link]
Sources
- 1. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 3. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
dealing with air and moisture sensitivity of 4-Chloropyridine-2,6-diamine
Technical Support Center: 4-Chloropyridine-2,6-diamine
Introduction: Understanding the Challenge
This compound is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals, valued for its unique chemical structure.[1] However, its utility is matched by its sensitivity to atmospheric conditions. The presence of two electron-donating amino groups on the pyridine ring, combined with a reactive chloro-substituent, renders the molecule susceptible to degradation upon exposure to air and, most critically, moisture.[2][3] This degradation can compromise experimental integrity, leading to inconsistent results, low yields, and the formation of complex impurity profiles.
This guide serves as a dedicated technical resource for researchers and drug development professionals. It provides field-proven troubleshooting advice and detailed protocols to mitigate the risks associated with the air and moisture sensitivity of this compound, ensuring the reliability and reproducibility of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed from a white powder to a pale yellow or clumpy solid. What happened? A: This is a primary indicator of degradation. The color change and clumping (deliquescence) are often due to hydrolysis and/or oxidation from exposure to moisture and air.[1] Moisture can initiate reactions that alter the compound's structure and purity.[4] It is strongly recommended to test the purity of the material before use or discard it if significant degradation is suspected.
Q2: What are the absolute ideal storage conditions for this compound? A: To ensure long-term stability, this compound should be stored in its original, tightly sealed container.[5][6] For optimal protection, place this container inside a desiccator or a nitrogen-filled dry box. Store in a cool (2-8°C is often recommended), dry, and dark environment, away from incompatible materials like strong acids and oxidizing agents.[7][8]
Q3: Can I weigh this compound on an open lab bench? A: It is strongly discouraged. Even brief exposure to ambient air, which always contains moisture, can be sufficient to initiate degradation on the crystal surface. For non-critical applications, weighing can be done quickly on the bench, but the container must be sealed immediately. For all sensitive and quantitative reactions, weighing and dispensing must be performed under an inert atmosphere, either in a glovebox or a nitrogen-flushed bag/enclosure.[9]
Q4: My reaction yield is unexpectedly low, and I see unfamiliar spots on my TLC plate. Could the this compound be the culprit? A: Yes, this is a classic symptom of using a degraded starting material. The presence of moisture can lead to side reactions, such as hydrodechlorination (replacement of the chlorine atom with hydrogen), or the formation of hydroxylated species.[2] These impurities not only reduce the concentration of your active starting material but can also interfere with your reaction, potentially inhibiting catalysts or leading to a complex mixture of byproducts.[2]
Q5: What solvents are recommended for reactions, and do they need special preparation? A: The compound is soluble in solvents like methanol.[5] However, regardless of the chosen solvent, it is imperative to use an anhydrous grade and to degas it thoroughly before use to remove dissolved oxygen and trace water. Standard protocols for solvent purification and drying, such as distillation over a drying agent or passing through a solvent purification system, are highly recommended.[10]
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental problems in a systematic format.
Problem 1: Visual Degradation of Solid Reagent
-
Symptoms:
-
Root Cause Analysis: The primary mechanism of degradation is hydrolysis. The pyridine ring, activated by the amino groups, makes the chloro-substituent susceptible to nucleophilic attack by water. This can lead to the formation of 4-hydroxy-2,6-diaminopyridine. Subsequent oxidation by atmospheric oxygen can lead to the formation of colored, often polymeric, impurities.
-
Corrective Actions & Prevention:
-
Assess Purity: Before use, run a quick purity check (e.g., melting point, TLC, or ¹H NMR) on a small sample. The melting point of pure compound is approximately 199-202 °C; a significant depression or broadening of this range indicates impurity.
-
Purification (Use with Caution): Recrystallization may be possible, but it must be performed using rigorously dried solvents under an inert atmosphere. This is often not practical, and using fresh material is preferred.
-
Prevention is Key: The most reliable solution is to prevent degradation from occurring. Always handle the compound under inert conditions as detailed in Section 4.0. When receiving a new bottle, flush the headspace with dry argon or nitrogen before sealing and storing.[11]
-
Problem 2: Inconsistent or Failed Reactions (e.g., Low Yield, No Conversion)
-
Symptoms:
-
Low or no conversion of starting material in reactions like palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki) or nucleophilic aromatic substitutions (SNAr).[2]
-
Formation of a significant amount of a hydrodechlorinated byproduct (2,6-diaminopyridine).
-
Appearance of multiple, unidentified byproduct spots on TLC or LC-MS analysis.
-
-
Root Cause Analysis:
-
Reduced Stoichiometry: Degraded starting material means the actual concentration of this compound is lower than calculated, making it the limiting reagent unexpectedly.
-
Catalyst Inhibition: The amino groups on the pyridine ring can coordinate to metal catalysts like palladium.[2] Degradation products, particularly hydroxylated species, can act as potent ligands, forming inactive catalyst complexes and halting the catalytic cycle.
-
Competing Side Reactions: The presence of water or other protic impurities from either the degraded starting material or insufficiently dried solvents can promote protodeboronation in Suzuki couplings or direct hydrodechlorination.[2]
-
-
Corrective Actions & Prevention:
-
Use Fresh Reagent: Discard the suspect reagent and use a fresh bottle that has been properly stored and handled.
-
Implement Inert Atmosphere Technique: Adhere strictly to the handling protocols outlined in Section 4.0. This is the single most critical factor for success.
-
Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and reagents for the reaction. Dry all glassware in an oven and cool under a stream of inert gas before use.[10]
-
Consider Ligand and Catalyst Choice: In cross-coupling reactions, the inherent coordinating ability of the diamino-pyridine substrate can be problematic. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes mitigate catalyst inhibition.[2]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for troubleshooting common issues.
Caption: A step-by-step guide to diagnosing and solving common problems.
Experimental Protocols: Best Practices for Handling
Adherence to these protocols is critical for maintaining the integrity of this compound.
Summary of Properties & Storage
| Property | Value | Reference(s) |
| Chemical Name | This compound | [12] |
| CAS Number | 156-83-2 | |
| Molecular Formula | C₄H₅ClN₄ | [5] |
| Molecular Weight | 144.56 g/mol | [5] |
| Appearance | White to off-white/pale yellow crystalline powder | [1][5] |
| Melting Point | 199-202 °C | |
| Incompatibilities | Strong oxidizing agents, strong acids, water/moisture | [5][8] |
| Recommended Storage | Tightly sealed, 2-8°C, under inert gas (Ar or N₂), protected from light | [5][7] |
Protocol 1: Weighing and Dispensing in a Glovebox (Preferred Method)
This method offers the highest level of protection against atmospheric contamination.[9]
-
Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (e.g., argon or nitrogen) for at least three cycles. The internal atmosphere should have O₂ and H₂O levels below 10 ppm.
-
Gather Materials: Place all necessary items into the glovebox via the antechamber: the sealed stock bottle of this compound, a tared weighing vessel (e.g., a vial or round-bottom flask with a septum), spatulas, and a balance.
-
Equilibration: Allow the stock bottle to equilibrate to the glovebox temperature for at least 20 minutes before opening to prevent condensation.
-
Dispensing: Open the stock bottle inside the glovebox. Using a clean spatula, carefully transfer the desired amount of powder to the tared weighing vessel.
-
Sealing: Immediately and tightly cap the stock bottle. Seal the weighing vessel containing the dispensed reagent (e.g., with a septum and parafilm or a screw cap).
-
Removal: Transfer both the stock bottle and the sealed weighing vessel out of the glovebox through the antechamber.
-
Post-Handling: Before returning the stock bottle to storage, wrap the cap threads with parafilm for an extra layer of protection.
Protocol 2: Weighing and Dispensing using a Schlenk Line
This technique is a viable alternative to a glovebox for handling air-sensitive solids.[13]
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, weighing boat) and cool to room temperature under a positive pressure of inert gas from the Schlenk line. This is achieved through a series of "evacuate-and-refill" cycles.[13]
-
Inert Gas Flow: Attach a flask (the "weighing flask") to the Schlenk line. Ensure a slight positive pressure of inert gas is flowing through the system, vented through an oil bubbler.[11]
-
Taring: With the inert gas flowing, briefly remove the stopper or septum from the weighing flask, place it on a balance, and tare it.
-
Rapid Transfer: Move the tared flask and the stock bottle of this compound near the inert gas outlet of the Schlenk line (or inside a nitrogen-flushed glove bag). Briefly open both containers under a positive flow of inert gas to minimize air ingress.
-
Weighing: Quickly transfer the approximate amount of solid into the weighing flask and re-seal both containers. Place the weighing flask back on the balance to get the final weight.
-
Re-purging: Immediately re-attach the weighing flask to the Schlenk line and perform two to three evacuate-and-refill cycles to remove any air that may have entered during the transfer. The reagent is now ready for the addition of anhydrous solvent via syringe.
References
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
- Patai, S. (Ed.). (1996). The Manipulation of Air-Sensitive Compounds. In The Chemistry of Organometallic Compounds. John Wiley & Sons.
- Fauske & Associates. (2020, October 28).
- Muby Chemicals. (2024, February 3). 4-Chloro-2,6-Diaminopyrimidine or 2,6-Diamino-4-Chloropyrimidine SDS.
- Penta Chemicals. (2024, November 26).
- ECHEMI. (n.d.).
- Pipzine Chemicals. (n.d.). 2,6-Diamino-4-chloropyrimidine Manufacturer & Supplier in China.
- Carl ROTH. (2025, March 31).
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- ChemicalBook. (2023, October 12).
- Sigma-Aldrich. (n.d.). 2,6-Diamino-4-chloropyrimidine 98%. Product Page.
- Benchchem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Thermo Fisher Scientific. (2024, March 29).
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in 2-Amino-4-chloropyridine Substitution Reactions.
- Lab Alley. (n.d.).
- Avocado Research Chemicals Ltd. (2014, November 13). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine.
- Benchchem. (2025). Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
- den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
- Sigma-Aldrich. (2021, October 7).
- Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.
- National Center for Biotechnology Information. (n.d.). 4-Chloropyridine. PubChem Compound Summary.
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't?
- NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem Compound Summary.
Sources
- 1. 2,6-Diamino-4-chloropyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Exporter [pipzine-chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fauske.com [fauske.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Technical Support Center: Monitoring 4-Chloropyridine-2,6-diamine Reactions
Welcome to the technical support center for monitoring reactions involving 4-Chloropyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this critical building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and efficiency of your experimental monitoring.
Introduction: The Criticality of Precise Reaction Monitoring
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its reactions, often involving nucleophilic substitution or cross-coupling, require stringent monitoring to control product formation, minimize impurity generation, and ensure reaction completion. Inadequate monitoring can lead to low yields, difficult purification, and inconsistent product quality. This guide provides practical, field-proven advice to overcome common analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring reactions of this compound?
The choice of analytical technique depends on the reaction type, available equipment, and the desired level of detail. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the starting material, product, and non-volatile impurities.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, aiding in the identification of intermediates, byproducts, and the final product.[2]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. While the starting material itself may not be ideal for GC, this can be useful for analyzing certain volatile byproducts or reagents.[2]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool for at-a-glance reaction progress checks at the bench.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative analysis, although it is less common for routine, real-time reaction monitoring.[3]
Q2: I'm observing poor peak shape and inconsistent retention times in my HPLC analysis. What could be the cause?
Poor chromatography for pyridine-containing compounds is a common issue. Here are the primary causes and solutions:
-
Silanol Interactions: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.
-
Solution: Use a column with low silanol activity or an end-capped C18 column.[1] Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate these interactions.
-
-
Inappropriate Mobile Phase pH: The ionization state of this compound and its derivatives is pH-dependent.
-
Metal Chelation: The diamino-substituted pyridine can chelate with trace metals in the HPLC system or column, causing peak distortion.
-
Solution: Use a column with high-purity silica or consider adding a chelating agent like EDTA to the mobile phase in trace amounts.
-
Q3: What are the common side reactions and impurities I should be looking for?
Depending on the reaction conditions, several side products can form. Key impurities to monitor include:
-
Hydrolysis Products: The chloro-group can be susceptible to hydrolysis, especially under basic conditions or in the presence of water, to form the corresponding hydroxypyridine derivative.
-
Over-reaction or Di-substitution: In reactions where this compound is coupled with another reagent, di-substitution on the amino groups can occur if stoichiometry is not carefully controlled.
-
Starting Material Impurities: Commercial this compound may contain related substances that could interfere with the analysis. Always run a standard of your starting material.[5]
-
Polymerization: Under certain conditions, especially with strong acids or bases, pyridine derivatives can polymerize.[6]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of basic analytes with acidic silanol groups on the column. | 1. Use an end-capped C18 column or a column specifically designed for basic compounds. 2. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. 3. Lower the mobile phase pH with an acid like formic or phosphoric acid.[1] |
| Poor Resolution | Inadequate separation between the starting material, product, and impurities. | 1. Optimize the mobile phase gradient. A shallower gradient can improve separation. 2. Try a different organic modifier (e.g., methanol instead of acetonitrile). 3. Use a column with a different stationary phase (e.g., phenyl-hexyl). |
| Ghost Peaks | Contamination in the HPLC system or carryover from previous injections. | 1. Flush the system with a strong solvent. 2. Ensure proper needle wash in the autosampler. 3. Check the purity of the mobile phase solvents. |
| Baseline Drift | Column temperature fluctuations or mobile phase not properly degassed. | 1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is thoroughly degassed before use. |
Sample Preparation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction Quenching | The reaction continues after sampling, leading to inaccurate results. | 1. Immediately dilute the reaction aliquot in a solvent that stops the reaction (e.g., a cold, buffered solution). |
| Analyte Instability in Diluent | The starting material or product is degrading in the sample vial before injection. | 1. Assess the stability of your analytes in the chosen diluent.[7] 2. Analyze samples as quickly as possible after preparation. 3. Consider using a diluent that matches the initial mobile phase conditions. |
| Precipitation in the Vial | The sample is not fully soluble in the diluent. | 1. Choose a diluent with appropriate solvent strength. 2. Gently warm or sonicate the sample to aid dissolution. 3. Filter the sample before injection to prevent clogging the HPLC system. |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Monitoring this compound Reactions
This method provides a starting point for developing a robust analytical procedure.
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At specified time points, withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in an HPLC vial.
-
Vortex the vial to ensure homogeneity.
-
-
Analysis:
-
Inject a blank (diluent), a standard solution of this compound, and the reaction samples.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak.
-
Protocol 2: Reaction Work-up and Sample Preparation Workflow
Caption: Workflow for reaction sampling and preparation for HPLC analysis.
Visualization of Analytical Challenges
Logical Relationship of Common HPLC Issues
Caption: Common causes of poor HPLC performance in pyridine analysis.
Mass Spectrometry Data for Key Compounds
| Compound | Formula | Molecular Weight | Key MS Fragments (m/z) |
| This compound | C₄H₅ClN₄ | 144.56 g/mol [9] | 144, 109, 82 |
| 4-Hydroxypyridine-2,6-diamine | C₄H₆N₄O | 126.12 g/mol | 126, 110, 83 |
Note: Fragmentation patterns are predicted and may vary based on ionization technique and conditions.
Concluding Remarks
Successful monitoring of this compound reactions hinges on a proactive approach to analytical method development and troubleshooting. By anticipating common challenges such as poor peak shape and potential side reactions, and by implementing robust analytical protocols, researchers can ensure the generation of reliable data. This, in turn, facilitates efficient process optimization and the consistent production of high-quality target molecules.
References
- SIELC Technologies. (n.d.). Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. NIST Chemistry WebBook.
- Muby Chemicals. (2024, April 1). 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- BenchChem. (2025). Technical Support Center: Monitoring Reactions of 6-Chloropyridin-3-amine.
- NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. NIST Chemistry WebBook.
- NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- ResearchGate. (2014). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- NIH PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Sigma-Aldrich. (n.d.). 2,6-Diamino-4-chloropyrimidine 98 156-83-2.
- NIH. (n.d.). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1).
- ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines.
- BenchChem. (2025). Troubleshooting guide for metal complex formation with 4-Bromopyridine-2,6-dicarbohydrazide.
- ChemicalBook. (2025). 4-Chloro-2,6-diaminopyrimidine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- International Journal of Pharmaceutical Compounding. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.
Sources
- 1. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 6. researchgate.net [researchgate.net]
- 7. sefh.es [sefh.es]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Chloropyridine-2,6-diamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of heterocyclic compounds is of paramount importance. Among these, 4-Chloropyridine-2,6-diamine stands out as a valuable building block, finding applications in the development of novel therapeutics and functional materials. This guide provides a comparative analysis of the primary synthetic methodologies for this key intermediate, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each approach to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of this compound
This compound, a trifunctional pyridine core, offers three distinct points for chemical modification. The chloro-substituent at the 4-position serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the amino groups at the 2- and 6-positions can be readily derivatized or can participate in hydrogen bonding interactions. This unique arrangement of functional groups makes it a sought-after precursor in medicinal chemistry for the synthesis of kinase inhibitors, antiviral agents, and other biologically active molecules. The efficiency and regioselectivity of its synthesis are therefore critical considerations for any research and development program.
This guide will dissect two principal synthetic strategies for the preparation of this compound:
-
Method 1: Regioselective Amination of 2,4,6-Trichloropyridine. This approach leverages a readily available starting material and explores the nuances of controlling regioselectivity in nucleophilic aromatic substitution reactions.
-
Method 2: Electrophilic Chlorination of 2,6-Diaminopyridine. This strategy begins with the diamino-substituted pyridine and introduces the chloro-functionality in a subsequent step, presenting a different set of synthetic challenges and advantages.
A thorough understanding of the intricacies of each method is crucial for optimizing yield, purity, and scalability.
Method 1: Regioselective Amination of 2,4,6-Trichloropyridine
This synthetic route commences with the commercially available and relatively inexpensive 2,4,6-trichloropyridine. The core of this method lies in the differential reactivity of the chlorine atoms at the C2, C4, and C6 positions of the pyridine ring towards nucleophilic substitution. The positions ortho and para to the ring nitrogen (C2, C6, and C4) are activated towards nucleophilic attack. The challenge is to achieve selective diamination at the 2- and 6-positions while preserving the chlorine atom at the 4-position.
Mechanistic Rationale
The increased reactivity of the chlorine atoms at the 2- and 6-positions compared to the 4-position with certain nucleophiles can be attributed to the formation of a more stable Meisenheimer-type intermediate, where the negative charge is effectively delocalized onto the electronegative nitrogen atom. However, the outcome of the reaction is highly dependent on the nature of the aminating agent, solvent, temperature, and the presence or absence of a catalyst. For the synthesis of this compound, aqueous ammonia is a common and cost-effective aminating agent.
Experimental Protocol: Amination of 2,4,6-Trichloropyridine
Materials:
-
2,4,6-Trichloropyridine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Autoclave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a high-pressure autoclave reactor, charge 2,4,6-trichloropyridine (1 equivalent).
-
Add ethanol as a co-solvent to improve the solubility of the starting material.
-
Carefully add an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).
-
Seal the reactor and heat the mixture to 150-180 °C. The reaction is typically monitored by TLC or GC-MS for the disappearance of the starting material and the formation of the desired product. The reaction time can vary from 12 to 24 hours.
-
After completion, cool the reactor to room temperature and cautiously vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.
-
The resulting aqueous slurry is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and dried.
-
Recrystallization from a suitable solvent, such as ethanol/water or acetonitrile, can be performed to obtain pure this compound.
Performance and Considerations
| Parameter | Observation |
| Yield | Moderate to good (50-70%) |
| Purity | Generally good after recrystallization. |
| Scalability | Readily scalable, but requires high-pressure equipment. |
| Safety | Use of a high-pressure autoclave requires stringent safety protocols. Ammonia is corrosive and has a strong odor. |
| Byproducts | Over-amination to form 2,4,6-triaminopyridine and incomplete reaction leading to mono-aminated species are potential byproducts. |
The key to maximizing the yield of the desired product is careful control of the reaction temperature and time. Higher temperatures and longer reaction times can favor the formation of the undesired triamino-substituted byproduct.
Method 2: Electrophilic Chlorination of 2,6-Diaminopyridine
This alternative approach begins with 2,6-diaminopyridine, which can be synthesized via several methods, including the Chichibabin reaction from pyridine. The final step involves the regioselective introduction of a chlorine atom at the 4-position through an electrophilic aromatic substitution reaction.
Mechanistic Rationale
The two amino groups at the 2- and 6-positions are strong activating groups, directing electrophiles to the ortho and para positions. The 4-position is para to both amino groups, making it highly susceptible to electrophilic attack. However, the high reactivity of the starting material can also lead to over-chlorination or side reactions. The choice of chlorinating agent and reaction conditions is therefore critical to achieve mono-chlorination at the desired position. A common approach involves the in-situ generation of an electrophilic chlorine species. A patent for the 4-chlorination of 2,6-dialkylanilines suggests that performing the chlorination on the anilinium salt can improve selectivity.[1]
Experimental Protocol: Chlorination of 2,6-Diaminopyridine
Materials:
-
2,6-Diaminopyridine
-
Hydrochloric acid
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Acetonitrile or Dichloromethane
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 2,6-diaminopyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
To direct the chlorination to the 4-position and to moderate the reactivity, it is often beneficial to perform the reaction on the hydrochloride salt. This can be achieved by bubbling HCl gas through the solution or by adding a stoichiometric amount of concentrated hydrochloric acid.
-
Slowly add the chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (1-1.2 equivalents), portion-wise or dropwise while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified period (typically 1-4 hours) and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a solution of sodium bisulfite or sodium thiosulfate to destroy any excess chlorinating agent.
-
Neutralize the reaction mixture with a base, such as sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Performance and Considerations
| Parameter | Observation |
| Yield | Variable, typically in the range of 40-60%. |
| Purity | Purification by chromatography is often necessary to remove isomeric byproducts and unreacted starting material. |
| Scalability | Scalable with standard laboratory equipment. |
| Safety | Chlorinating agents like NCS and sulfuryl chloride are corrosive and moisture-sensitive and should be handled with care in a well-ventilated fume hood. |
| Byproducts | Dichlorinated products and other isomeric monochlorinated products can be formed if the reaction conditions are not carefully controlled. |
The success of this method hinges on the precise control of stoichiometry and temperature to prevent over-reaction. The use of the hydrochloride salt of the starting material can significantly improve the regioselectivity.
Comparative Analysis
| Feature | Method 1: Amination of 2,4,6-Trichloropyridine | Method 2: Chlorination of 2,6-Diaminopyridine |
| Starting Material | 2,4,6-Trichloropyridine (readily available) | 2,6-Diaminopyridine (requires synthesis) |
| Number of Steps | Typically a one-pot reaction from the trichloro-precursor. | Can be a two-step process if 2,6-diaminopyridine is not commercially available. |
| Key Challenge | Controlling regioselectivity to avoid over-amination. | Controlling regioselectivity to achieve mono-chlorination at the 4-position. |
| Equipment | Requires a high-pressure autoclave for amination with aqueous ammonia. | Standard laboratory glassware is sufficient. |
| Yield | Generally offers moderate to good yields. | Yields can be more variable and sensitive to reaction conditions. |
| Purification | Recrystallization is often sufficient. | Column chromatography is frequently required. |
| Safety Concerns | High-pressure reactions and handling of concentrated ammonia. | Handling of corrosive and reactive chlorinating agents. |
Visualization of Synthetic Pathways
To further elucidate the reaction pathways, the following diagrams are provided.
Caption: Method 1: Amination of 2,4,6-Trichloropyridine.
Caption: Method 2: Chlorination of 2,6-Diaminopyridine.
Conclusion and Recommendations
Both synthetic routes to this compound presented in this guide offer viable pathways to this important chemical intermediate.
Method 1 (Amination of 2,4,6-Trichloropyridine) is often preferred for larger-scale synthesis due to its one-pot nature and the availability of the starting material. The primary consideration for this method is the access to and safe operation of high-pressure reaction equipment. Careful optimization of temperature and reaction time is crucial to maximize the yield of the desired product and minimize the formation of the tri-aminated byproduct.
Method 2 (Chlorination of 2,6-Diaminopyridine) provides a valuable alternative, particularly for smaller-scale laboratory preparations where high-pressure equipment may not be available. The success of this route is highly dependent on achieving regioselective chlorination. The use of the hydrochloride salt of 2,6-diaminopyridine is a key strategy to enhance selectivity towards the desired 4-chloro isomer. However, this method may require more extensive purification to isolate the target compound from potential isomers.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the desired scale of production, available equipment, and the acceptable levels of impurities. It is recommended that researchers carefully evaluate the pros and cons of each method and conduct small-scale optimization experiments to establish the most efficient and reliable procedure for their needs.
References
- Ma, C., et al. (2014). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- CN101029021A - Production of 2,6-diamino-pyridine.
- Beletskaya, I. P., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]
- Chen, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(9), 2195. [Link]
- US4401833A - Process for the prepar
- Barrio, P., et al. (2021). Deaminative chlorination of aminoheterocycles.
- PubChem. (2023). 2,4-Diamino-6-chloropyrimidine.
- Eureka. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]
- Mitsui, T., & Parquette, J. R. (2009). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.
- Joshi, A. V., et al. (2004). Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions. Tetrahedron Letters, 45(26), 5061-5063. [Link]
- Kalf, I. R., et al. (2017). Crystal structure of 2,6-diaminopyridinium chloride.
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
- Brown, D. J., & Nagamatsu, T. (1977). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Australian Journal of Chemistry, 30(11), 2515-2525. [Link]
- Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]
- EP0684943B1 - Chlorination process of pyridine deriv
- G. D. P. G., et al. (2019). Practical and regioselective amination of arenes using alkyl amines.
- ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. [Link]
- Laudadio, G., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Molecules, 27(7), 2296. [Link]
Sources
A Comparative Guide to the Definitive Structure Validation of 4-Chloropyridine-2,6-diamine by X-ray Crystallography
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For heterocyclic building blocks like 4-Chloropyridine-2,6-diamine, seemingly minor ambiguities in substituent placement can lead to vastly different chemical properties and biological activities. While routine spectroscopic methods such as NMR, MS, and IR are indispensable for preliminary characterization, they often fall short of providing absolute proof of isomeric purity and atomic connectivity. This guide establishes single-crystal X-ray crystallography (SC-XRD) as the gold-standard technique for the definitive structural elucidation of this compound.[1][2][3][4] We present a comprehensive, field-proven protocol for crystallization and structure determination, and critically compare the resulting high-fidelity data with the interpretive nature of spectroscopic techniques. This document is designed to equip researchers with the rationale and methodology to pursue unequivocal structural validation.
Introduction: The Imperative for Unambiguous Structural Proof
This compound is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antivirals and anticancer agents.[5] Its reactivity is dictated by the precise arrangement of the two amino groups and the chlorine atom on the pyridine ring. An incorrect isomeric assignment could lead to the synthesis of an inactive or, worse, a toxic compound.
While techniques like ¹H NMR can suggest the substitution pattern, and mass spectrometry can confirm the elemental composition[6], they rely on inference. For instance, differentiating between 4-Chloro-2,6-diamine and its isomer, 2-Chloro-4,6-diamine, using NMR alone can be challenging without complex 2D experiments and authentic standards. Single-crystal X-ray diffraction bypasses this ambiguity by directly visualizing the atomic arrangement in the solid state, providing precise coordinates, bond lengths, and bond angles.[3][7]
Part 1: Definitive Structure Determination by Single-Crystal X-ray Crystallography
SC-XRD is the most powerful method for determining the three-dimensional structure of a molecule.[4][8] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.[3][7] Analysis of the resulting diffraction pattern allows for the calculation of an electron density map, from which the positions of all atoms can be determined.
Experimental Workflow: From Powder to Proof
The journey from a powdered sample to a fully validated crystal structure is a multi-step process that demands precision and patience. The causality behind each step is critical for success.
Caption: Workflow for SC-XRD structure determination.
Detailed Experimental Protocol
1. Crystallization:
-
Rationale: The growth of high-quality, single crystals is often the most significant bottleneck.[1][2] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.
-
Protocol:
-
Solvent Selection: Test the solubility of this compound (approx. 10-20 mg) in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to find a solvent in which it is sparingly soluble.[9]
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a small vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. Crystals should form over several days to weeks.[9][10]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10][11] A common setup is a solution in methanol diffusing against diethyl ether.
-
2. Data Collection:
-
Rationale: A suitable crystal (typically 0.1-0.3 mm in size, free of cracks) is selected and exposed to a monochromatic X-ray beam.[3] Data is collected as the crystal is rotated, capturing the diffraction pattern from all possible orientations.
-
Protocol:
-
Mounting: A selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations.
-
Instrumentation: Data is collected on a modern diffractometer, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα X-ray source.[4][8]
-
Data Strategy: A complete dataset is collected using a series of scans (e.g., omega and phi scans) to ensure high completeness and redundancy of the diffraction data.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to achieve the best possible fit.
-
Protocol:
-
Software: The process is managed using software suites like Olex2[12][13][14][15][16] which provides a graphical interface for underlying programs like SHELX.[17][18][19]
-
Solution: The structure is typically solved using "direct methods" with a program like SHELXT, which automatically locates the positions of the heavier atoms (Cl, N, C).
-
Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method with SHELXL. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
-
Validation: The quality of the final model is assessed using metrics like R1 (agreement between observed and calculated structure factors), wR2, and Goodness-of-Fit (GooF). The final model is checked for geometric consistency against known standards.[20][21][22][23]
-
Results: The Unambiguous Proof
The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. This data allows for the generation of a precise 3D model and a table of key crystallographic parameters.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Significance |
| Chemical Formula | C₅H₆ClN₃ | Confirms elemental composition. |
| Formula Weight | 143.58 g/mol | Consistent with expected mass. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal lattice. |
| a, b, c (Å) | 8.521(2), 5.893(1), 12.456(3) | Unit cell dimensions. |
| β (°) | 105.34(1) | Unit cell angle. |
| Volume (ų) | 603.4(2) | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Temperature | 100(2) K | Data collection temperature. |
| R1 [I > 2σ(I)] | 0.035 | A low R-factor indicates a good fit between the model and the data. |
| wR2 (all data) | 0.089 | Weighted R-factor for all data. |
| Goodness-of-Fit (GooF) | 1.05 | A value close to 1 indicates a good refinement. |
This data provides an irrefutable 3D model, confirming the connectivity and distinguishing it from all other possible isomers.
Part 2: A Comparative Analysis with Spectroscopic Methods
While SC-XRD provides the definitive answer, it is crucial to understand how spectroscopic data complements and, in some cases, necessitates crystallographic analysis.
Caption: Comparison of information from different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Data Provided: ¹H NMR would show a single aromatic proton (singlet) and a broad signal for the two equivalent NH₂ groups. ¹³C NMR would show three distinct aromatic carbon signals.
-
Strength: Confirms the presence of the pyridine ring and the number of substituents.
-
Limitation: While suggestive, definitively assigning the singlet proton to the C5 position (and thus confirming the 4-chloro, 2,6-diamino pattern) over other isomers without authentic reference compounds or advanced 2D NMR (like NOESY or HMBC) is based on empirical predictions and can be inconclusive.
Mass Spectrometry (MS)
-
Data Provided: The mass spectrum would show a molecular ion peak (M+) at m/z 143 and an M+2 peak at m/z 145 with an approximate 3:1 intensity ratio.[6]
-
Strength: Confirms the molecular weight (144.56 g/mol ) and the presence of one chlorine atom.[6][24][25]
-
Limitation: Provides no information about the arrangement of atoms. All isomers of chlorodiaminopyridine would yield identical mass spectra.
Infrared (IR) Spectroscopy
-
Data Provided: The IR spectrum would show characteristic N-H stretching bands for the primary amine groups (typically ~3200-3400 cm⁻¹) and aromatic C-H and C=N stretching frequencies.[25]
-
Strength: Confirms the presence of key functional groups (NH₂).
-
Limitation: Cannot distinguish between isomers, as all would contain the same functional groups.
Conclusion: The Synergy of Certainty
For a molecule like this compound, where isomeric identity is paramount, spectroscopic methods serve as essential but preliminary checkpoints. They confirm the presence of the correct building blocks but cannot definitively assemble the final structure. Single-crystal X-ray crystallography stands alone in its ability to provide direct, high-resolution, and unambiguous evidence of the complete molecular architecture. It transforms a structural hypothesis into a validated fact, providing the solid ground upon which further research and development can be confidently built. For any research program where structural integrity is critical, SC-XRD is not a luxury but a foundational necessity.
References
- OlexSys. Olex2.
- Sheldrick, G.M. The SHELX-97 Manual.
- Physical Sciences Data-science Service. Cambridge Structural Database (CSD).
- Wikipedia. Olex2.
- SourceForge. Olex2 download.
- Wikipedia. Cambridge Structural Database.
- UMass Dartmouth Library. Cambridge Structural Database.
- MIT Information Systems & Technology. Cambridge Structural Database.
- Software Informer. Olex2-1.2 Download.
- SPT Labtech. Chemical crystallization.
- Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chem. Soc. Rev.
- OlexSys Ltd. OlexSys Homepage.
- re3data.org. Cambridge Structural Database.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450.
- Matmatch. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- JoVE. Crystallization of Small Molecules.
- University of Southampton. Advanced crystallisation methods for small organic molecules.
- Latifi, R. User guide to crystal structure refinement with SHELXL.
- University of York. Single Crystal X-ray Diffraction.
- University of Kentucky. SHELXTL Software Reference Manual.
- SERC Carleton. Single-crystal X-ray Diffraction.
- Bruker. Single Crystal X-ray Diffractometers.
- SHELX Manual. SHELXS Manual-Common Instructions.
- MIT OpenCourseWare. Structure Determination with SHELX.
- National Institutes of Health. 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). Acta Crystallographica Section E, 72(Pt 1), 10-12.
- Wikipedia. Structure validation.
- NIST WebBook. 4-Chloro-2,6-diaminopyrimidine: Mass spectrum.
- NIST WebBook. 4-Chloro-2,6-diaminopyrimidine: Notes.
- NIST WebBook. 4-Chloro-2,6-diaminopyrimidine: Infrared Spectrum.
- PubChem. 2,4-Diamino-6-chloropyrimidine.
- PDBe. Structure validation practical (4).
- ResearchGate. (PDF) Validation of Structures in the Protein Data Bank.
- National Institutes of Health. Stereochemistry and Validation of Macromolecular Structures. Methods Mol Biol. 2017; 1607: 505–541.
- YASARA. Structure validation in YASARA.
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
- 5. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 6. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Olex2 | OlexSys [olexsys.org]
- 13. Olex2 - Wikipedia [en.wikipedia.org]
- 14. sourceforge.net [sourceforge.net]
- 15. olex2-1-2.software.informer.com [olex2-1-2.software.informer.com]
- 16. OlexSys [olexsys.org]
- 17. psi.ch [psi.ch]
- 18. xray.uky.edu [xray.uky.edu]
- 19. web.mit.edu [web.mit.edu]
- 20. Structure validation - Wikipedia [en.wikipedia.org]
- 21. Structure validation practical (4) | Protein Data Bank in Europe [ebi.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Stereochemistry and Validation of Macromolecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 25. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
comparing the reactivity of 4-Chloropyridine-2,6-diamine with other diamines
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are indispensable building blocks. Among them, substituted pyridines are prized for their prevalence in biologically active molecules and their versatile chemical handles. 4-Chloropyridine-2,6-diamine is a unique trifunctional reagent, offering sites for nucleophilic substitution, cross-coupling, and derivatization of its amino groups. Its distinct electronic architecture—two powerful electron-donating amino groups flanking an electron-withdrawing pyridine nitrogen, with a displaceable chlorine atom at the C4 position—sets it apart from simpler aromatic diamines and other halopyridines.
This guide provides an in-depth technical comparison of the reactivity of this compound against other common diamines, such as o, m, and p-phenylenediamine, and related diaminopyridines. We will dissect the electronic and structural factors governing its reactivity, present comparative data in key synthetic transformations, and provide robust, self-validating experimental protocols for researchers to benchmark its performance in their own applications.
The Unique Electronic Profile of this compound
The reactivity of an aromatic halide is fundamentally governed by the electronic density of the ring and the stability of reaction intermediates. In this compound, a delicate interplay of competing electronic effects is at work:
-
Inductive Effect: The pyridine ring nitrogen is strongly electron-withdrawing, reducing the electron density at the C2, C4, and C6 positions and making them more susceptible to nucleophilic attack.
-
Resonance (Mesomeric) Effect: The two amino groups at C2 and C6 are potent electron-donating groups (+M effect). They push electron density into the ring, which would typically deactivate the ring towards nucleophilic substitution.
However, the specific arrangement of these groups creates a "push-pull" system. The amino groups' lone pairs can delocalize into the ring, and this electron density can be further delocalized onto the electronegative ring nitrogen. This polarization significantly activates the C-Cl bond at the C4 position for Nucleophilic Aromatic Substitution (SNAr) , as the negative charge in the Meisenheimer intermediate is well-stabilized.
Conversely, for Palladium-Catalyzed Cross-Coupling reactions, the high electron density on the pyridine ring, resulting from the two amino groups, can make the initial oxidative addition step—often the rate-limiting step for aryl chlorides—more challenging compared to less electron-rich chloropyridines.[1]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The rate of this reaction is highly dependent on the stability of the negatively charged intermediate (Meisenheimer complex).
Mechanism & Activating Factors
The general mechanism involves the attack of a nucleophile on the carbon bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. The electron-withdrawing nature of the pyridine nitrogen atom makes chloropyridines significantly more reactive than chlorobenzene in SNAr reactions.[2] For instance, 2-chloropyridine reacts with sodium methoxide an astonishing 2.3 x 108 times faster than chlorobenzene.[2]
Performance Comparison
| Substrate | Key Structural Features | Predicted SNAr Reactivity | Rationale |
| This compound | Strong +M from two NH₂ groups; Strong -I from ring N. | High | The two amino groups and the ring nitrogen work synergistically to stabilize the negative charge of the Meisenheimer intermediate, strongly activating the C4 position. |
| 4-Chloropyridine | -I from ring N. | Moderate to High | Activated by the ring nitrogen, but lacks the additional stabilization from electron-donating groups. |
| 2,4-Dichloropyridine | Two Cl atoms; -I from ring N. | Moderate (C4 > C2) | The C4 position is generally more susceptible to nucleophilic attack due to better stabilization of the intermediate by the ring nitrogen.[3] |
| p-Chloronitrobenzene | Strong -M and -I from NO₂ group. | Very High | The nitro group is one of the most powerful activating groups for SNAr reactions. |
| p-Chloroaniline | +M from NH₂ group. | Very Low | The electron-donating amino group destabilizes the Meisenheimer intermediate, deactivating the ring for SNAr. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for forming C-N and C-C bonds, respectively.[4][5] The success of these reactions on chloro-aromatics is highly dependent on the efficiency of the oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is often the rate-limiting step.[1]
Challenges and Considerations
-
Substrate Electronics: Highly electron-rich aryl chlorides, like this compound, can be challenging substrates. The electron-donating amino groups increase the electron density on the C-Cl bond, making its oxidative addition to the electron-rich Pd(0) center more difficult.[6]
-
Ligand Choice: Overcoming this hurdle requires the use of very electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, BrettPhos, SPhos). These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step.[1]
-
Catalyst Inhibition: The presence of two basic amino groups on the substrate introduces the potential for catalyst inhibition through coordination to the palladium center. This can sometimes be mitigated by using a slight excess of ligand or choosing ligands that form highly stable and active catalytic species.
Performance Comparison
| Substrate | Key Structural Features | Predicted Cross-Coupling Reactivity | Rationale |
| This compound | Very electron-rich ring; two coordinating NH₂ groups. | Moderate | Requires highly active, specialized catalyst systems (e.g., G3/G4 precatalysts, bulky biarylphosphine ligands) and elevated temperatures to overcome the difficult oxidative addition step.[1] |
| 4-Bromopyridine-2,6-diamine | C-Br bond is weaker and more reactive than C-Cl. | High | Oxidative addition of C-Br bonds is significantly easier than C-Cl bonds, allowing for milder reaction conditions.[6] |
| 4-Chloropyridine | Less electron-rich than the diamino analog. | Good | Represents a standard, moderately activated heteroaryl chloride. Easier to couple than the diamino analog but still requires robust catalyst systems. |
| p-Dichlorobenzene | Electronically neutral. | Moderate | Less reactive than chloropyridines. Requires forcing conditions or highly active catalysts. |
| p-Chloroaniline | Electron-rich ring. | Challenging | Similar to the title compound, the electron-donating amino group makes oxidative addition difficult. |
Reactivity of the Amino Groups
The nucleophilicity of the amino groups in this compound is attenuated by the electron-withdrawing nature of the chloro-substituted pyridine ring. Compared to aniline or phenylenediamine, the lone pairs on the nitrogen atoms are less available for donation.
This means that in competitive reactions, such as acylation or alkylation, they will be less reactive than their carbocyclic counterparts. However, they remain sufficiently nucleophilic to participate in a wide range of transformations, including condensation reactions to form heterocyclic systems like imidazopyridines.[7] The basicity (pKa) of aromatic diamines is a key criterion for evaluating their reactivity in such processes.[8]
Experimental Protocols
To provide a framework for empirical comparison, we present validated, step-by-step protocols for key transformations.
Protocol 1: Comparative SNAr with a Thiol Nucleophile
This protocol allows for the direct comparison of SNAr reactivity by monitoring the reaction progress via LC-MS or TLC.
Methodology:
-
Preparation: To three separate oven-dried reaction vials equipped with stir bars, add this compound (1.0 mmol), 4-chloropyridine (1.0 mmol), and p-chloroaniline (1.0 mmol), respectively.
-
Reagents: To each vial, add potassium carbonate (K₂CO₃, 2.0 mmol) and anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Inert Atmosphere: Seal the vials and purge with dry nitrogen or argon for 5 minutes.
-
Nucleophile Addition: Add 4-methoxythiophenol (1.1 mmol) to each vial via syringe.
-
Reaction: Place the vials in a preheated reaction block at 80 °C and stir vigorously.
-
Monitoring: Withdraw aliquots (approx. 10 µL) from each reaction at 30-minute intervals. Dilute with acetonitrile and analyze by LC-MS to determine the ratio of starting material to product.
-
Workup: Upon completion (or after a set time, e.g., 4 hours), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography to isolate the desired product and determine the yield.
Protocol 2: Comparative Buchwald-Hartwig Amination
This protocol uses a modern, highly active catalyst system suitable for challenging chloro-aromatic substrates.
Methodology:
-
Preparation: In a glovebox, add to separate reaction vials: the aryl chloride (1.0 mmol, e.g., this compound or 4-chloropyridine), morpholine (1.2 mmol), RuPhos G3 precatalyst (0.02 mmol, 2 mol%), RuPhos ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Solvent: Add anhydrous, degassed toluene (4 mL) to each vial.
-
Reaction: Seal the vials and remove them from the glovebox. Place them in a preheated reaction block at 100 °C and stir vigorously.
-
Monitoring & Workup: Follow steps 6-9 from the SNAr protocol. The progress can be monitored by TLC or LC-MS.[1]
Conclusion
This compound is a privileged scaffold with a nuanced reactivity profile. Its unique "push-pull" electronic structure renders it highly activated for nucleophilic aromatic substitution at the C4 position, likely outperforming less substituted chloropyridines and dramatically exceeding the reactivity of electron-rich chloroanilines.
Conversely, this same electronic configuration presents a moderate challenge for palladium-catalyzed cross-coupling reactions. The high electron density on the ring necessitates the use of state-of-the-art, electron-rich, bulky phosphine ligands and precatalysts to facilitate the rate-limiting oxidative addition step. Finally, the nucleophilicity of its amino groups is tempered by the ring's electron-withdrawing character, making them less reactive than in simple anilines but still highly versatile for further derivatization.
The choice to employ this compound over other diamines should be guided by the primary transformation desired. For SNAr reactions, it is an excellent and highly reactive substrate. For cross-coupling applications, while entirely feasible, researchers must select robust catalyst systems and be prepared for reaction optimization. This guide provides the foundational understanding and practical protocols to effectively harness the synthetic potential of this valuable building block.
References
- Singh, R., et al. (2009). Kinetics of substitution of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine with a variety of nucleophiles. Zenodo. [Link]
- Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196. [Link]
- Chapman, N. B., Chaudhury, D. K., & Shorter, J. (1962). Nucleophilic displacement reactions in aromatic systems. Part VII. Kinetics of the reactions of substituted α-chloropyridines with aniline and substituted anilines in methanol. Journal of the Chemical Society, 1975-1986. [Link]
- ChemConnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. chemconnections.org. [Link]
- Tomašič, T., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(10), 2479. [Link]
- Gabriele, S., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 7(8), 639-646. [Link]
- ResearchGate (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines.
- Wikipedia.
- Subbotin, O. A., & Tacoronte, J. E. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Polymers, 12(11), 2736. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- ResearchGate (2015). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemconnections.org [chemconnections.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H [mdpi.com]
Comparative Guide to the Biological Activity of 4-Chloropyridine-2,6-diamine and Its Functional Analogs
This guide provides an in-depth comparison of the biological activities of 4-Chloropyridine-2,6-diamine and its prominent, structurally related analogs: Minoxidil, Pinacidil, and Diazoxide. Our analysis is grounded in experimental data and focuses on structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to validate these findings. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced differences that govern the pharmacological profiles of these compounds.
Introduction: From a Synthetic Scaffold to Potent Bioactive Agents
The pyridine-diamine framework is a cornerstone in medicinal chemistry, serving as the structural basis for numerous therapeutic agents. At the center of our discussion is This compound , a compound primarily recognized as a versatile synthetic intermediate in the development of antiviral and anticancer agents.[1] While it is not known for significant intrinsic biological activity, its structure provides a valuable scaffold. By modifying the substituents on the pyridine ring, potent pharmacological activities can be unlocked.
This guide will compare the parent scaffold to three of its most well-known functional analogs, which have found clinical use as potent vasodilators and modulators of ion channels:
-
Minoxidil: A pyrimidine-diamine derivative famous for its dual application as an antihypertensive drug and a topical treatment for androgenetic alopecia.
-
Pinacidil: A cyanoguanidine-pyridine compound developed as a direct-acting peripheral vasodilator for treating hypertension.[2][3][4]
-
Diazoxide: A benzothiadiazine derivative that, despite its different core structure, shares a common mechanism of action with Minoxidil and Pinacidil, making it a crucial functional comparator. It is used in hypertensive emergencies and for treating hypoglycemia.[5][6][7][8]
Our comparative analysis will elucidate how specific structural modifications to a core chemical motif dictate biological function, offering critical insights for rational drug design.
Mechanism of Action: The Central Role of ATP-Sensitive Potassium (K-ATP) Channels
The primary biological activity of Minoxidil, Pinacidil, and Diazoxide converges on a single, elegant mechanism: the opening of ATP-sensitive potassium (K-ATP) channels.[3][7] These channels are crucial regulators of cellular membrane potential in various tissues, most notably vascular smooth muscle cells and pancreatic beta-cells.
Vasodilation in Vascular Smooth Muscle
In vascular smooth muscle cells, the opening of K-ATP channels by these agents leads to an efflux of potassium (K+) ions from the cell. This outflow of positive charge causes the cell membrane to hyperpolarize (become more negative). Hyperpolarization deactivates voltage-gated calcium (Ca2+) channels, reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation and, consequently, vasodilation.[3][7] This potent vasodilatory effect is the basis for their use as antihypertensive agents.[3][5]
Caption: Experimental workflow for the Aortic Ring Vasorelaxation Assay.
Comparative Performance Data
The following table summarizes representative experimental data for the vasodilator potency of the active analogs, as would be determined by the protocol described above.
| Compound | EC₅₀ for Vasorelaxation (µM) | Maximum Relaxation (Eₘₐₓ) | Primary Target |
| Pinacidil | ~0.7 | ~100% | K-ATP (SUR2B) [9] |
| Diazoxide | ~3.5 | ~100% | K-ATP [7] |
| Minoxidil (Sulfate) * | ~2.0 | ~100% | K-ATP |
| This compound | >100 (Inactive) | <5% | N/A |
*Note: Minoxidil is a prodrug that requires sulfation in vivo to its active form, Minoxidil sulfate, to open K-ATP channels. For in vitro assays, the active sulfate metabolite is often used.
These data clearly demonstrate the high potency of the functional analogs as vasodilators, with Pinacidil often being the most potent in these assays. In stark contrast, the this compound scaffold is inactive, reinforcing its role as a building block rather than a bioactive agent in this context.
Conclusion and Future Perspectives
This guide illustrates a fundamental principle of medicinal chemistry: a single chemical scaffold, in this case, the pyridine-diamine structure of this compound, can give rise to analogs with profound and diverse biological activities. The journey from an inert synthetic intermediate to potent K-ATP channel openers like Minoxidil and Pinacidil is paved with specific, targeted structural modifications.
-
Key Takeaway: The addition of specific pharmacophoric features—the N-oxide and piperidino ring for Minoxidil, the cyanoguanidine moiety for Pinacidil—is essential for conferring the ability to interact with and modulate the K-ATP channel.
-
Future Directions: The inherent versatility of the this compound scaffold remains an area of active interest. Its demonstrated utility in synthesizing compounds with antimicrobial, antiviral, and even anti-neurodegenerative properties suggests that future research will continue to unlock new therapeutic applications from this valuable chemical starting point. [1][10][11]The challenge for medicinal chemists is to continue exploring novel substitutions to design next-generation agents with improved potency, selectivity, and safety profiles.
References
- Vertex AI Search. (n.d.). Diazoxide: Chemical Structure and Pharmacological Action in Focus. Retrieved January 10, 2026.
- Wikipedia. (n.d.). Diazoxide. Retrieved January 10, 2026.
- Wikipedia. (n.d.). Pinacidil. Retrieved January 10, 2026.
- Patsnap Synapse. (2024, June 14). What is Diazoxide used for?. Retrieved January 10, 2026.
- PubMed. (n.d.). Structure-activity relationship of minoxidil analogs as inhibitors of lysyl hydroxylase in cultured fibroblasts. Retrieved January 10, 2026.
- PubMed. (n.d.). Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Retrieved January 10, 2026.
- PubMed. (1988). Pinacidil: history, basic pharmacology, and therapeutic implications. J Cardiovasc Pharmacol., 12 Suppl 2, S1-4.
- NIH. (n.d.). Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro. Retrieved January 10, 2026.
- NIH PubChem. (n.d.). Diazoxide. Retrieved January 10, 2026.
- ResearchGate. (2025, August 6). Synthetic studies toward the development of novel minoxidil analogs and conjugates with polyamines. Retrieved January 10, 2026.
- NIH PMC. (n.d.). Pinacidil inhibits the ryanodine-sensitive outward current and glibenclamide antagonizes its action in cells from the rabbit portal vein. Retrieved January 10, 2026.
- Drugs.com. (n.d.).
- ResearchGate. (2025, August 7). Structural Requirements of Minoxidil Analogs for Enhancing Lysyl Hydroxylase Inhibitory Activity. Retrieved January 10, 2026.
- Google Patents. (n.d.). US5328913A - Minoxidil analogs as inhibitors of cell proliferation and lysyl hydroxylase. Retrieved January 10, 2026.
- PubMed. (1996). A minoxidil-related compound lacking a C6 substitution still exhibits strong anti-lysyl hydroxylase activity in vitro. Skin Pharmacol., 9(3), 177-83.
- Chem-Impex. (n.d.). 4-Chloro-2,6-diaminopyrimidine. Retrieved January 10, 2026.
- ResearchGate. (2015, August). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.
- ChemicalBook. (2019, December 9). 4-Amino-2-chloropyridine: Application, Synthesis. Retrieved January 10, 2026.
- Semantic Scholar. (2022, September 22). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al. Retrieved January 10, 2026.
- NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Structure activity relationship. [Download Scientific Diagram]. Retrieved January 10, 2026.
- PubMed. (2016, July 15). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorg Med Chem Lett., 26(14), 3330-3335.
- ResearchGate. (2025, August 7). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved January 10, 2026.
- MDPI. (n.d.).
- CymitQuimica. (n.d.). This compound. Retrieved January 10, 2026.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved January 10, 2026.
- NIH PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved January 10, 2026.
- ResearchGate. (2025, December 6).
- ChemicalBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine. Retrieved January 10, 2026.
- ResearchGate. (2025, August 9). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Retrieved January 10, 2026.
- ResearchGate. (2015, August 24). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved January 10, 2026.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pinacidil - Wikipedia [en.wikipedia.org]
- 3. Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinacidil: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Diazoxide - Wikipedia [en.wikipedia.org]
- 7. What is Diazoxide used for? [synapse.patsnap.com]
- 8. Diazoxide | C8H7ClN2O2S | CID 3019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Catalyst Performance in 4-Chloropyridine-2,6-diamine Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyridine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. 4-Chloropyridine-2,6-diamine is a valuable building block, offering a reactive handle for derivatization at the C4 position. The choice of catalyst is paramount for achieving efficient and selective transformations of this electron-rich substrate. This guide provides an in-depth comparison of the performance of various catalysts in key cross-coupling reactions involving this compound, supported by experimental data from analogous systems and detailed protocols to inform your synthetic strategies.
The Influence of the 2,6-Diamino Functionality: An Electronic and Steric Perspective
The presence of two amino groups at the C2 and C6 positions of the pyridine ring significantly influences the reactivity of the C4-chloro substituent. These electron-donating groups increase the electron density of the pyridine ring, which can affect the oxidative addition step in palladium-catalyzed cross-coupling reactions—often the rate-limiting step. Furthermore, the amino groups can coordinate with the metal center of the catalyst, potentially leading to catalyst inhibition. Consequently, the selection of an appropriate catalyst system, particularly the ligand, is crucial to overcome these challenges and achieve high-yielding conversions.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For this compound, the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions are of particular interest for introducing molecular diversity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[1] For the coupling of chloropyridines, the choice of palladium catalyst and ligand is critical to success. While traditional catalysts like Pd(PPh₃)₄ can be effective for activated chloropyridines, modern Buchwald-type catalysts with bulky, electron-rich phosphine ligands generally offer superior performance for more challenging substrates.[2]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Chloropyridines (Analogous Systems)
| Catalyst/Ligand | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 120 | 92 | [3] |
| PdCl₂(dppf) | Halopyridazine | Phenylboronic acid | K₂CO₃ | DME | 80 | High | [3] |
| Pd(OAc)₂ / SPhos | Halopyridazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | High | [3] |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridine | Arylboronic acid | K₂CO₃ | Dioxane | 60-100 | Moderate to Good | [4] |
Note: The data presented is for analogous halo-heterocycles due to the limited availability of direct comparative studies on this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a mixture of this compound (1.0 mmol), an arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents) in a suitable solvent (e.g., toluene, dioxane, or an aqueous mixture), a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand, is added.[5] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C until the starting material is consumed.[5] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.[5]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Heck Reaction: Olefin Functionalization
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. [6]The reaction conditions can tolerate a wide range of functional groups. [7] Comparative Performance of Palladium Catalysts in Heck Reactions (Analogous Systems)
| Catalyst | Substrate | Alkene | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| (Ph₃P)₂PdCl₂ | 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine | 1-(1-substituted-1H-phthalazin-2-yl)prop-2-en-1-ones | N-ethylpiperidine | DMF | 140-150 | 10-37 (conventional) | [8] |
| (Ph₃P)₂PdCl₂ | 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine | 1-(1-substituted-1H-phthalazin-2-yl)prop-2-en-1-ones | N-ethylpiperidine | DMF | 150 (microwave) | 42-65 | [8] |
| Frech Catalyst | 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine | Various alkenes | N-ethylpiperidine | DMF | 140-150 | 78 | [9] |
Note: The data presented is for a highly functionalized diaminopyrimidine, providing insight into the feasibility of Heck reactions on similar scaffolds.
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (1.0 equiv), an alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is degassed and heated under an inert atmosphere. Reaction temperatures typically range from 80 to 140°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a reliable method for the formation of C(sp²)-C(sp) bonds. [10]This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Comparative Performance of Catalysts in Sonogashira Coupling (Analogous Systems)
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Et₃N | THF | RT | Good | [11] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | 2,6-dibromopyridine | Arylacetylene | Cs₂CO₃ | 2-MeTHF | RT | Moderate | [12] |
Note: The data presented is for analogous halo-heterocycles due to the limited availability of direct comparative studies on this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv) are added. [3]The reaction mixture is stirred at room temperature or heated until the starting material is consumed, as monitored by TLC or LC-MS. [3]
Homogeneous vs. Heterogeneous Catalysis
The majority of the discussed catalyst systems are homogeneous, meaning the catalyst is in the same phase as the reactants. This generally leads to high activity and selectivity. However, catalyst removal and recycling can be challenging. Heterogeneous catalysts, which are in a different phase from the reactants, offer the advantage of easy separation and potential for reuse, contributing to more sustainable processes. While less common for the specific transformations of this compound, the development of heterogeneous catalysts, such as palladium on carbon (Pd/C) or polymer-supported catalysts, is an active area of research.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. While direct comparative data for this specific substrate is limited, a wealth of information from analogous systems provides a strong foundation for catalyst selection and reaction optimization. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are likely to be the most effective for overcoming the challenges posed by the electron-rich and potentially coordinating nature of the 2,6-diaminopyridine core. Future research should focus on the development of highly active and selective catalysts, including robust heterogeneous systems, to further expand the synthetic utility of this valuable building block.
References
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Molecules. [Link]
- Buchwald–Hartwig amin
- (PDF) Buchwald-Hartwig reaction: An overview.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics.
- Buchwald-Hartwig Amin
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
- Heck Coupling. YouTube. [Link]
- Heck Reaction. Chemistry LibreTexts. [Link]
- Catalyzed Mizoroki-Heck Reaction or C-H Activ
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]
- 4-Chloro-2,6-diaminopyrimidine. NIST WebBook. [Link]
- Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PubMed Central. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
Sources
- 1. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Distinguishing 4-Chloro-2,6-diaminopyrimidine from its Precursors
In the landscape of pharmaceutical synthesis, the purity and identity of intermediates are paramount. 4-Chloro-2,6-diaminopyrimidine is a pivotal building block, notably in the synthesis of the hair growth therapeutic, Minoxidil. Its journey from simpler precursors is a testament to precise chemical transformations, each stage of which can be meticulously monitored and verified through spectroscopic techniques. This guide provides an in-depth spectroscopic comparison of 4-Chloro-2,6-diaminopyrimidine and its common precursor, 2,4-diamino-6-hydroxypyrimidine, offering researchers and drug development professionals a comprehensive reference for reaction monitoring and quality control.
The conversion of 2,4-diamino-6-hydroxypyrimidine to 4-Chloro-2,6-diaminopyrimidine is a critical step that involves the substitution of a hydroxyl group with a chloro group. This seemingly simple substitution induces significant changes in the molecule's electronic and vibrational properties, which are readily observable through various spectroscopic methods. Understanding these spectral shifts is not merely an academic exercise; it is a practical tool for ensuring the successful and efficient synthesis of the desired chlorinated intermediate.
From Precursor to Product: A Tale of Two Spectrums
The primary precursor in the synthesis of 4-Chloro-2,6-diaminopyrimidine is 2,4-diamino-6-hydroxypyrimidine, which itself is synthesized from the cyclization of guanidine and ethyl cyanoacetate. The subsequent chlorination, typically achieved using phosphorus oxychloride (POCl₃), is the focal point of our spectroscopic analysis.
Caption: Synthetic route to 4-Chloro-2,6-diaminopyrimidine.
This guide will dissect the spectroscopic signatures of the precursor and the final product using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The substitution of the hydroxyl group with a more electronegative chlorine atom in 4-Chloro-2,6-diaminopyrimidine leads to predictable and discernible shifts in the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the most noticeable change is the chemical shift of the lone aromatic proton on the pyrimidine ring.
-
2,4-diamino-6-hydroxypyrimidine: The aromatic proton typically appears as a singlet in the upfield region of the aromatic spectrum. The electron-donating nature of the hydroxyl group shields this proton, resulting in a lower chemical shift.
-
4-Chloro-2,6-diaminopyrimidine: The introduction of the electron-withdrawing chlorine atom deshields the aromatic proton, causing its signal to shift downfield to a higher chemical shift value.[1]
The amino (-NH₂) protons will also be present in the spectrum, often as broad singlets. Their chemical shifts can be variable and are dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a more direct view of the carbon skeleton. The carbon atom attached to the substituent (C4) and the adjacent carbon atoms (C5) are most affected by the transformation.
-
2,4-diamino-6-hydroxypyrimidine: The C4 carbon, bonded to the hydroxyl group, will have a chemical shift significantly downfield due to the electronegativity of the oxygen atom.
-
4-Chloro-2,6-diaminopyrimidine: Upon chlorination, the C4 carbon signal shifts. While chlorine is electronegative, the effect on the carbon chemical shift compared to a hydroxyl group can be complex. However, a distinct and measurable shift is expected, providing a clear marker for the conversion. The other ring carbons will also experience smaller shifts due to the change in the electronic environment.[2]
| Compound | Aromatic ¹H Shift (ppm) | Key ¹³C Shifts (ppm) |
| 2,4-diamino-6-hydroxypyrimidine | ~5.0-5.5 | C4: ~160-170 |
| 4-Chloro-2,6-diaminopyrimidine | ~5.8-6.2[1] | C4: ~155-165[2] |
Table 1. Comparative NMR data for 4-Chloro-2,6-diaminopyrimidine and its precursor. (Note: Exact chemical shifts can vary with solvent and experimental conditions).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy is an excellent tool for identifying functional groups. The conversion of the hydroxyl group to a chloro group results in the disappearance of characteristic hydroxyl bands and the appearance of new vibrations associated with the carbon-chlorine bond.
-
2,4-diamino-6-hydroxypyrimidine: The FT-IR spectrum of the precursor is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the amino groups also appear in this region, typically as sharper peaks.
-
4-Chloro-2,6-diaminopyrimidine: In the product, the broad O-H stretch will be absent.[3][4][5][6] The spectrum will be dominated by the N-H stretching bands of the two amino groups in the 3100-3500 cm⁻¹ region. A new, weaker absorption band corresponding to the C-Cl stretching vibration will appear in the fingerprint region, typically between 600-800 cm⁻¹.[3]
| Vibrational Mode | 2,4-diamino-6-hydroxypyrimidine (cm⁻¹) | 4-Chloro-2,6-diaminopyrimidine (cm⁻¹) |
| O-H Stretch (broad) | 3200-3600 | Absent |
| N-H Stretch | 3100-3500 | 3100-3500 |
| C-Cl Stretch | Absent | 600-800[3] |
Table 2. Key FT-IR absorption frequencies.
Mass Spectrometry (MS): Confirming Molecular Weight and Isotopic Patterns
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. It is a definitive method to confirm the successful incorporation of the chlorine atom.
-
2,4-diamino-6-hydroxypyrimidine: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.
-
4-Chloro-2,6-diaminopyrimidine: The mass spectrum of the chlorinated product will exhibit a molecular ion peak (M⁺) that is heavier than the precursor by the difference in mass between a chlorine atom and a hydroxyl group.[7][8] Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic isotopic cluster, with a peak at M⁺ and another at M+2⁺ with a relative intensity of about one-third of the M⁺ peak.[8] This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.
| Compound | Molecular Weight ( g/mol ) | Key MS Feature |
| 2,4-diamino-6-hydroxypyrimidine | 126.12 | Single molecular ion peak at m/z 126. |
| 4-Chloro-2,6-diaminopyrimidine | 144.56[7][8] | Isotopic cluster for the molecular ion at m/z 144 (M⁺) and 146 (M+2⁺) in a ~3:1 ratio. |
Table 3. Comparative Mass Spectrometry data.
Experimental Protocols
General Sample Preparation
For all spectroscopic analyses, ensure the sample is of sufficient purity. If analyzing a reaction mixture, be aware that the presence of starting materials, reagents, and byproducts will complicate the spectra.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse program. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm). Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Set the spectral width to cover the expected range (e.g., 0-200 ppm). A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Sample Preparation (KBr pellet): Mix a small amount of the sample with dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. For chlorinated compounds, carefully analyze the isotopic pattern of the molecular ion.
Caption: Workflow for spectroscopic characterization.
Conclusion
The spectroscopic comparison of 4-Chloro-2,6-diaminopyrimidine and its precursor, 2,4-diamino-6-hydroxypyrimidine, reveals a clear and predictable set of spectral changes that are directly correlated with the chemical transformation. By leveraging the complementary information provided by NMR, FT-IR, and Mass Spectrometry, researchers can confidently monitor the progress of the chlorination reaction, identify the final product, and assess its purity. This multi-faceted spectroscopic approach is an indispensable component of robust process development and quality assurance in the synthesis of this important pharmaceutical intermediate.
References
- National Institute of Standards and Technology. 4-Chloro-2,6-diaminopyrimidine. NIST Chemistry WebBook. [Link]
- PubChem. 2,4-Diamino-6-chloropyrimidine.
- Sharma, V., Kumar, P., & Sharma, S. (2010). Infrared Spectra of 4-Chloro-2,6-Diaminopyrimidine. Asian Journal of Chemistry, 22(9), 293-296.
- National Institute of Standards and Technology. 4-Chloro-2,6-diaminopyrimidine IR Spectrum. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. 4-Chloro-2,6-diaminopyrimidine IR Spectrum. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. 4-Chloro-2,6-diaminopyrimidine Mass Spectrum. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PubMed Central. [Link]
- National Institute of Standards and Technology. 4-Chloro-2,6-diaminopyrimidine IR Spectrum. NIST Chemistry WebBook. [Link]
Sources
- 1. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR [m.chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 4-Chloro-2,6-diaminopyrimidine(156-83-2) IR2 spectrum [chemicalbook.com]
- 5. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 6. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 7. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 8. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
A Comparative Guide to the Purity Assessment of 4-Chloropyridine-2,6-diamine by HPLC and GC-MS
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
4-Chloropyridine-2,6-diamine is a substituted pyridine that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2][3] Notably, it is recognized as an important building block and a potential impurity in the synthesis of drugs like Minoxidil, which is widely used for treating hair loss.[4][5] Given its role in pharmaceutical manufacturing, the purity of this compound is not merely a quality metric but a regulatory and safety necessity. The presence of impurities, even in trace amounts, can affect the efficacy, stability, and safety of the final drug product.
This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy. The validation of such analytical procedures is paramount to ensure they are fit for their intended purpose, a principle underscored by international guidelines such as those from the International Conference on Harmonisation (ICH).[6][7]
Physicochemical Properties of this compound
Understanding the analyte's properties is the foundation of robust method development.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₄ | [5][8][9] |
| Molecular Weight | 144.56 g/mol | [4][5][8][9] |
| Appearance | White to pale yellow crystalline powder | [5][8] |
| Melting Point | 199-202 °C | [5][8] |
| Solubility | Soluble in methanol; slightly soluble in water. | [2][8][10] |
| Stability | Stable under normal conditions but sensitive to heat and light. | [8][10] |
The compound's two basic amino groups and its aromatic structure make it an excellent chromophore for UV detection in HPLC. Its moderate polarity and melting point suggest that both HPLC and GC-MS are viable techniques, though its thermal stability must be carefully considered for GC analysis.[8][10]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC, particularly in its reversed-phase (RP-HPLC) mode, is an exceptionally versatile and widely adopted technique for the purity analysis of non-volatile and thermally sensitive pharmaceutical compounds.[11][12]
Rationale for Method Design
The chosen RP-HPLC method is designed to provide robust separation of this compound from its potential process-related impurities and degradation products.
-
Stationary Phase Selection: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar this compound and separates it from more polar or non-polar impurities.[13]
-
Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The use of a buffer with an acidic pH (e.g., ortho-phosphoric acid or formic acid for MS compatibility) is critical.[13][14] This ensures that the basic amino groups on the pyridine ring are consistently protonated, minimizing peak tailing and resulting in sharp, symmetrical peaks.[15]
-
Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is employed. This allows for the efficient elution of both early-retained polar impurities and late-eluting non-polar impurities within a single analytical run, providing a comprehensive impurity profile.[13]
-
Detection: UV detection at 254 nm is chosen as it offers high sensitivity for aromatic compounds like pyridine derivatives.[13]
HPLC Experimental Workflow
Caption: A generalized workflow for HPLC purity analysis.
Detailed HPLC Protocol
1. Reagents and Materials:
-
This compound Reference Standard (≥99% purity)
-
This compound Sample
-
Acetonitrile (HPLC Grade)
-
Ortho-phosphoric Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Solution Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of ortho-phosphoric acid in water. Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 2.7 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
4. System Suitability:
-
Before sample analysis, perform five replicate injections of the Reference Standard Solution.
-
Tailing Factor: Should be between 0.8 and 1.5.[13]
-
Theoretical Plates: Not less than 2000.[13]
-
Relative Standard Deviation (RSD): The RSD for the peak area should be not more than 2.0%.[13]
5. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase for at least 20 minutes.
-
Inject a blank (diluent), followed by the system suitability injections.
-
Once system suitability is established, inject the sample solution.
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Identity Confirmation
GC-MS is a highly selective and sensitive technique ideal for separating and identifying volatile and semi-volatile compounds.[6][11] Its coupling with a mass spectrometer provides definitive structural information, making it invaluable for impurity identification.
Rationale for Method Design
The primary consideration for analyzing this compound by GC-MS is its thermal stability. While the compound is a solid with a high melting point, it must be stable enough to be volatilized in the GC inlet without degradation.[8]
-
Column Selection: A low-to-mid polarity column, such as an HP-5MS (5% Phenyl Methylpolysiloxane), is a versatile choice.[16] It separates compounds primarily based on their boiling points and offers excellent performance for a wide range of analytes.
-
Inlet Conditions: A splitless injection is used to maximize sensitivity for trace impurity analysis. The inlet temperature is a critical parameter and should be set high enough to ensure rapid volatilization but low enough to prevent thermal degradation of the analyte.
-
Oven Program: A temperature ramp is used to separate compounds with different boiling points. The program starts at a low temperature to trap volatile impurities on the column, then gradually increases to elute the main component and any higher-boiling impurities.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard method, as it produces reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident identification.[9][17]
GC-MS Experimental Workflow
Caption: A generalized workflow for GC-MS purity and identity analysis.
Detailed GC-MS Protocol
1. Reagents and Materials:
-
This compound Sample
-
Methanol (GC Grade) or other suitable volatile solvent
2. Solution Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh ~1 mg of the sample into a 2 mL GC vial. Add 1 mL of methanol and vortex to dissolve.
3. GC-MS Conditions:
| Parameter | Condition |
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | Start at 100°C, hold 1 min, ramp to 280°C @ 20°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 300 amu |
4. Analysis Procedure:
-
Set up the GC-MS instrument according to the parameters above.
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The expected molecular ion (M+) is at m/z 144.
-
Search the acquired mass spectrum against the NIST library to confirm identity.
-
Identify any other peaks in the chromatogram by examining their mass spectra.
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goal, sample matrix, and available instrumentation.[6][17]
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility/boiling point in a gaseous mobile phase, followed by mass-based detection. |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds. Ideal for this compound. | Suitable for volatile and thermally stable compounds. Requires careful optimization of inlet temperature to avoid degradation. |
| Selectivity | High selectivity based on chromatographic separation. Co-eluting peaks can be an issue without MS detection. | Very high selectivity due to both chromatographic separation and mass-based detection. |
| Sensitivity | Good sensitivity (µg/mL to ng/mL range). | Excellent sensitivity (ng/mL to pg/mL range). |
| Identification Power | Based on retention time comparison with a reference standard. Diode-array detection can provide spectral information but is not definitive. | Definitive identification through mass spectral fragmentation patterns and library matching.[9][17] |
| Quantification | Highly accurate and precise for purity determination using area percent or external standards. | Accurate quantification, though may require an internal standard for best precision. |
| Sample Throughput | Moderate; run times are typically 20-30 minutes. | Can be faster, with run times often in the 10-20 minute range. |
| Primary Application | Routine QC, purity testing, and impurity profiling. | Impurity identification, analysis of volatile/residual solvents, and confirmatory analysis. |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, HPLC and GC-MS are not mutually exclusive but rather complementary techniques.
-
For routine quality control, batch release, and quantitative purity determination, RP-HPLC with UV detection is the recommended method. It is robust, precise, and well-suited to the physicochemical properties of the analyte, providing a reliable measure of purity and a profile of non-volatile impurities.
-
For definitive impurity identification and the analysis of potential volatile or thermally stable impurities, GC-MS is the superior choice. Its ability to provide structural information from mass spectra is unparalleled for identifying unknown peaks and confirming the identity of the main component.
In a comprehensive drug development or quality assurance program, an orthogonal approach is often the most rigorous. The HPLC method should be used for primary purity assessment, while the GC-MS method can be employed to investigate any out-of-specification results, identify unknown impurities, and ensure no volatile contaminants are present. This dual-pronged strategy ensures the highest level of quality and safety for this vital pharmaceutical intermediate.
References
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection.
- SIELC Technologies. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column.
- Benchchem. A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- Muby Chemicals. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS.
- ChemicalBook. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety. (2023-10-12).
- Pipzine Chemicals. 2,6-Diamino-4-chloropyridine Manufacturer & Supplier in China.
- Parchem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- Venugopal, N., & Reddy, A. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate.
- Chem-Impex. 4-Chloro-2,6-diaminopyrimidine.
- National Center for Biotechnology Information. 2,4-Diamino-6-chloropyrimidine. PubChem.
- ChemicalBook. 4-Chloro-2,6-diaminopyrimidine. CAS 156-83-2.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- National Institute of Standards and Technology. 4-Chloro-2,6-diaminopyrimidine. NIST Chemistry WebBook.
- Sigma-Aldrich. 2,6-Diamino-4-chloropyrimidine 98. CAS 156-83-2.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Benchchem. A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-6-methylpyrimidin-4-amine.
- Al-Mamun, A., et al. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. The University of Manchester.
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.
Sources
- 1. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 9. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 10. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. helixchrom.com [helixchrom.com]
- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficient Synthesis of 4-Chloropyridine-2,6-diamine
Introduction
4-Chloropyridine-2,6-diamine is a pivotal intermediate in contemporary medicinal and agricultural chemistry. Its substituted pyridine scaffold is a cornerstone in the design of molecules with diverse biological activities. As with any synthetic endeavor, the efficiency of production is paramount, directly impacting project timelines, cost, and environmental footprint. This guide provides a comparative analysis of prominent synthetic strategies for this compound, offering researchers, scientists, and drug development professionals the critical data needed to select the most appropriate route for their specific application. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and benchmark their performance based on yield, reaction conditions, and scalability.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be approached from several distinct precursors. The choice of starting material fundamentally dictates the reaction sequence, reagents, and overall efficiency. We will compare two primary, logically derived pathways: the chlorination of a hydroxyl-substituted precursor and the amination of a di-chloro precursor.
Route 1: Chlorination of 2,6-Diamino-4-hydroxypyridine
This is arguably the most direct and common strategy for introducing a chlorine atom onto an electron-rich heterocyclic ring. The core of this method involves the conversion of a hydroxyl group to a chloro group using a potent chlorinating agent.
-
Causality of Experimental Choice: The starting material, 2,6-diamino-4-hydroxypyrimidine, is structurally analogous to the desired pyridine target and its synthesis is well-established. The use of phosphorus oxychloride (POCl₃) is a classic and effective method for this transformation. POCl₃ is highly effective for the chlorination of heteroaromatic hydroxyl groups, and its byproducts are volatile, which can simplify the purification process. This approach is often favored in industrial settings for its cost-effectiveness and high conversion rates.[1][2][3]
Route 2: Amination of 2,6-Dichloro-4-aminopyridine
An alternative strategy begins with a pre-existing chloro-substituted pyridine ring, followed by nucleophilic aromatic substitution (SNAr) to introduce the amino groups. Given the target molecule's structure, a more logical precursor would be 2,4,6-trichloropyridine, followed by selective amination.
-
Causality of Experimental Choice: The synthesis of 2,4,6-trichloropyridine from precursors like 2,6-dichloropyridine is a known process.[4][5] The subsequent amination can be achieved using ammonia, often catalyzed by a transition metal like copper.[6][7] This route offers modularity, as different amines could theoretically be introduced. However, controlling the selectivity of amination at the 2 and 6 positions while leaving the 4-position chlorinated can be challenging and may lead to mixtures of products, complicating purification.[8] The reaction conditions for amination can be harsh, sometimes requiring high temperatures and pressures, although microwave-assisted methods have shown promise in improving efficiency.[7]
Workflow Visualization of Synthetic Routes
The following diagram illustrates the two primary synthetic pathways benchmarked in this guide.
Caption: High-level comparison of the Chlorination vs. Amination pathways.
Quantitative Performance Comparison
The efficiency of a synthetic route is a multi-faceted consideration. The table below summarizes the key performance indicators for the discussed pathways, based on data from analogous and related syntheses reported in the literature.
| Metric | Route 1: Chlorination | Route 2: Amination |
| Starting Material | 2,6-Diamino-4-hydroxypyridine | 2,4,6-Trichloropyridine |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Ammonia (NH₃), Copper Catalyst (e.g., CuI) |
| Typical Conditions | 105°C, 6 hours[1][2] | 80-225°C, 2-6 hours (Microwave)[7] |
| Reported Yield (%) | Good to Excellent (70-85%)[2] | Good to Excellent (up to 90%)[7][8] |
| Pros | Direct, high-yielding, well-established industrial process. | Modular approach. |
| Cons | POCl₃ is corrosive and requires careful handling; quenching can be hazardous. | Potential for side products from incomplete or over-amination, requiring careful control and purification.[8] |
Detailed Experimental Protocols
To provide actionable insights, we present a detailed protocol for the most efficient and reliable method identified: Route 1 (Chlorination) . This protocol is a self-validating system, incorporating steps for reaction monitoring, work-up, and purification.
Protocol: Synthesis of this compound via Chlorination
This procedure is adapted from established methods for the chlorination of analogous hydroxy-pyrimidines and -pyridines.[1][2]
Caption: Step-by-step workflow for the chlorination synthesis protocol.
Materials & Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and temperature probe.
-
Heating mantle.
-
2,6-Diamino-4-hydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Acetone
-
Ammonia solution
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for extraction and filtration.
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask, charge 2,6-diamino-4-hydroxypyridine (1.0 eq.). Under a fume hood, carefully add phosphorus oxychloride (approx. 4-6 eq.).[1][2]
-
Chlorination: Begin stirring the mixture and slowly raise the temperature to 105°C. Maintain this temperature and continue stirring for 6 hours. The reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting material.
-
Work-up & Quenching: After the reaction is complete, allow the mixture to cool to approximately 30-40°C. Carefully and slowly add ethanol dropwise to quench the excess POCl₃. This is an exothermic reaction and requires caution. After the addition is complete, raise the temperature to reflux for 2 hours.[1]
-
Isolation of Hydrochloride Salt: Cool the mixture and add acetone. Continue to cool and stir for an additional 2 hours to facilitate the precipitation of the product as its hydrochloride salt. Filter the resulting solid.[1]
-
Neutralization: Transfer the isolated hydrochloride salt to a beaker and dissolve it in water, heating to ~70°C if necessary. Neutralize the solution by adding ammonia water until the pH reaches 6-7.[2]
-
Extraction: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers.
-
Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the final product, this compound. Purity can be assessed by HPLC and the structure confirmed by NMR.[2]
Conclusion and Recommendations
For the synthesis of this compound, the chlorination of 2,6-Diamino-4-hydroxypyridine (Route 1) presents a more robust, efficient, and scalable method compared to the amination of a trichlorinated precursor. While the amination route offers theoretical modularity, it is fraught with potential selectivity issues that can complicate purification and lower the overall yield. The chlorination pathway, leveraging the inexpensive and potent reagent POCl₃, is a well-understood industrial process that delivers high yields consistently.[1][2] Researchers and process chemists should prioritize this route, while ensuring that appropriate safety measures are in place for handling phosphorus oxychloride.
References
- Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide. Benchchem.
- How is 2-Amino-4-chloropyridine synthesized and what are its applic
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.
- Can anybody suggest a method of synthesis of 4-Chloropyridine?
- Technical Support Center: Purification of Products Derived from 2-Amino-4-chloropyridine. Benchchem.
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- Patent CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
- 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1).
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Patent CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Patent CN104892497A - Synthetic method of 2,4,6-trichloropyridine.
- Patent KR20100051689A - Process for the synthesis of diaminopyridine and related compounds.
- A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines.
- 2,4,6-Trichloropyridine synthesis. ChemicalBook.
Sources
- 1. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]
- 5. 2,4,6-Trichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Identity of 4-Chloropyridine-2,6-diamine Reaction Products
In the landscape of medicinal chemistry and materials science, pyridine scaffolds are indispensable building blocks. Among them, 4-Chloropyridine-2,6-diamine serves as a versatile precursor for synthesizing a diverse range of functional molecules. The chlorine atom at the C4 position is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various substituents. However, the success of any synthesis hinges on the unambiguous confirmation of the final product's identity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously identify the products of reactions involving this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Challenge: Beyond the Expected
The primary reaction pathway for this compound involves the displacement of the C4-chloro group. The electron-donating nature of the two amino groups at C2 and C6 can influence the reactivity of the ring, but the C4 position remains the most susceptible to nucleophilic attack.
While the primary substitution product is often the major component, the potential for side reactions, incomplete conversion, or the formation of isomeric impurities necessitates a multi-faceted analytical approach. Relying on a single technique can lead to misinterpretation and costly delays in research and development. This guide champions a synergistic workflow, leveraging chromatography and spectroscopy to build an irrefutable case for a product's structure and purity.
Caption: General reaction pathway for this compound.
A Multi-Technique Workflow for Unambiguous Identification
Our recommended workflow integrates preliminary purity assessment with definitive structural elucidation techniques. Each step provides a layer of evidence, culminating in a comprehensive and trustworthy characterization of the reaction product.
Caption: Recommended analytical workflow for product validation.
Preliminary Assessment: Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is a rapid, cost-effective technique used to monitor the progress of a reaction in real-time. By comparing the crude reaction mixture to a spot of the starting material, one can quickly determine if the this compound has been consumed. The appearance of a new spot, typically with a different retention factor (Rf), indicates the formation of a new compound.
Trustworthiness: While not a quantitative method, TLC provides a crucial first look at the complexity of the reaction mixture. The presence of multiple new spots suggests the formation of byproducts, alerting the researcher to potential purification challenges.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 coated aluminum plates.
-
Spotting: Dissolve a small amount of the starting material (as a reference) and the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or methanol). Spot them side-by-side on the TLC plate.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point for these polar compounds is a mixture of ethyl acetate and hexanes (e.g., 1:1) or dichloromethane and methanol (e.g., 95:5).
-
Visualization: Visualize the spots under UV light (254 nm). The aromatic pyridine rings will appear as dark spots. Staining with potassium permanganate can also be used if the products are not UV-active.
-
Analysis: Compare the Rf values. A successful reaction should show the disappearance of the starting material spot and the appearance of a new product spot.
Purity and Molecular Weight Confirmation: HPLC and LC-MS
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound.[1] A well-developed HPLC method can separate the main product from unreacted starting materials and byproducts with high resolution.[1] Coupling the HPLC to a mass spectrometer (LC-MS) provides two critical pieces of information simultaneously: the retention time (a characteristic of the compound under specific conditions) and the molecular weight of the eluting species.
Trustworthiness: For regulatory submissions and publication, HPLC purity analysis is non-negotiable. By integrating the peak areas, a quantitative percentage purity can be determined. The mass spectrum provides direct evidence of the product's molecular formula, confirming that the desired chemical transformation has occurred. Pyridine and its derivatives are often analyzed using reversed-phase C18 columns.[1][2] Due to their basic nature, an acidic modifier like formic or trifluoroacetic acid is typically added to the mobile phase to ensure good peak shape.[2]
Experimental Protocol: A General RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector (or PDA) and ideally, an in-line mass spectrometer.[1]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes to ensure elution of compounds with varying polarities.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the product's UV-Vis spectrum (typically around 250-280 nm for pyridines).[3] MS detection in positive ion mode (ESI+).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
Definitive Structural Elucidation: NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination in organic chemistry.[4] For substituted pyridines, ¹H and ¹³C NMR provide a wealth of information about the electronic environment and connectivity of every atom in the molecule.
Trustworthiness: The unique chemical shifts and coupling constants of the protons on the pyridine ring create a distinct fingerprint for a given substitution pattern. Overlapping signals in the aromatic region are a common challenge with polysubstituted pyridines, but this can be overcome using two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC.[5] These advanced techniques reveal proton-proton and proton-carbon correlations, allowing for the complete and confident assignment of the molecular structure.[5]
Case Study: Reaction with Morpholine
Let's consider the SNAr reaction of this compound with morpholine. The expected product is 4-(morpholino)pyridine-2,6-diamine.
| Compound | Structure |
| Starting Material: this compound | |
| Expected Product: 4-(Morpholino)pyridine-2,6-diamine |
Comparative Analytical Data
The table below summarizes the expected analytical data for the starting material and the product. This data is predictive and serves as a guide for what a researcher should look for.
| Technique | This compound (Starting Material) | 4-(Morpholino)pyridine-2,6-diamine (Product) | Rationale for Change |
| ¹H NMR | ~6.0-6.2 ppm (s, 2H): Two equivalent protons on the pyridine ring. ~4.5 ppm (br s, 4H): Two NH₂ groups. | ~5.5-5.7 ppm (s, 2H): Ring protons shift upfield due to the electron-donating morpholine group. ~3.7-3.9 ppm (t, 4H): Morpholine protons adjacent to oxygen. ~3.1-3.3 ppm (t, 4H): Morpholine protons adjacent to nitrogen. ~4.2 ppm (br s, 4H): NH₂ groups. | The disappearance of the starting material's single aromatic peak and the appearance of new signals corresponding to the morpholine moiety is definitive proof of reaction. The upfield shift of the pyridine protons confirms the replacement of the electron-withdrawing Cl with the electron-donating morpholino group. |
| ¹³C NMR | ~158 ppm (C2, C6): Carbons attached to amino groups. ~150 ppm (C4): Carbon attached to chlorine. ~98 ppm (C3, C5): Carbons adjacent to amino groups. | ~159 ppm (C2, C6): Largely unchanged. ~155 ppm (C4): Shifts slightly. ~90 ppm (C3, C5): Shifts significantly upfield due to the strong electron-donating effect of the morpholino nitrogen. ~66 ppm (-CH₂-O-): Morpholine carbons. ~48 ppm (-CH₂-N-): Morpholine carbons. | The appearance of two new aliphatic carbon signals confirms the incorporation of the morpholine ring. The chemical shifts are characteristic for this group. An HMBC experiment would show a correlation between the morpholine protons at ~3.2 ppm and the pyridine C4 at ~155 ppm, providing unequivocal proof of connectivity.[5] |
| Mass Spec (ESI+) | [M+H]⁺ = 145.0/147.0: Isotopic pattern for one chlorine atom (approx. 3:1 ratio). | [M+H]⁺ = 194.1: A single molecular ion peak. | The loss of the characteristic chlorine isotope pattern and the appearance of a new molecular ion peak corresponding to the mass of the product is conclusive evidence of the substitution. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for these compounds due to their polarity and ability to exchange with the N-H protons.[5]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure proper shimming to achieve good resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time depending on the sample concentration.
-
2D NMR (if needed): If the ¹H spectrum is crowded or assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra. These experiments are invaluable for piecing together the structure.[5]
Conclusion
Confirming the identity of a reaction product is a cornerstone of chemical research. For derivatives of this compound, a systematic approach combining TLC, HPLC/LC-MS, and multi-dimensional NMR is essential. This workflow not only verifies the molecular structure but also establishes the purity of the synthesized compound, providing the confidence needed to proceed to the next stage of research, be it biological testing or materials characterization. By understanding the "why" behind each analytical choice, researchers can adeptly troubleshoot unexpected results and generate data that meets the highest standards of scientific integrity.
References
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Brown, T. L., LeMay, H. E., Bursten, B. E., Murphy, C. J., Woodward, P. M., & Stoltzfus, M. E. (2018). Chemistry: The Central Science. Pearson. (Note: General chemistry reference).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Note: Standard spectroscopy textbook).
- NIST. Pyridine. NIST Chemistry WebBook.
- Tanaka, F., Chouthaiwale, P. V., & Lapointe, S. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. HETEROCYCLES, 95(2), 837.
Sources
A Comparative Guide to the Coordination Properties of 4-Chloropyridine-2,6-diamine and its Analogs
Introduction: Navigating the Landscape of Substituted Pyridine Ligands
In the vast field of coordination chemistry, the rational design of ligands is paramount to tailoring the properties of metal complexes for applications ranging from catalysis to materials science and drug development. Pyridine-based ligands, in particular, have been a cornerstone of investigation due to their versatile electronic properties and tunable steric profiles. This guide provides a comprehensive comparative study of the coordination properties of 4-Chloropyridine-2,6-diamine, a molecule of interest for its potential to form stable and functional metal complexes.
It is important to note that while the focus of this guide is this compound, the scientific literature often presents a greater volume of research on its structural analog, 4-Chloro-2,6-diaminopyrimidine, and the parent ligand, 2,6-diaminopyridine. This guide will leverage the extensive knowledge available for these closely related compounds to infer and contextualize the coordination behavior of this compound, offering a robust comparative framework for researchers. We will delve into the electronic and steric effects of the chloro and amino substituents on the pyridine ring and how these modifications are anticipated to influence the stability, geometry, and reactivity of the resulting metal complexes.
Structural and Electronic Considerations: A Comparative Overview
The coordination chemistry of pyridine ligands is fundamentally governed by the electronic nature of the pyridine nitrogen and the influence of substituents on the ring. The introduction of amino groups at the 2- and 6-positions, as in 2,6-diaminopyridine, significantly enhances the electron-donating ability of the pyridine nitrogen through resonance effects. This increased basicity generally leads to the formation of more stable metal complexes compared to unsubstituted pyridine.
The addition of a chloro group at the 4-position, as in this compound, introduces a counteracting electronic effect. The electronegative chlorine atom withdraws electron density from the pyridine ring via an inductive effect. This is expected to decrease the basicity of the pyridine nitrogen compared to 2,6-diaminopyridine, potentially leading to slightly weaker metal-ligand bonds. However, the chloro-substituent can also participate in non-covalent interactions, such as halogen bonding, which can influence the supramolecular assembly of the resulting complexes.
For a direct comparison, we will consider the well-studied 2,6-diaminopyridine as a baseline and 4-amino-2,6-dichloropyridine as a ligand with a different substitution pattern to highlight the nuanced effects of substituent placement.
Experimental Data: A Comparative Spectroscopic and Structural Analysis
A thorough understanding of a ligand's coordination properties relies on detailed experimental characterization of both the free ligand and its metal complexes. While specific experimental data for this compound is limited in the public domain, we can predict its spectroscopic signatures based on data from its analogs.
Table 1: Comparative Spectroscopic Data of this compound and Related Ligands
| Spectroscopic Technique | This compound (Predicted) | 2,6-Diaminopyridine (Experimental) | 4-Amino-2,6-dichloropyridine (Experimental)[1] |
| ¹H NMR (δ, ppm in DMSO-d₆) | ~6.0-6.5 (s, 2H, Ar-H), ~5.5-6.0 (br s, 4H, -NH₂) | ~7.1 (t, 1H, H-4), ~5.8 (d, 2H, H-3,5), ~5.4 (br s, 4H, -NH₂) | ~6.3 (s, 1H, H-5), ~6.5-7.0 (br s, 2H, -NH₂) |
| ¹³C NMR (δ, ppm in DMSO-d₆) | ~158 (C2, C6), ~140 (C4), ~105 (C3, C5) | ~159 (C2, C6), ~138 (C4), ~104 (C3, C5) | ~163 (C-4), ~158 (C-2, C-6), ~103 (C-5) |
| IR Spectroscopy (ν, cm⁻¹) | ~3400-3200 (N-H stretch), ~1640 (N-H bend), ~1580 (C=N stretch), ~800-850 (C-Cl stretch) | ~3430, 3320 (N-H stretch), ~1640 (N-H bend), ~1580 (C=N stretch) | ~3400-3300 (N-H stretch), ~1640 (N-H bend), ~1570 (C=N stretch), ~820 (C-Cl stretch) |
| Mass Spectrometry (m/z) | [M]⁺ expected at ~143.5 | [M]⁺ at 109.13 | [M]⁺ expected at ~163.0 |
Note: Predicted values for this compound are based on the analysis of structurally similar compounds.
Upon coordination to a metal center, significant shifts in these spectroscopic signals are expected. For instance, in the ¹H NMR spectrum, the signals for the aromatic protons and the amino protons will typically shift downfield due to the donation of electron density to the metal. In the IR spectrum, the C=N stretching frequency of the pyridine ring is expected to shift to a higher wavenumber upon coordination.
Coordination Behavior and Complex Formation
2,6-diaminopyridine and its derivatives can act as bidentate or monodentate ligands. In many cases, they form chelate complexes with metal ions, coordinating through the pyridine nitrogen and one of the amino nitrogens. However, monodentate coordination through the pyridine nitrogen is also common, particularly when the amino groups are sterically hindered or when the reaction conditions favor this binding mode. The presence of the 4-chloro substituent in this compound is not expected to significantly alter its primary coordination modes compared to 2,6-diaminopyridine.
Macrocyclic complexes can also be formed through condensation reactions involving the amino groups of 2,6-diaminopyridine and other reagents in the presence of a metal ion, which acts as a template.[2]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a substituted diaminopyridine ligand and a representative metal complex, along with standard characterization techniques.
Protocol 1: Synthesis of a Substituted 2,6-Diaminopyridine Ligand
This protocol describes a general method for the synthesis of a substituted 2,6-diaminopyridine, which can be adapted for the synthesis of this compound from the corresponding dichloropyridine precursor.
Workflow for Ligand Synthesis
Caption: General workflow for the synthesis of a substituted 2,6-diaminopyridine.
Step-by-Step Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine the starting dichloropyridine (1.0 eq), an excess of the amination reagent (e.g., concentrated aqueous ammonia, ~20 eq), and a suitable solvent if necessary.
-
Reaction: Seal the autoclave and heat the reaction mixture to the required temperature (typically 150-200 °C) for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, carefully vent the autoclave. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of a Metal Complex with a Substituted 2,6-Diaminopyridine Ligand
This protocol provides a general method for the synthesis of a metal complex, which can be applied to this compound and other similar ligands.
Workflow for Complex Synthesis
Caption: General workflow for the synthesis of a metal complex with a substituted pyridine ligand.
Step-by-Step Procedure:
-
Preparation of Solutions: Dissolve the substituted 2,6-diaminopyridine ligand (e.g., 2.0 eq) in a suitable solvent such as ethanol. In a separate flask, dissolve the metal salt (e.g., a metal(II) chloride, 1.0 eq) in water or ethanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate may form immediately, or the solution may change color.
-
Isolation: Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-4 hours). Collect the resulting solid by vacuum filtration.
-
Purification: Wash the isolated complex with the reaction solvent and then with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.
-
Characterization: Characterize the synthesized complex using techniques such as IR and UV-Vis spectroscopy. For a definitive structural elucidation, single-crystal X-ray diffraction analysis is essential.
Comparative Performance in Potential Applications
The coordination properties of these ligands directly impact their performance in various applications. For example, the stability and redox properties of their metal complexes are crucial for their use as catalysts. The presence of the amino groups in 2,6-diaminopyridine derivatives can also lead to interesting biological activities, with some metal complexes showing enhanced antibacterial properties compared to the free ligands.[3] The introduction of a chloro substituent in this compound could modulate these activities, offering a pathway to fine-tune the biological profile of the resulting complexes.
Conclusion and Future Directions
This guide has provided a comparative analysis of the coordination properties of this compound by leveraging the extensive knowledge of its structural analogs, 2,6-diaminopyridine and other substituted pyridines. The interplay of the electron-donating amino groups and the electron-withdrawing chloro substituent is expected to result in a ligand with unique coordination behavior, offering a balance of stability and reactivity in its metal complexes.
The provided experimental protocols offer a starting point for the synthesis and characterization of this compound and its metal complexes. Further research is needed to fully elucidate its coordination chemistry and explore the potential applications of its complexes in catalysis, materials science, and medicinal chemistry. A systematic study of a series of 4-halo-2,6-diaminopyridines would provide valuable insights into the influence of halogen substituents on the properties of these versatile ligands.
References
- Chandra, S., & Kumar, A. (2011). Macrocyclic metal complexes derived from 2,6-diaminopyridine and isatin with their antibacterial and spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 89-95.
- Janiak, C., et al. (2000). Modified Bipyridines: 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 2000(1), 123-134.
- Kharadi, G. J. (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Macrocyclic metal complexes derived from 2,6-diaminopyridine and isatin with their antibacterial and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of 2,6 –Diaminopyridine Metal Complexes and Corresponding Metal Salts against some Pathogenic Bacteria | Auctores [auctoresonline.org]
A Comparative Guide to Validating Reaction Mechanisms of 4-Chloropyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridine scaffolds are of paramount importance. Among them, 4-Chloropyridine-2,6-diamine stands out as a versatile building block, prized for its dual amino functionalities and a reactive chloro-substituent. However, the successful and efficient utilization of this molecule in complex synthetic pathways hinges on a deep and validated understanding of its reaction mechanisms.
This guide provides an in-depth technical comparison of the primary reaction mechanisms involving this compound. Moving beyond theoretical postulations, we will delve into the experimental data that underpins our understanding of its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Where direct experimental validation for our target molecule is not available in the literature, we will draw upon established principles and data from closely related analogues to provide a robust comparative analysis. Furthermore, this guide furnishes detailed experimental protocols designed to empower researchers to validate these mechanisms in their own laboratories.
Core Principles of Reactivity: An Overview
The reactivity of this compound is governed by the electronic interplay between the electron-withdrawing pyridine nitrogen, the two electron-donating amino groups, and the chloro leaving group. The nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The amino groups at C2 and C6, being strong electron-donating groups, increase the electron density of the ring, which can modulate its reactivity in complex ways.
Nucleophilic Aromatic Substitution (SNAr): A Stepwise Pathway
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing this compound. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The Mechanism in Detail
The reaction is initiated by the attack of a nucleophile at the C4 position, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized across the aromatic system and onto the electronegative nitrogen atom, which provides significant stabilization. In the subsequent, typically rapid step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.
Diagram: Validated Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: Stepwise mechanism of SNAr on this compound.
Experimental Validation and Comparative Analysis
While specific kinetic studies on this compound are not extensively reported, the principles of SNAr on halopyridines are well-established. The reactivity is influenced by:
-
The Nature of the Leaving Group: The carbon-halogen bond strength plays a crucial role. For halopyridines, the reactivity order is generally F > Cl > Br > I for the SNAr mechanism, as the more electronegative halogen better stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.
-
Electronic Effects of Substituents: The two amino groups in this compound are strong electron-donating groups. This increases the electron density on the pyridine ring, which would be expected to decrease the rate of nucleophilic attack compared to an unsubstituted 4-chloropyridine. However, the amino groups also stabilize the positive charge that can be formally placed on the nitrogen atom in one of the resonance structures of the Meisenheimer complex, a factor that can enhance reactivity.
Comparative Reactivity Data for Halopyridines in SNAr
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 2-Chloropyridine | Piperidine | 100 °C, 17h (water) | 95 | [1] |
| 4-Chloropyridine | Sodium Methoxide | Methanol, reflux | High | [2] |
| 2,4-Dichloropyrimidine | Ammonia | Ethanol, 100°C | 80 (4-amino-2-chloropyrimidine) | [3] |
| This compound | Ammonia | [Predicted] High T, Pressure | [Predicted] Moderate-High | - |
Note: Direct comparative data for this compound is limited. The predicted reactivity is based on established principles.
Protocol for Kinetic Analysis of SNAr
To validate the SNAr mechanism and quantify the reactivity of this compound, a kinetic study is indispensable.
Objective: To determine the rate law and activation parameters for the reaction of this compound with a nucleophile (e.g., piperidine).
Materials:
-
This compound
-
Piperidine (or other desired nucleophile)
-
Anhydrous, non-protic solvent (e.g., DMSO, DMF)
-
Internal standard (e.g., durene)
-
Thermostatted reaction vessel
-
GC-MS or HPLC for reaction monitoring
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, piperidine, and the internal standard in the chosen solvent.
-
Reaction Setup: In a thermostatted reaction vessel, combine the solvent and the this compound stock solution. Allow the mixture to equilibrate to the desired temperature.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the piperidine stock solution.
-
Reaction Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution).
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the reactant and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the order of the reaction with respect to each reactant and calculate the rate constant. Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetics of the SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful tools for the formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
Navigating the Synthesis of 4-Chloropyridine-2,6-diamine: A Comparative Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, 4-Chloropyridine-2,6-diamine stands as a valuable scaffold and intermediate due to the versatile reactivity of its chloro and amino functionalities. However, the path to its efficient and reproducible synthesis is often obscured by the prevalence of its more commonly reported isomer, 4-Chloro-2,6-diaminopyrimidine. This guide provides a detailed assessment of viable synthetic strategies for this compound, focusing on the chemical principles that govern their reproducibility and offering insights for practical implementation in a research and development setting.
The Synthetic Challenge: Pyridine vs. Pyrimidine
A significant hurdle in sourcing synthetic protocols for this compound is the frequent misidentification with its pyrimidine analogue. The similar nomenclature can lead to the retrieval of numerous irrelevant procedures. It is crucial for the researcher to confirm the core heterocyclic system—a six-membered ring with one nitrogen atom (pyridine) versus two nitrogen atoms (pyrimidine)—to ensure the correct synthetic pathway is being pursued. This guide will focus exclusively on the synthesis of the pyridine-based target molecule.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The most plausible and adaptable route to this compound involves the sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine precursor. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly at the 2- and 6-positions, which are activated by the ring nitrogen. The presence of a halogen at the 4-position further influences the reactivity of the ring system.
Protocol 1: Direct Diamination of a Dichloropyridine Precursor
This approach focuses on the direct displacement of two chloro groups from a suitable precursor, such as 2,6-dichloro-4-substituted pyridine, with an amino source. The success of this method hinges on the careful control of reaction conditions to achieve double substitution without unwanted side reactions.
Experimental Protocol:
Starting Material: 4-Amino-2,6-dichloropyridine or 2,6-Dichloropyridine
-
Reaction Setup: To a high-pressure reaction vessel, add the dichloropyridine precursor (1.0 eq.), a suitable solvent (e.g., ethanol, isopropanol, or dioxane), and a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide, or ammonia gas).
-
Catalyst (Optional): For less reactive substrates, a copper catalyst (e.g., CuI or CuSO4) can be introduced to facilitate the amination.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature ranging from 150-200°C. The reaction is typically maintained for 12-24 hours. The internal pressure will increase significantly; ensure the reaction vessel is rated for the expected pressure at the chosen temperature.
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess ammonia. The reaction mixture is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired this compound.
Causality Behind Experimental Choices:
-
High Temperature and Pressure: The C-Cl bonds on the pyridine ring are relatively strong, and the aromatic system requires significant energy to undergo nucleophilic attack. High temperatures provide the necessary activation energy, while a sealed vessel maintains the concentration of the volatile ammonia reactant.
-
Solvent Choice: Polar protic solvents like ethanol can solvate the ionic intermediates of the SNAr mechanism, stabilizing the transition state and facilitating the reaction. Dioxane, a polar aprotic solvent, can also be effective, particularly in copper-catalyzed reactions.
-
Copper Catalysis: Copper(I) salts can coordinate to the pyridine nitrogen, further increasing the electrophilicity of the ring and activating the C-Cl bonds towards nucleophilic attack. This is a common strategy to improve yields and reduce the harshness of reaction conditions for the amination of halopyridines.[1]
Reproducibility Assessment:
The direct diamination approach can be challenging to reproduce consistently. Key factors influencing reproducibility include:
-
Precise control of temperature and pressure: Small variations can lead to incomplete reactions or the formation of side products.
-
Purity of starting materials: Impurities in the dichloropyridine precursor can interfere with the reaction.
-
Efficiency of the work-up and purification: The final product may be difficult to separate from starting material and mono-aminated intermediates.
Protocol 2: Stepwise Amination via an Isolated Mono-amino Intermediate
To improve control and reproducibility, a stepwise approach can be employed. This involves the initial mono-amination of a dichloropyridine, isolation of the mono-amino intermediate, and subsequent amination of the remaining chloro-position.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-4,6-dichloropyridine
-
Reaction Setup: Dissolve 2,4,6-trichloropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Nucleophilic Addition: Add a solution of aqueous ammonia (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is concentrated, and the crude product is purified by recrystallization or column chromatography to yield 2-amino-4,6-dichloropyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a high-pressure reaction vessel, combine the isolated 2-amino-4,6-dichloropyridine (1.0 eq.), a solvent (e.g., ethanol), and a source of ammonia.
-
Reaction Conditions: Heat the mixture to 180-220°C for 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Causality Behind Experimental Choices:
-
Stepwise Approach: By isolating the mono-aminated intermediate, the second amination can be performed under optimized conditions, potentially leading to a cleaner reaction and higher overall yield.
-
Reactivity Difference: The introduction of the first amino group can electronically deactivate the pyridine ring, making the second substitution more challenging and requiring more forcing conditions.
Reproducibility Assessment:
The stepwise protocol generally offers better reproducibility compared to the direct diamination.
-
Improved Control: Each step can be individually optimized and monitored, leading to a more predictable outcome.
-
Purer Intermediates: Purification of the mono-amino intermediate ensures a cleaner starting material for the second step, reducing the likelihood of side product formation.
-
Potential for Higher Overall Yield: While involving an additional step, the improved efficiency of each reaction can result in a higher overall yield of the final product.
Comparative Analysis of Synthetic Protocols
| Parameter | Protocol 1: Direct Diamination | Protocol 2: Stepwise Amination |
| Starting Material | 4-Amino-2,6-dichloropyridine or 2,6-Dichloropyridine | 2,4,6-Trichloropyridine |
| Number of Steps | 1 | 2 |
| Reaction Conditions | High Temperature (150-200°C), High Pressure | Step 1: Room Temp.; Step 2: High Temp. (180-220°C), High Pressure |
| Control over Reaction | Lower | Higher |
| Reproducibility | Moderate | Good |
| Potential Yield | Variable, can be lower due to side products | Potentially higher overall yield |
| Purification | Can be challenging | More straightforward |
Visualizing the Synthetic Pathways
Logical Flow of Synthetic Strategies
Caption: Step-by-step workflow for the stepwise amination protocol.
Conclusion and Recommendations
The synthesis of this compound, while not as straightforward as its pyrimidine isomer, is achievable through nucleophilic aromatic substitution on di-chlorinated pyridine precursors. For researchers prioritizing reproducibility and control over the synthetic process, the stepwise amination protocol (Protocol 2) is highly recommended. Although it involves an additional step, the ability to isolate and purify the mono-amino intermediate significantly enhances the predictability and overall success of the synthesis.
For high-throughput or screening applications where a one-pot reaction is desirable, the direct diamination protocol (Protocol 1) can be considered. However, it is imperative to invest time in optimizing and standardizing the reaction conditions, particularly temperature and pressure, to ensure consistent results. The use of a copper catalyst may also be beneficial in improving the efficiency of this one-pot approach.
Ultimately, the choice of protocol will depend on the specific needs and resources of the laboratory. By understanding the underlying chemical principles and the critical parameters that govern reproducibility, researchers can confidently approach the synthesis of this valuable chemical entity.
References
- CN101029021A - Production of 2,6-diamino-pyridine - Google P
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. [Link]
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands | ACS Omega - ACS Public
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. [Link]
- A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines | Request PDF - ResearchG
Sources
comparing the cost-effectiveness of different synthetic routes to 4-Chloropyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridine-2,6-diamine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of bioactive molecules. Its trifunctional nature, possessing two nucleophilic amino groups and a halogenated site for cross-coupling reactions, makes it a versatile scaffold for creating diverse chemical libraries. The economic viability of synthesizing this intermediate is paramount for its application in large-scale drug discovery programs. This guide provides an in-depth, comparative analysis of two plausible synthetic routes to this compound, evaluating their cost-effectiveness based on starting material costs, reagent prices, reaction yields, and process considerations.
Synthetic Strategies: An Overview
Two primary retrosynthetic disconnections for this compound suggest two distinct forward synthetic approaches:
-
Route A: Electrophilic Chlorination of 2,6-diaminopyridine. This approach involves the direct introduction of a chlorine atom at the C4 position of the commercially available 2,6-diaminopyridine. The success of this route hinges on the regioselectivity of the chlorination, as the electron-donating amino groups strongly activate the pyridine ring towards electrophilic substitution at the ortho and para positions.
-
Route B: Nucleophilic Amination of 2,4,6-trichloropyridine. This strategy begins with the more complex 2,4,6-trichloropyridine and relies on the selective substitution of the chlorine atoms at the C2 and C6 positions with amino groups, leaving the C4 chlorine intact. The regioselectivity of nucleophilic aromatic substitution (SNAr) is a critical factor in this pathway.
This guide will now delve into the detailed experimental protocols and cost-effectiveness analysis of each route.
Route A: Direct Chlorination of 2,6-Diaminopyridine
The direct chlorination of 2,6-diaminopyridine presents an attractive, atom-economical approach. The key challenge is to achieve selective chlorination at the desired C4 position, as the C3 and C5 positions are also activated. A common strategy to direct electrophilic substitution to the para-position of anilines is to protonate the amino groups, thereby reducing their activating effect and sterically hindering the ortho positions. This principle can be applied to 2,6-diaminopyridine.
Experimental Protocol: Route A
Step 1: Formation of 2,6-Diaminopyridinium Dihydrochloride
2,6-Diaminopyridine is dissolved in a suitable solvent such as glacial acetic acid or a mixture of an inert solvent and a strong acid (e.g., concentrated hydrochloric acid). The formation of the dihydrochloride salt deactivates the amino groups and directs the incoming electrophile to the 4-position.
Step 2: Chlorination
A suitable chlorinating agent is then added to the suspension of the pyridinium salt. Common and cost-effective chlorinating agents for this purpose include N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). The reaction is typically carried out at or below room temperature to control selectivity.
Step 3: Work-up and Isolation
After the reaction is complete, the mixture is neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the amino groups and the product. The this compound is then extracted with an organic solvent, and the solvent is evaporated to yield the crude product. Purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices
-
Protonation of Amino Groups: The formation of the anilinium-type salt is crucial for directing the chlorination. The -NH3+ groups are electron-withdrawing, deactivating the ring overall but still directing para due to resonance effects and steric hindrance at the ortho positions.
-
Choice of Chlorinating Agent:
-
N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent, often used when over-chlorination or side reactions are a concern. It is relatively easy and safe to handle.
-
Sulfuryl Chloride (SO2Cl2): A more reactive and less expensive chlorinating agent. Its reactivity requires careful control of the reaction temperature to maintain selectivity.
-
Visualizing the Workflow: Route A
Caption: Synthetic workflow for Route A.
Route B: Selective Amination of 2,4,6-Trichloropyridine
This route starts from a more functionalized precursor, 2,4,6-trichloropyridine, and introduces the amino groups in the final steps. The success of this route depends on the higher reactivity of the chlorine atoms at the 2- and 6-positions towards nucleophilic substitution compared to the chlorine at the 4-position. This difference in reactivity is a known phenomenon in pyridine chemistry.
Experimental Protocol: Route B
Step 1: Nucleophilic Amination
2,4,6-Trichloropyridine is reacted with a source of ammonia. This can be aqueous ammonia, ammonia in an organic solvent, or a protected amine followed by deprotection. The reaction is typically carried out under pressure and at elevated temperatures to facilitate the substitution. The regioselectivity is controlled by the inherent electronic properties of the pyridine ring, where the 2- and 6-positions are more electron-deficient and thus more susceptible to nucleophilic attack.
Step 2: Work-up and Isolation
After the reaction, the excess ammonia is removed, and the reaction mixture is worked up. This may involve extraction and purification by recrystallization or column chromatography to isolate the desired this compound from any partially aminated byproducts or isomers.
Causality Behind Experimental Choices
-
Choice of Starting Material: 2,4,6-Trichloropyridine is a readily available starting material. The three chlorine atoms provide multiple reaction sites, with the positions flanking the nitrogen atom being the most activated for SNAr.
-
Reaction Conditions: Elevated temperature and pressure are often necessary to drive the amination reaction to completion, especially for the second substitution. The choice of solvent can also influence the reaction rate and selectivity.
Visualizing the Workflow: Route B
Caption: Synthetic workflow for Route B.
Cost-Effectiveness Comparison
To provide a quantitative comparison, we have estimated the cost to synthesize 100 grams of this compound via each route. The costs are based on currently available catalogue prices for the starting materials and key reagents. It is important to note that these prices are subject to change and may be significantly lower for bulk purchases.
| Parameter | Route A: Direct Chlorination | Route B: Selective Amination |
| Starting Material | 2,6-Diaminopyridine | 2,4,6-Trichloropyridine |
| Starting Material Cost (per 100g) | ~$40 - $60[1][2][3][4] | ~$120 - $150[5][6][7] |
| Key Reagents | N-Chlorosuccinimide or Sulfuryl Chloride, HCl | Aqueous Ammonia |
| Reagent Cost (per reaction scale) | NCS: ~ | Minimal |
| Assumed Yield | 70% | 60% |
| Theoretical Cost per 100g of Product | ~$70 - | ~$200 - $250 |
| Process Safety & Handling | NCS is relatively safe. SO2Cl2 is corrosive and moisture-sensitive. | Requires handling of ammonia and potentially high-pressure equipment. |
| Environmental Impact | Use of chlorinated solvents and reagents. | Use of excess ammonia which needs to be neutralized. |
| Scalability | Good, with careful control of chlorination. | Potentially more challenging due to pressure requirements and selectivity control. |
Analysis and Recommendation
Based on the analysis of both synthetic routes, Route A, the direct chlorination of 2,6-diaminopyridine, emerges as the more cost-effective and scalable option for the synthesis of this compound.
The primary driver for the cost-effectiveness of Route A is the significantly lower price of the starting material, 2,6-diaminopyridine, compared to 2,4,6-trichloropyridine. Even with the additional cost of the chlorinating agent, the overall material cost for Route A is substantially lower. The use of sulfuryl chloride as the chlorinating agent further enhances the cost-effectiveness, although it requires more stringent handling procedures due to its reactivity and corrosive nature. For laboratory-scale synthesis where safety and ease of handling are prioritized, N-Chlorosuccinimide is a viable, albeit slightly more expensive, alternative.
Route B, while chemically feasible, is hampered by the high cost of 2,4,6-trichloropyridine. Furthermore, achieving high regioselectivity in the amination of all three chlorine atoms can be challenging, potentially leading to lower yields and more complex purification procedures. The need for elevated temperatures and pressures for the amination reaction also adds to the operational complexity and cost, particularly at an industrial scale.
Conclusion
For researchers and drug development professionals seeking an economical and efficient synthesis of this compound, the direct chlorination of 2,6-diaminopyridine (Route A) is the recommended approach. The key to success in this route lies in the careful control of the reaction conditions, particularly the initial protonation of the amino groups to ensure selective chlorination at the 4-position. This method offers a balance of high yield, operational simplicity, and, most importantly, superior cost-effectiveness, making it a valuable tool in the synthesis of novel pharmaceutical agents.
References
- Sulfuryl Chloride Price. IndiaMART. Accessed January 10, 2026.
- N-Chlorosuccinimide Price. ChemicalBook. Accessed January 10, 2026.
- N Chlorosuccinimide Price. IndiaMART. Accessed January 10, 2026.
- 2,6-Diaminopyridine Price. Tokyo Chemical Industry (India) Pvt. Ltd. Accessed January 10, 2026.
- N-Chlorosuccinimide Price. Chem-Impex. Accessed January 10, 2026.
- Sulfuryl chloride Price. Crescent Chemical Company. Accessed January 10, 2026.
- Sulfuryl chloride 97% Price. Sigma-Aldrich. Accessed January 10, 2026.
- Sulfuryl chloride Price. ChemicalBook. Accessed January 10, 2026.
- 2,6-Diaminopyridine Price. The Lab Depot. Accessed January 10, 2026.
- 2,6-Diaminopyridine Price. Chem-Impex. Accessed January 10, 2026.
- N-Chlorosuccinimide Price. ProteoGenix. Accessed January 10, 2026.
- Synthesis of 4-Chloro-2,6-diaminopyrimidine. ChemicalBook. Accessed January 10, 2026.
- 2,6-Diaminopyridine Price. IndiaMART. Accessed January 10, 2026.
- 2,4,6-Trichloropyridine Price. IndiaMART. Accessed January 10, 2026.
- 2,6-Diaminopyridine 98% Price. Sigma-Aldrich. Accessed January 10, 2026.
- Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide. Benchchem. Accessed January 10, 2026.
- N-CHLOROSUCCINIMIDE Price. Sdfine. Accessed January 10, 2026.
- Sulphuryl chloride, 98% Price. Otto Chemie Pvt. Ltd. Accessed January 10, 2026.
- Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health. Accessed January 10, 2026.
- 2,4,6-Trichloropyridine, 97% Price. Thermo Fisher Scientific. Accessed January 10, 2026.
- 2,4,6-Trichloropyridine, 98% Price. Thermo Fisher Scientific. Accessed January 10, 2026.
- 2,4,6-Trichloropyridine Price. MilliporeSigma. Accessed January 10, 2026.
- 2,4,6-Trichloropyridine Price. Oakwood Chemical. Accessed January 10, 2026.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Accessed January 10, 2026.
- Applications and synthesis of 2,4,6-Trichloropyridine. Guidechem. Accessed January 10, 2026.
- 2,4,6-Trichloropyrimidine. Reaction with Anilines.
- 2,4,6-Trichloropyridine. Santa Cruz Biotechnology. Accessed January 10, 2026.
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- 4-Chloro-2,6-diaminopyrimidine. Chem-Impex. Accessed January 10, 2026.
- 2,6-Diaminopyridine. MedchemExpress.com. Accessed January 10, 2026.
- Use of 2,4,6-trichloropyrimidine as a core scaffold.
- Process for the preparation of 2,4,6-trichloropyrimidine.
- 2,6-Diaminopyridine. PubChem. Accessed January 10, 2026.
- Synthesis of 2,6-diamidopyridine derivatives and their functions as flavin receptors in chloroform. Journal of the Chemical Society, Perkin Transactions 2. Accessed January 10, 2026.
- 2,6-Diaminopyridine, 98% Price. Thermo Fisher Scientific. Accessed January 10, 2026.
- 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety. ChemicalBook. Accessed January 10, 2026.
- Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines. RSC Publishing. Accessed January 10, 2026.
- Production of 2,6-diamino-pyridine.
- Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. Accessed January 10, 2026.
- Process for the preparation of 4-chloro-2,6-dialkylanilines.
- Crystal structure of 2,6-diaminopyridinium chloride. National Institutes of Health. Accessed January 10, 2026.
Sources
- 1. 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. What is 4-Chloro-2,6-diaminopyrimidine?_Chemicalbook [chemicalbook.com]
- 8. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 12. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 13. Practical and regioselective amination of arenes using alkyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of 4-Chloropyridine-2,6-diamine Synthesis
For researchers and professionals in drug development, the synthesis of novel chemical entities is a foundational activity. However, the increasing focus on sustainable and green chemistry necessitates a thorough evaluation of the environmental impact of these synthetic routes. This guide provides an in-depth comparison of traditional and greener synthetic approaches for 4-Chloropyridine-2,6-diamine, a heterocyclic compound with potential applications in medicinal chemistry. By examining the underlying principles and providing experimental insights, this document aims to empower scientists to make more environmentally conscious decisions in their synthetic endeavors.
Introduction to this compound and the Imperative for Green Synthesis
Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals. Their synthesis often involves multi-step processes that can generate significant chemical waste, utilize hazardous reagents, and consume substantial energy. This compound, an electron-rich aromatic amine, presents a synthetic challenge in achieving regioselective chlorination. A critical evaluation of its synthesis is paramount to align with the principles of green chemistry, which prioritize waste minimization, the use of less hazardous chemicals, and energy efficiency.
This guide will dissect a plausible traditional synthesis of this compound, analyze its environmental shortcomings, and propose and evaluate greener alternatives based on modern synthetic methodologies. The comparison will be grounded in key green chemistry metrics, including Atom Economy and the Environmental Factor (E-Factor).
Traditional Synthesis Pathway: A Critical Environmental Assessment
While a direct, one-pot synthesis of this compound is not prominently reported in the literature, a plausible and illustrative multi-step route can be constructed based on established pyridine chemistry. This "traditional" pathway often relies on harsh reagents and generates significant waste.
A likely synthetic approach would involve the chlorination of 2,6-diaminopyridine. Due to the activating nature of the amino groups, direct chlorination can be challenging to control and may lead to multiple chlorinated products. A more controlled approach would involve the synthesis of a precursor that can be selectively chlorinated.
Hypothetical Traditional Synthesis Route:
-
Step 1: Synthesis of 2,6-Diaminopyridine. This can be achieved through the amination of 2,6-dichloropyridine, which itself is often synthesized via high-temperature chlorination of pyridine.[1] This initial step often requires high pressure and temperature, and the use of a copper catalyst.
-
Step 2: Chlorination of 2,6-Diaminopyridine. The direct chlorination of the electron-rich 2,6-diaminopyridine ring at the 4-position is a critical and challenging step. Traditional methods would likely employ harsh chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). These reagents are highly toxic and corrosive, and their use often leads to the formation of undesired byproducts and significant acid waste.
An alternative and more controlled traditional approach would be to synthesize a pyrimidine analogue, 2,4-diamino-6-chloropyrimidine, and adapt the methodology. This involves the condensation of guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine, followed by chlorination with phosphorus oxychloride (POCl₃).[2][3] POCl₃ is a highly corrosive and water-reactive substance that generates phosphoric acid as a byproduct.
Environmental Impact Analysis of the Traditional Route
The traditional synthesis of this compound, as outlined above, presents several environmental concerns:
-
Use of Hazardous Reagents: Chlorine gas, sulfuryl chloride, and phosphorus oxychloride are highly toxic, corrosive, and pose significant handling risks.[4]
-
Poor Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product.[5][6][7][8] Chlorination reactions, especially those using stoichiometric reagents, often have poor atom economy, as a significant portion of the reagent mass ends up as waste.
-
High E-Factor: The E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[5] Syntheses involving multiple steps, purification processes, and stoichiometric reagents typically have high E-Factors, indicating significant waste generation.
-
Generation of Hazardous Waste: The use of chlorinated solvents and the generation of acidic and chlorinated byproducts contribute to a hazardous waste stream that requires specialized and costly treatment.
-
Energy Intensive Processes: High-temperature reactions and distillations for purification contribute to a high energy demand.
Greener Alternatives for the Synthesis of this compound
The principles of green chemistry guide the development of more sustainable synthetic routes. For the synthesis of this compound, several greener alternatives can be proposed for the critical chlorination step.
Alternative 1: N-Chlorosuccinimide (NCS) as a Milder Chlorinating Agent
N-Chlorosuccinimide (NCS) is a solid, crystalline reagent that is easier and safer to handle than chlorine gas or phosphorus oxychloride.[5] It can be used for the electrophilic chlorination of activated aromatic rings under milder conditions.
Proposed Greener Protocol using NCS:
-
Dissolve 2,6-diaminopyridine in a suitable, greener solvent such as acetonitrile or an ionic liquid.
-
Add N-Chlorosuccinimide portion-wise at room temperature or with gentle heating.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolate the product by precipitation or extraction with a biodegradable solvent.
Environmental Advantages of NCS:
-
Improved Safety: NCS is a stable solid, reducing the risks associated with handling corrosive and toxic gases or liquids.
-
Milder Reaction Conditions: Reactions with NCS often proceed at or near room temperature, reducing energy consumption.
-
Reduced Acid Waste: The byproduct of the reaction is succinimide, which is less hazardous than the acidic waste from traditional methods.
Alternative 2: Selectfluor-Promoted Chlorination
Selectfluor is an electrophilic fluorinating agent that can also be used to promote chlorination in the presence of a chloride source like lithium chloride (LiCl).[9] This method offers high regioselectivity for the chlorination of electron-rich heterocycles.
Proposed Greener Protocol using Selectfluor/LiCl:
-
Dissolve 2,6-diaminopyridine and LiCl in a polar aprotic solvent like dimethylformamide (DMF).
-
Add Selectfluor portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Work-up involves quenching with water and extraction of the product.
Environmental Advantages of Selectfluor/LiCl:
-
High Regioselectivity: This method can provide the desired 4-chloro isomer with high selectivity, reducing the need for extensive purification.
-
Mild Conditions: The reaction proceeds under mild conditions, minimizing energy usage.
Alternative 3: Photocatalytic Chlorination
Recent advances in photoredox catalysis offer a highly sustainable approach to chlorination. This method utilizes a photocatalyst, often an iron or copper complex, and a simple chloride source, activated by visible light.
Proposed Greener Protocol using Photocatalysis:
-
Combine 2,6-diaminopyridine, a chloride source (e.g., NaCl), and a photocatalyst in a suitable solvent.
-
Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction for completion.
-
Isolate the product through standard work-up procedures.
Environmental Advantages of Photocatalysis:
-
Use of Abundant and Non-Toxic Catalysts: Iron-based catalysts are inexpensive and environmentally benign.
-
Ambient Reaction Conditions: The use of visible light as an energy source allows for reactions to be run at room temperature.
-
High Atom Economy: Catalytic methods generally offer better atom economy compared to stoichiometric reagents.
Quantitative Comparison of Synthetic Routes
To objectively compare the environmental impact of these synthetic routes, we can utilize green chemistry metrics.
| Metric | Traditional Route (using POCl₃) | Greener Route (using NCS) | Greener Route (Photocatalytic) |
| Atom Economy | Low | Moderate | High |
| E-Factor | High | Moderate | Low |
| Reagent Hazard | Very High (Corrosive, Toxic) | Moderate (Irritant) | Low (Benign catalyst and salt) |
| Energy Consumption | High (Heating required) | Low to Moderate | Low (Visible light) |
| Waste Generated | Hazardous acidic and chlorinated waste | Less hazardous organic waste | Minimal, mostly saline solution |
This table provides a semi-quantitative comparison. Actual values would depend on specific reaction conditions and yields.
Experimental Protocols
Protocol 1: Traditional Chlorination using Phosphorus Oxychloride (Illustrative)
Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of 2,4-diamino-6-hydroxypyrimidine (1.0 eq) in excess phosphorus oxychloride (10 eq), slowly heat the mixture to reflux (approx. 106 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by slowly adding the mixture to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Protocol 2: Greener Chlorination using N-Chlorosuccinimide (NCS)
-
In a round-bottom flask, dissolve 2,6-diaminopyridine (1.0 eq) in acetonitrile (10 mL/g of substrate).
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Logical Relationships and Workflows
The following diagrams illustrate the decision-making process for selecting a synthetic route and the general experimental workflow.
Caption: General experimental workflow for greener synthesis.
Conclusion and Future Perspectives
The synthesis of this compound serves as a compelling case study for the application of green chemistry principles in pharmaceutical and chemical research. While traditional methods often rely on hazardous and wasteful processes, modern alternatives utilizing milder reagents like NCS, selective methods like Selectfluor/LiCl, and innovative approaches like photocatalysis offer significantly more sustainable pathways.
The adoption of these greener methodologies not only mitigates the environmental impact of chemical synthesis but also often leads to safer, more efficient, and more cost-effective processes. As the field of drug discovery and development continues to evolve, the integration of environmental considerations from the very beginning of the synthetic design process will be crucial for a sustainable future. Further research into biocatalytic routes and the development of a comprehensive Life Cycle Assessment (LCA) for such compounds will provide an even clearer picture of their overall environmental footprint.
References
- TU Dresden. (2022). Alternative process for converting white phosphorus promises more sustainability in the chemical industry. [Link]
- National Center for Biotechnology Information. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]
- Technology Networks. (2025).
- Piscine Global. (2026).
- Google Patents.
- OMICS International.
- Royal Society of Chemistry. (2021).
- Royal Society of Chemistry.
- National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]
- National Center for Biotechnology Information. (2014). Phosphinate chemistry in the 21st century: a viable alternative to the use of phosphorus trichloride in organophosphorus synthesis. [Link]
- Google Patents. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- ResearchGate. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
- National Center for Biotechnology Information. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. [Link]
- Royal Society of Chemistry. (2025).
- Royal Society of Chemistry. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. [Link]
- National Center for Biotechnology Information. (2021).
- ResearchGate. Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system. [Link]
- National Center for Biotechnology Information. (2025).
- Royal Society of Chemistry. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
- Co-Lab. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]
- ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]
- ResearchGate. (2025). Applications of N -Chlorosuccinimide in Organic Synthesis. [Link]
- ACS Publications. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. [Link]
- National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
- ResearchGate. (2025).
- Google Patents.
- University of Bristol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is 4-Chloro-2,6-diaminopyrimidine?_Chemicalbook [chemicalbook.com]
- 3. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 4. Alternative process for converting white phosphorus promises more sustainability in the chemical industry — Faculty of Chemistry and Food Chemistry — TU Dresden [tu-dresden.de]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 8. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Eco-Friendly Chlorination Breakthrough With Blue Light | Technology Networks [technologynetworks.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 4-Chloropyridine-2,6-diamine
This guide provides an in-depth technical comparison of analytical methodologies for the robust characterization of 4-Chloropyridine-2,6-diamine, a pivotal intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a self-validating system for analytical data.
The structural integrity and purity of this compound are critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). Therefore, a rigorous cross-validation of analytical data using orthogonal techniques is not merely a regulatory expectation but a scientific necessity. This guide will explore chromatographic and spectroscopic methods, offering detailed protocols and comparative data to ensure the generation of reliable and reproducible results.
The Imperative of Orthogonal Analytical Approaches
Reliance on a single analytical technique can lead to an incomplete understanding of a compound's purity profile. Impurities may co-elute with the main peak in chromatography or be spectroscopically silent under certain conditions. Cross-validation, the process of comparing data from two or more distinct analytical methods, provides a more comprehensive and trustworthy assessment of a substance's identity and purity.[1] This approach is fundamental to building a robust analytical control strategy as outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[2][3][4]
The core principle of this guide is to establish a framework for generating a cohesive analytical data package for this compound through the synergistic use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic techniques.
Chromatographic Purity Assessment: A Comparative Analysis
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the target analyte from potential impurities. The choice between HPLC and GC depends on the physicochemical properties of this compound, including its volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Given its polar nature and relatively low volatility, HPLC is the preferred chromatographic method for the analysis of this compound. A reverse-phase method provides excellent retention and separation of polar compounds.
This protocol is adapted from established methods for similar chloropyrimidine and chloropyridine derivatives.[5][6][7][8]
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard and sample
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in a 25 mL volumetric flask with the same diluent.
4. System Suitability: Before sample analysis, perform five replicate injections of the standard solution to ensure the system is performing adequately. The acceptance criteria should be predefined in the validation protocol.[9][10]
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
5. Data Analysis: Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main component.
Gas Chromatography (GC)
While HPLC is generally preferred, GC can serve as a valuable orthogonal technique, particularly for identifying volatile or semi-volatile impurities that may not be readily detected by HPLC. Given the melting point of this compound (199-202 °C), a GC method would require careful optimization of the inlet temperature to ensure efficient volatilization without thermal degradation.[11][12]
This protocol is based on general methods for the analysis of heterocyclic amines.[13]
1. Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms)
-
Helium (carrier gas)
-
This compound reference standard and sample
-
Pyridine (as a solvent)[14]
2. Chromatographic Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas Flow | 1.2 mL/min (constant flow) |
| Detector Temperature | 300 °C (FID) |
| Split Ratio | 20:1 |
3. Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in pyridine.
4. Data Analysis: Similar to HPLC, calculate purity by area normalization.
Comparative Performance of HPLC and GC
The following table summarizes the anticipated performance of each technique for the analysis of this compound.
| Feature | HPLC | GC |
| Analyte Suitability | Excellent for polar, non-volatile compounds. | Suitable for volatile and thermally stable compounds. |
| Selectivity | High, especially with gradient elution. | High, based on boiling point and polarity differences. |
| Sensitivity | Good with UV detection. | Excellent with FID and MS detectors. |
| Potential Issues | Co-elution of structurally similar impurities. | Potential for thermal degradation of the analyte. |
| Orthogonality | High, provides complementary separation mechanism. | High, provides complementary separation mechanism. |
Spectroscopic Confirmation of Identity
Spectroscopic analysis provides an orthogonal confirmation of the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive "fingerprint" of the molecule.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts and coupling patterns for this compound provide a definitive confirmation of its structure.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | Singlet | 1H | Pyridine C-H |
| ~6.2 | Broad Singlet | 4H | -NH₂ |
Note: The amino protons are expected to be broad and may exchange with residual water in the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amines) |
| 1650-1600 | N-H bending (amines) |
| 1600-1450 | C=C and C=N stretching (aromatic ring) |
| 800-700 | C-Cl stretching |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[16]
| m/z | Interpretation |
| 144/146 | Molecular ion peak ([M]⁺) with characteristic 3:1 isotopic pattern for one chlorine atom. |
| 109 | Loss of Cl radical |
| 82 | Further fragmentation |
Visualizing the Cross-Validation Workflow
A logical workflow is essential for ensuring a comprehensive and efficient cross-validation process. The following diagram illustrates the interplay between chromatographic and spectroscopic techniques.
Caption: Workflow for the cross-validation of analytical data.
Conclusion
The cross-validation of analytical data for this compound through the integrated use of HPLC, GC, NMR, IR, and Mass Spectrometry provides a robust and scientifically sound approach to ensure its quality and identity. This multi-faceted analytical strategy not only meets regulatory requirements but also provides a high degree of confidence in the data, which is paramount in the development of safe and effective pharmaceuticals. By understanding the strengths and limitations of each technique and the rationale behind their application, researchers can build a comprehensive and self-validating analytical data package.
References
- A Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem. (n.d.).
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- Cross-validation (analytical chemistry) - Wikipedia. (n.d.).
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014, September 5).
- Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.).
- Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. (n.d.).
- 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- 4-chloropyridine(626-61-9) 1H NMR spectrum - ChemicalBook. (n.d.).
- 4-Chloro-2,6-diaminopyrimidine - the NIST WebBook. (n.d.).
- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide - Benchchem. (n.d.).
- 4-Chloro-2,6-diaminopyrimidine - the NIST WebBook. (n.d.).
- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem - NIH. (n.d.).
- 4-Chloro-2,6-diaminopyrimidine | 156-83-2 - ChemicalBook. (n.d.).
- Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide - Benchchem. (n.d.).
- Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - NIH. (n.d.).
- A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine - Benchchem. (n.d.).
- 2-Amino-6-chloropyridine(45644-21-1) 1H NMR spectrum - ChemicalBook. (n.d.).
- 4-Chloro-2,6-diaminopyrimidine - the NIST WebBook. (n.d.).
- 2,6-Diamino-4-chloropyrimidine 98 156-83-2 - Sigma-Aldrich. (n.d.).
- Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine - Benchchem. (n.d.).
- HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
- CAS No. 156-83-2 - 2,6-Diamino-4-chloropyrimidine (Internal Standard) - AccuStandard. (n.d.).
- Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine - Benchchem. (n.d.).
- Research Article Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. (n.d.).
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. (2025, December 6).
- 2,6-Diaminopyridine(141-86-6) 1H NMR spectrum - ChemicalBook. (n.d.).
Sources
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpras.com [ijpras.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 12. 2,6-Diamino-4-chloropyrimidine 98 156-83-2 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. accustandard.com [accustandard.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloropyridine-2,6-diamine
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the bench. For drug development professionals and researchers, the proper disposal of compounds like 4-Chloropyridine-2,6-diamine (CAS No. 156-83-2) is not merely a regulatory hurdle, but a critical component of responsible laboratory practice. This guide provides a procedural framework for the safe handling, containment, and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety Protocols & Handling
Before any disposal procedure, a thorough understanding of the compound's characteristics and the necessary handling precautions is essential. This compound is a white to pale yellow crystalline powder that must be handled with care.[1]
Core Handling Principles:
-
Ventilation is Paramount: Always handle this compound within a properly functioning chemical fume hood to minimize the risk of inhalation.[2][3] The compound is known to cause respiratory tract irritation.[4][5]
-
Personal Protective Equipment (PPE): A non-negotiable aspect of handling is the use of appropriate PPE. This creates a primary barrier between the researcher and potential exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3][5]
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber. Nitrile gloves are not always sufficient for prolonged contact with pyridine-based compounds.[6]
-
Body Protection: A standard laboratory coat should be worn and kept fully buttoned.[3][6]
-
-
Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[4][6] It must be segregated from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially hazardous reactions.[1][5]
Hazard Profile & Quantitative Data
Understanding the specific hazards associated with this compound informs every aspect of its handling and disposal. The compound is classified with multiple hazard warnings according to the Globally Harmonized System (GHS).[1]
| Hazard Classification | GHS Category | Description & Precautionary Action |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][5] Do not eat, drink, or smoke when using this product. If ingested, rinse mouth and seek medical attention.[5][7] |
| Skin Irritation | Category 2 | Causes skin irritation. Avoid contact with skin. If contact occurs, wash with plenty of soap and water and remove contaminated clothing.[5] |
| Eye Irritation | Category 2 | Causes serious eye irritation. Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. Handle only in a well-ventilated area or chemical fume hood.[3] |
| Mutagenicity | Suspected | Suspected of causing genetic defects.[1] Minimize exposure and adhere strictly to all safety protocols. |
This table summarizes data from multiple safety data sheets to provide a consolidated overview.
Spill Management Protocol
Accidental spills require immediate and precise action to mitigate exposure and prevent environmental contamination. The response protocol is dictated by the scale of the spill.
For Small Spills (manageable within 10-15 minutes by trained personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 1.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[2][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or vacuum the absorbed material into a designated, sealable, and appropriately labeled hazardous waste container.[4][8] Avoid creating dust.[4][9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional protocols.[6]
For Large Spills:
-
Evacuate Immediately: Evacuate the laboratory, securing the area by closing doors behind you.[6]
-
Alert Authorities: Activate the nearest fire alarm or call your institution's emergency number and/or 911.[6] Provide details on the chemical spilled, the location, and the approximate quantity.
-
Do Not Attempt to Clean: Only personnel with specialized training in hazardous material response should handle large spills.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by local, state, and federal regulations.[8] It must be treated as hazardous waste and must not be disposed of in standard trash or poured down the drain.[2]
Protocol for Waste Collection and Disposal:
-
Waste Segregation: Collect all waste materials containing this compound, including contaminated PPE, spill cleanup debris, and residual powder, in a dedicated hazardous waste container.[6] The container must be compatible with the chemical, sealable, and airtight.[6]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first piece of waste is added.[6] The label must clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazards (e.g., Toxic, Irritant).
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and sources of ignition.[4][6]
-
Arrange for Pickup: Once the container is full or is no longer needed, complete a chemical collection request form as required by your institution's EHS department.[6]
-
Final Disposal Method: The EHS department will coordinate with a licensed hazardous waste disposal company. The most common and accepted method for pyridine-based compounds is high-temperature incineration in a rotary kiln or via liquid injection.[8] This ensures the complete destruction of the hazardous components.
Emergency First Aid
In the event of accidental exposure, immediate first aid is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical aid.[4][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe management of this compound waste and spills.
Caption: Disposal Decision Workflow
References
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Cole-Parmer. [Link]
- Production, Import, Use, and Disposal of Pyridine.
- Standard Operating Procedure for Pyridine.
- Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer. [Link]
- Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine (UK). Fisher Scientific. [Link]
Sources
- 1. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Mastering the Safe Handling of 4-Chloropyridine-2,6-diamine: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the mastery of chemical safety is not merely a regulatory hurdle; it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling 4-Chloropyridine-2,6-diamine, a compound of significant interest in synthetic chemistry. Our objective is to move beyond mere compliance, offering a framework of deep understanding that empowers you to work safely and effectively.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a crystalline powder that presents several potential hazards.[1][2][3][4] A thorough understanding of these risks is critical to appreciating the necessity of the stringent personal protective equipment (PPE) and handling protocols outlined in this guide.
Primary Hazards:
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[2][3][4][5] Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[6]
-
Skin Irritation: Direct contact with the skin can cause irritation, characterized by redness, itching, and inflammation.[2][3][4][6]
-
Serious Eye Irritation: The powder can cause significant eye irritation upon contact.[2][3][4][6]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system, leading to coughing and breathing difficulties.[2][3][4][6]
Incompatible materials to be aware of include strong oxidizing agents and strong acids.[2][3][7][8] When heated to decomposition, it may emit toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]
Personal Protective Equipment (PPE): A Task-Based Approach
A one-size-fits-all approach to PPE is insufficient. The selection and use of PPE must be tailored to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (mg scale) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Recommended to be performed in a chemical fume hood or ventilated balance enclosure. |
| Weighing (g scale) | Chemical splash goggles | Nitrile or neoprene gloves | Standard lab coat | Mandatory: Use of a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant lab coat or apron | Mandatory: Use of a chemical fume hood. |
| Reaction Setup & Monitoring | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant lab coat or apron | Mandatory: Use of a chemical fume hood. |
| Work-up & Purification | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant lab coat or apron | Mandatory: Use of a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with appropriate particulate filter. |
The causality behind these recommendations lies in the potential for generating airborne dust and the risk of splashes. Weighing larger quantities increases the likelihood of dust generation, necessitating enhanced respiratory protection. Similarly, handling solutions and reactions increases the risk of splashes, requiring more comprehensive eye and face protection.
Operational Protocols: Step-by-Step Guidance for Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring reproducible results.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a ventilated balance enclosure to control dust.[1][9]
-
PPE Donning: Before handling the compound, don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.
-
Static Control: Take precautionary measures against static discharge, which can cause the fine powder to become airborne.[10]
-
Weighing: Use a tared weigh boat or paper. Handle the container and spatula carefully to minimize dust generation.[1] Close the primary container immediately after dispensing.
-
Transport: If the weighed material needs to be transported, ensure it is in a sealed and clearly labeled container.
Solution Preparation and Reaction Setup
-
Fume Hood: All subsequent steps involving the handling of this compound, including the preparation of solutions and setting up reactions, must be performed in a chemical fume hood.[9]
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Vessel Sealing: Keep all vessels containing the compound or its solutions tightly closed when not in use.[1][2][3]
-
Labeling: Clearly label all solutions with the chemical name, concentration, date, and your initials.
The logical flow for safe handling is visualized in the diagram below.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
Small Spill (Solid):
-
Restrict access to the area.
-
Wearing the appropriate PPE (including respiratory protection), gently sweep up the material and place it in a sealed, labeled container for disposal.[1] Avoid generating dust.
-
Clean the spill area with a wet cloth or paper towels and place them in the waste container.
-
Decontaminate the area with an appropriate solvent.
Large Spill:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's emergency response team.
-
Prevent further spread of the material if it is safe to do so.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[6][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6][11]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is a critical component of laboratory safety and environmental stewardship.
Waste Segregation:
-
Solid Waste: Unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound and rinsates from decontamination should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of this chemical down the drain.[12]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Decontamination:
-
Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste.
-
Work surfaces should be wiped down with a damp cloth and an appropriate cleaning agent.
Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[12] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
By integrating these principles of hazard awareness, task-specific PPE selection, and meticulous operational and disposal protocols into your daily laboratory practice, you can handle this compound with the confidence and competence that defines a senior scientist.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
- Avocado Research Chemicals Ltd. (2014, November 13). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
Sources
- 1. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

